Catechol bis(trifluoromethanesulfonate)
Description
The exact mass of the compound Catechol bis(trifluoromethanesulfonate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Catechol bis(trifluoromethanesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Catechol bis(trifluoromethanesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O6S2/c9-7(10,11)21(15,16)19-5-3-1-2-4-6(5)20-22(17,18)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISAIQHXAICQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-91-6 | |
| Record name | Catechol Bis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Catechol Bis(trifluoromethanesulfonate)
Abstract
This technical guide provides a comprehensive overview of Catechol Bis(trifluoromethanesulfonate), also known as Catechol Ditriflate. It is intended for researchers, chemists, and professionals in the field of drug development and materials science. This document details the compound's chemical identity, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a versatile electrophile in modern cross-coupling reactions. Detailed experimental protocols, safety information, and mechanistic insights are provided to equip the reader with the practical and theoretical knowledge required for its effective use in a laboratory setting.
Introduction and Core Concepts
Catechol bis(trifluoromethanesulfonate) is a highly reactive aromatic compound valued in organic synthesis for its two trifluoromethanesulfonate (triflate) groups. These triflate moieties are excellent leaving groups, rendering the corresponding carbon atoms of the benzene ring highly susceptible to nucleophilic attack and, most importantly, oxidative addition by transition metal catalysts. This reactivity is the cornerstone of its utility.
Unlike aryl halides (chlorides, bromides, iodides), which have long been the workhorses of cross-coupling, aryl triflates can be readily synthesized from widely available phenols—in this case, catechol (1,2-dihydroxybenzene). This two-step sequence, converting a stable C-O bond into a reactive C-OTf bond, provides a powerful strategic advantage in complex molecule synthesis, allowing for late-stage functionalization and diversification of phenol-containing scaffolds, which are common in natural products and pharmaceutical agents. This guide will explore the practical aspects of harnessing this reactivity.
Chemical Identity and Physicochemical Properties
The fundamental properties of Catechol Bis(trifluoromethanesulfonate) are summarized below. Accurate knowledge of these properties is critical for safe handling, proper storage, and effective use in reactions.
| Property | Value | Source(s) |
| CAS Number | 17763-91-6 | [1][2] |
| Molecular Formula | C₈H₄F₆O₆S₂ | [1][3] |
| Molecular Weight | 374.23 g/mol | [1][3] |
| Synonyms | Catechol Ditriflate, 1,2-Bis[(trifluoromethyl)sulfonyl]oxy]benzene | [2][4] |
| Appearance | White to off-white crystalline powder or solid | [2] |
| Melting Point | 35-39 °C | [2][3] |
| Boiling Point | 95 °C at 1 mmHg | [4][5] |
| Purity | Typically >98.0% (by GC) | [2][3] |
| Storage Conditions | Store under inert gas (e.g., Argon or Nitrogen) | |
| Sensitivity | Air and moisture sensitive | [4][6] |
Synthesis and Mechanistic Considerations
Catechol bis(trifluoromethanesulfonate) is prepared from catechol by reaction with a triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O) or N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh). The use of Tf₂O is common for its high reactivity.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is essential. Its role is to deprotonate the phenolic hydroxyl groups of catechol, forming a phenoxide intermediate. This dramatically increases the nucleophilicity of the oxygen atom, facilitating its attack on the electrophilic sulfur atom of the triflating agent. A hindered or non-nucleophilic base is chosen to prevent it from competing with the phenoxide and reacting with the triflating agent itself.
-
Solvent: An anhydrous, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the highly reactive triflating agent and the product.
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to -78 °C) to control the exothermic reaction and minimize the formation of side products.
Diagram: Synthesis of Catechol Bis(trifluoromethanesulfonate)
Caption: General workflow for the synthesis of Catechol Bis(trifluoromethanesulfonate).
Self-Validating Protocol: Laboratory Scale Synthesis
This protocol describes a representative procedure. The self-validating steps ensure reaction completion and purity.
-
Preparation: To an oven-dried, 250 mL round-bottom flask under an argon atmosphere, add catechol (1.10 g, 10.0 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (2.4 mL, 30.0 mmol, 3.0 equiv) dropwise via syringe. Stir for 10 minutes.
-
Triflation: Add trifluoromethanesulfonic anhydride (4.2 mL, 25.0 mmol, 2.5 equiv) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring (Validation Step 1): After stirring for 2 hours at 0 °C, take a small aliquot, quench it with water, and extract with ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) against a catechol standard to confirm the complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization (Validation Step 2): The crude product is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The structure and purity of the collected fractions should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Cross-Coupling Reactions
The primary application of catechol bis(trifluoromethanesulfonate) is as a precursor to ortho-disubstituted benzene derivatives via sequential, palladium-catalyzed cross-coupling reactions. The two triflate groups have similar reactivity, but can often be addressed sequentially under carefully controlled conditions, or simultaneously with an excess of coupling partner.
This is a powerful tool in drug discovery, where building complex, functionalized aromatic cores is a daily challenge. Triflates are highly effective pseudohalides in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[7]
Diagram: Sequential Suzuki-Miyaura Cross-Coupling
Caption: Sequential Suzuki coupling using Catechol Ditriflate as the electrophile.
Causality in Cross-Coupling:
-
Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a phosphine ligand (e.g., PPh₃, SPhos, XPhos) is standard. The ligand choice is critical; bulky, electron-rich ligands facilitate the oxidative addition step, which is the rate-determining step for triflates.[7]
-
Base: A base such as K₃PO₄ or Cs₂CO₃ is required for the transmetalation step of the Suzuki reaction, activating the boronic acid partner.[7] The choice of a sparingly soluble base can be crucial to prevent triflate degradation.[7]
Safety and Handling
Catechol bis(trifluoromethanesulfonate) is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Hazard Statements:
-
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][8]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[2][8]
-
P406: Store in a corrosive-resistant container with a resistant inner liner.[2][8]
-
Handling: Always handle this reagent in a well-ventilated fume hood. As it is air and moisture sensitive, it should be stored under an inert atmosphere and handled using anhydrous techniques.[6]
References
- 1. scbt.com [scbt.com]
- 2. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labsolu.ca [labsolu.ca]
- 5. CATECHOL BIS(TRIFLUOROMETHANESULFONATE) CAS#: 17763-91-6 [chemicalbook.com]
- 6. labproinc.com [labproinc.com]
- 7. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catechol Bis(trifluoromethanesulfonate), 1G | Labscoop [labscoop.com]
Synthesis and preparation of Catechol bis(trifluoromethanesulfonate)
An In-Depth Technical Guide to the Synthesis and Preparation of Catechol bis(trifluoromethanesulfonate)
Introduction: The Strategic Importance of Catechol Ditriflate
Catechol bis(trifluoromethanesulfonate), also known as 1,2-phenylene bis(trifluoromethanesulfonate) or catechol ditriflate, is a highly valuable and versatile reagent in modern organic synthesis.[1][2] Its utility stems from the presence of two trifluoromethanesulfonate (-OTf) groups, which are among the best leaving groups known in organic chemistry. This property makes the molecule an excellent electrophilic partner for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.[3][4] The ability to functionalize both positions of the catechol ring, either sequentially or simultaneously, opens up pathways to complex molecular architectures, including advanced materials and pharmaceutical intermediates.[1]
This guide provides a comprehensive overview of the synthesis of catechol bis(trifluoromethanesulfonate), detailing the underlying chemical principles, a field-proven experimental protocol, critical safety considerations, and the logic behind procedural choices, tailored for researchers and drug development professionals.
Core Principles: The Chemistry of Triflation
The synthesis of catechol bis(trifluoromethanesulfonate) is a classic example of O-triflation, the conversion of a hydroxyl group into a triflate ester. The reaction proceeds via the nucleophilic attack of the phenolic oxygen atoms of catechol on the highly electrophilic sulfur atom of a triflating agent.
Key Components and Their Roles:
-
Catechol (Substrate): The starting di-phenol. The two adjacent hydroxyl groups are weakly acidic.
-
Triflating Agent: Trifluoromethanesulfonic anhydride (Tf₂O), commonly known as triflic anhydride, is the most powerful and widely used reagent for this transformation.[5][6] Its extreme reactivity is driven by the two strongly electron-withdrawing trifluoromethyl groups, which make the sulfur atoms highly electrophilic.
-
Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is essential. Its primary roles are:
-
Deprotonation: To deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. This significantly accelerates the rate of reaction.
-
Acid Scavenging: To neutralize the triflic acid (TfOH) byproduct generated during the reaction, preventing it from protonating the starting material or product and driving the reaction to completion.
-
The overall transformation is a double esterification reaction where both hydroxyl groups of catechol are converted to triflate esters.
Caption: Overall reaction scheme for the synthesis of Catechol bis(trifluoromethanesulfonate).
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of catechol bis(trifluoromethanesulfonate) using triflic anhydride and pyridine in dichloromethane (DCM).
Materials and Equipment:
-
Reagents: Catechol, Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice-water bath, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, glassware for column chromatography, silica gel.
Step-by-Step Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), add catechol (1.0 eq) and anhydrous dichloromethane to a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the catechol completely by stirring.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Base Addition:
-
Slowly add anhydrous pyridine (2.2 eq) to the stirred solution dropwise via a syringe. The choice to use a slight excess of base ensures complete deprotonation and acid scavenging.
-
-
Triflating Agent Addition (Critical Step):
-
Add triflic anhydride (2.2 eq) dropwise to the reaction mixture via a dropping funnel or syringe pump over 30-60 minutes.
-
Causality: This addition must be slow and controlled to manage the highly exothermic nature of the reaction. Maintaining the internal temperature at or below 5 °C is crucial to prevent the formation of undesired side products.[7]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
The progress can be monitored by Thin Layer Chromatography (TLC) until the starting catechol spot is no longer visible.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench it by slowly adding cold water or 1 M HCl to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove pyridine)
-
Saturated NaHCO₃ solution (to remove any remaining acidic species)
-
Brine (to remove residual water)
-
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to yield the pure product as a white to off-white solid.[8]
-
Caption: Experimental workflow for the synthesis and purification of Catechol Ditriflate.
Quantitative Data and Physical Properties
| Parameter | Value | Reference |
| Molecular Formula | C₈H₄F₆O₆S₂ | [9][10][11] |
| Molecular Weight | 374.23 g/mol | [9][10][11] |
| CAS Number | 17763-91-6 | [9][10][11] |
| Appearance | White to off-white solid/crystal | [9] |
| Melting Point | 37-40 °C | [11] |
| Boiling Point | 92-95 °C @ 1 mmHg | [11] |
| Purity (Typical) | >98.0% (GC) | [9] |
Critical Safety and Handling Precautions
Trifluoromethanesulfonic anhydride (Tf₂O) is a hazardous substance and must be handled with extreme care.
-
Corrosivity: It is highly corrosive and can cause severe skin burns and eye damage upon contact.[12][13][14]
-
Reactivity with Water: Tf₂O reacts violently with water and moisture.[15][16] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
-
Inhalation: Vapors are harmful and may cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles along with a face shield.[16][17]
-
Handling Environment: All manipulations must be performed in a well-ventilated chemical fume hood.[16][17] An eyewash station and safety shower must be readily accessible.[17]
-
Spill and Waste: Spills should be absorbed with an inert material like sand or vermiculite and placed in a sealed container for disposal.[14][15] Do not use water to clean up spills.
Conclusion and Applications
The successful synthesis of catechol bis(trifluoromethanesulfonate) provides access to a powerful building block for constructing complex molecules. Its primary application is as a di-electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Hiyama, and Buchwald-Hartwig amination reactions.[3][18] The two triflate groups can be substituted with a wide range of nucleophiles, enabling the synthesis of biaryl compounds, functionalized aromatic rings, and heterocyclic systems that are central to pharmaceutical and materials science research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 17763-91-6: catechol bis(trifluoromethanesulfonate) [cymitquimica.com]
- 3. Preparation and palladium-catalyzed cross-coupling of aryl triethylammonium bis(catechol) silicates with aryl triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. labproinc.com [labproinc.com]
- 10. scbt.com [scbt.com]
- 11. CATECHOL BIS(TRIFLUOROMETHANESULFONATE) CAS#: 17763-91-6 [chemicalbook.com]
- 12. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. lobachemie.com [lobachemie.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. carlroth.com [carlroth.com]
- 16. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Catechol Bis(trifluoromethanesulfonate): Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol bis(trifluoromethanesulfonate), also known as 1,2-phenylene bis(trifluoromethanesulfonate) or catechol ditriflate, is a highly versatile and reactive organic compound. Its molecular structure, featuring two exceptionally good leaving groups—the trifluoromethanesulfonate (triflate) moieties—on adjacent positions of a benzene ring, makes it a valuable precursor in a multitude of chemical transformations. This guide provides a comprehensive overview of its molecular structure, synthesis, reactivity, and applications, with a particular focus on its utility in cross-coupling reactions and the synthesis of complex molecules relevant to drug discovery and materials science.
Molecular Structure and Formula
Catechol bis(trifluoromethanesulfonate) is characterized by the molecular formula C8H4F6O6S2 and a molecular weight of 374.22 g/mol .[1][2][3] The molecule consists of a central benzene ring substituted with two trifluoromethanesulfonate (-OTf) groups at the 1 and 2 positions. The triflate group is one of the best leaving groups known in organic chemistry, a property attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion through resonance.
| Property | Value |
| Molecular Formula | C8H4F6O6S2 |
| Molecular Weight | 374.22 g/mol |
| CAS Number | 17763-91-6 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 35-40 °C |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Double bonds C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold];
// Triflate groups O1 [label="O", pos="0,2!"]; S1 [label="S", pos="0,3!"]; O2 [label="O", pos="-0.7,3.5!"]; O3 [label="O", pos="0.7,3.5!"]; C7 [label="CF3", pos="0,4.5!"];
C1 -- O1; O1 -- S1; S1 -- O2 [style=bold]; S1 -- O3 [style=bold]; S1 -- C7;
O4 [label="O", pos="-1.74,1!"]; S2 [label="S", pos="-2.61,1.5!"]; O5 [label="O", pos="-2.2,2.3!"]; O6 [label="O", pos="-3.4,2!"]; C8 [label="CF3", pos="-3.2,0.5!"];
C2 -- O4; O4 -- S2; S2 -- O5 [style=bold]; S2 -- O6 [style=bold]; S2 -- C8;
// Hydrogens H1 [label="H", pos="-1.5,-1!"]; H2 [label="H", pos="0,-1.8!"]; H3 [label="H", pos="1.5,-1!"]; H4 [label="H", pos="1.5,1!"];
C3 -- H1; C4 -- H2; C5 -- H3; C6 -- H4; }
Caption: Molecular structure of Catechol bis(trifluoromethanesulfonate).
Synthesis of Catechol Bis(trifluoromethanesulfonate)
The synthesis of catechol bis(trifluoromethanesulfonate) typically involves the reaction of catechol with a triflating agent in the presence of a base. The choice of the triflating agent and reaction conditions can be tailored to optimize yield and purity.
Method 1: Using Trifluoromethanesulfonic Anhydride (Tf2O)
This is a common and efficient method for the preparation of aryl triflates. The reaction is typically carried out at low temperatures to control the high reactivity of triflic anhydride.
Experimental Protocol:
-
To a solution of catechol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at 0 °C under an inert atmosphere, add a base (e.g., pyridine, 2.2 eq) dropwise.
-
After stirring for 15 minutes, add trifluoromethanesulfonic anhydride (2.2 eq) dropwise, ensuring the temperature is maintained at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford the pure catechol bis(trifluoromethanesulfonate).[4]
Method 2: Using N-Phenyl-bis(trifluoromethanesulfonimide)
N-Phenyl-bis(trifluoromethanesulfonimide) is a stable, crystalline, and less harsh alternative to triflic anhydride. Microwave-assisted synthesis using this reagent can significantly reduce reaction times.
Experimental Protocol (Microwave-assisted):
-
In a microwave process vial, combine catechol (1.0 eq), N-phenyl-bis(trifluoromethanesulfonimide) (2.0 eq), and potassium carbonate (3.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Seal the vial and heat the reaction mixture to 120 °C for 6-10 minutes in a microwave synthesizer.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by flash chromatography.[5]
Caption: General workflow for the synthesis of catechol bis(trifluoromethanesulfonate).
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the four protons on the benzene ring. Due to the ortho-disubstitution, the protons will likely appear as a symmetric AA'BB' or a more complex ABCD spin system.
-
¹³C NMR: The carbon NMR spectrum should exhibit three signals in the aromatic region: one for the two carbons bearing the triflate groups and two for the other four aromatic carbons. The carbon atoms directly attached to the oxygen of the triflate groups are expected to be significantly downfield. A signal for the carbon of the trifluoromethyl group will also be present, likely as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.[6][7][8][9]
Reactivity and Applications
The high reactivity of catechol bis(trifluoromethanesulfonate) stems from the excellent leaving group ability of the triflate moieties. This makes it a valuable substrate in a variety of transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Catechol bis(trifluoromethanesulfonate) is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds. This is a powerful tool for the synthesis of biaryls and other complex aromatic systems.[10]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to the synthesis of aryl alkynes.[10]
-
Heck Reaction: Reaction with alkenes to form substituted alkenes.[11]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a key transformation in the synthesis of many pharmaceuticals.
The two triflate groups can react sequentially, allowing for the stepwise introduction of different substituents, or simultaneously, leading to the formation of disubstituted products. The ortho-relationship of the two triflate groups makes this compound a particularly interesting precursor for the synthesis of bidentate ligands and cyclic systems.
Caption: Key cross-coupling reactions involving catechol bis(trifluoromethanesulfonate).
Applications in Synthesis
-
Precursor to Bidentate Ligands: The ortho-disubstituted nature of catechol bis(trifluoromethanesulfonate) makes it an excellent starting material for the synthesis of bidentate ligands, which are crucial components in coordination chemistry and catalysis.[12][13][14]
-
Synthesis of Functionalized Materials: Aryl bis(triflates) are used as monomers in palladium-catalyzed polymerization reactions to create novel polymers with tailored electronic and physical properties.[15][16]
-
Drug Discovery and Development: The ability to participate in a wide array of C-C and C-heteroatom bond-forming reactions makes catechol bis(trifluoromethanesulfonate) a valuable building block in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. For instance, it has been used in the synthesis of functionalized 2,4'-diphenyl sulfones, which are of interest in medicinal chemistry.[10]
Safety and Handling
Catechol bis(trifluoromethanesulfonate) is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Causes severe skin burns and eye damage. May be corrosive to metals.[17]
-
Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust or mists. Wash skin thoroughly after handling.
-
First Aid:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.
-
-
Storage: Store locked up in a corrosive resistant container with a resistant inner liner.
Conclusion
Catechol bis(trifluoromethanesulfonate) is a powerful and versatile reagent in modern organic synthesis. Its facile preparation from catechol and the exceptional reactivity of its two triflate leaving groups make it an invaluable precursor for the construction of complex molecular architectures through a variety of cross-coupling reactions. Its utility in the synthesis of bidentate ligands, functional polymers, and medicinally relevant scaffolds underscores its importance for researchers in academia and the pharmaceutical and materials science industries. Proper handling and adherence to safety protocols are essential when working with this reactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. labproinc.com [labproinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. azom.com [azom.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biophysics.org [biophysics.org]
- 10. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Boron templated catechol phosphines as bidentate ligands in silver complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Boron templated catechol phosphines as bidentate ligands in silver complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Synthesis of Novel Bidentate Ligands for Chelation of Metals and/or Me" by Sylvia Kunakom [digitalcommons.macalester.edu]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Minsky DTIC [dtic.minsky.ai]
- 17. rsc.org [rsc.org]
Physical and chemical properties of Catechol bis(trifluoromethanesulfonate)
An In-Depth Technical Guide to Catechol bis(trifluoromethanesulfonate)
Abstract
Catechol bis(trifluoromethanesulfonate), also known as catechol ditriflate, is a highly reactive and versatile electrophilic reagent integral to modern organic synthesis. Its two trifluoromethanesulfonate (triflate) groups, being exceptionally potent leaving groups, render the aromatic scaffold susceptible to a wide array of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic analysis, and field-proven protocols for its synthesis and application. The underlying principles governing its reactivity and the rationale behind specific experimental conditions are discussed to provide researchers with a practical and authoritative resource for leveraging this powerful synthetic building block.
Introduction and Core Concepts
The utility of Catechol bis(trifluoromethanesulfonate) (CAS RN: 17763-91-6) stems from the trifluoromethanesulfonate anion (CF₃SO₃⁻), one of the most effective leaving groups known in organic chemistry.[1] This property is a direct consequence of the substantial resonance stabilization of the negative charge across the three oxygen atoms and the powerful inductive electron-withdrawing effect of the trifluoromethyl group. When attached to the catechol core, these triflate moieties transform the otherwise inert C-O bonds of the phenol precursor into highly activated electrophilic sites.
This activation is the cornerstone of its application. In the context of drug development and materials science, this molecule serves as a rigid, ortho-disubstituted benzene template. It allows for the sequential or simultaneous introduction of diverse functionalities through reactions that would be unfeasible with the corresponding dihalides or the parent catechol, offering a distinct advantage in the synthesis of complex molecular architectures.[2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the reagent's physical and spectroscopic characteristics is paramount for its successful application and for the accurate characterization of reaction outcomes.
Physical Properties
Catechol bis(trifluoromethanesulfonate) is typically a white to off-white crystalline solid under ambient conditions.[3] Its low melting point necessitates careful storage, preferably in a cool, dark environment to prevent degradation.[4] The compound is classified as air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactive triflate groups.[4][5]
| Property | Value | Source(s) |
| CAS Number | 17763-91-6 | [6] |
| Molecular Formula | C₈H₄F₆O₆S₂ | |
| Molecular Weight | 374.22 g/mol | [3] |
| Appearance | White to almost white powder/crystal | [3][4] |
| Melting Point | 35 - 40 °C | [3] |
| Boiling Point | 92 - 95 °C @ 1 mmHg | |
| Synonyms | Catechol Ditriflate, Benzene-1,2-diyl bis(trifluoromethanesulfonate) | [5][6] |
Spectroscopic Signature
The unique structural features of Catechol bis(trifluoromethanesulfonate) give rise to a distinct spectroscopic profile, which is essential for its identification and for monitoring reaction progress.
-
¹H NMR: The proton NMR spectrum is characterized by its simplicity and symmetry. Due to the C₂ᵥ symmetry of the molecule, the four aromatic protons are chemically equivalent in pairs, giving rise to an AA'BB' spin system. This typically manifests as a complex, second-order multiplet in the aromatic region (approximately δ 7.4-7.6 ppm in CDCl₃). The exact appearance depends on the relative magnitudes of the ³J and ⁴J coupling constants.
-
¹³C NMR: The ¹³C NMR spectrum will display three distinct signals for the aromatic carbons. The two carbons directly attached to the triflate groups (C-O) will be significantly downfield-shifted due to the strong electron-withdrawing nature of the -OTf group, appearing around δ 145-150 ppm. The remaining four aromatic carbons will appear as two distinct signals in the typical aromatic region (δ 120-130 ppm). A key feature is the coupling between the carbon of the trifluoromethyl group and the fluorine atoms, which will appear as a quartet (¹JCF ≈ 320 Hz).
-
¹⁹F NMR: The ¹⁹F NMR is the most unambiguous tool for confirming the presence of the triflate groups.[7] The six fluorine atoms are chemically equivalent and are not coupled to any nearby protons. Therefore, the spectrum will exhibit a sharp, intense singlet. The chemical shift for triflate groups is highly characteristic and typically appears around δ -73 ppm (relative to CFCl₃).[8]
The IR spectrum provides clear evidence of the triflate functional groups. Key vibrational bands include:
-
Strong S=O stretching: Two intense absorption bands around 1420-1450 cm⁻¹ and 1210-1250 cm⁻¹.
-
Strong C-F stretching: Intense absorptions in the 1100-1200 cm⁻¹ region.
-
S-O-C stretching: Strong bands around 1020-1040 cm⁻¹. The most notable difference from the precursor, catechol, is the complete absence of the broad O-H stretching band typically found around 3300-3500 cm⁻¹.
Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z 374 may be observed, though it might be weak due to the lability of the triflate groups. The fragmentation pattern is expected to be dominated by the cleavage of the S-O and C-O bonds. Key expected fragments include:
-
[M - CF₃SO₂]⁺: Loss of a triflyl radical (m/z 241).
-
[M - OTf]⁺: Loss of a triflate radical (m/z 225).
-
[CF₃SO₂]⁺: The triflyl cation (m/z 133).
-
[CF₃]⁺: (m/z 69). In Electrospray Ionization (ESI-MS), common adducts such as [M+H]⁺ (m/z 375) and [M+Na]⁺ (m/z 397) are predicted to be readily observed.[9]
Synthesis and Handling
Synthetic Protocol: Triflation of Catechol
The preparation of Catechol bis(trifluoromethanesulfonate) is a straightforward procedure involving the reaction of catechol with a triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base.
Caption: Workflow for the synthesis of Catechol bis(trifluoromethanesulfonate).
Step-by-Step Methodology:
-
Setup: To an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add catechol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Basification: Add pyridine (2.2 eq) to the solution via syringe. Causality: Pyridine acts as a non-nucleophilic base to neutralize the triflic acid (TfOH) byproduct, driving the reaction to completion.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The reaction with triflic anhydride is highly exothermic. Cooling is critical to prevent side reactions and degradation of the product.
-
Triflation: Add trifluoromethanesulfonic anhydride (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) indicates full consumption of the starting material.
-
Workup: Carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization.
Storage and Handling
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C).[4]
-
Handling: Due to its corrosive nature (causes severe skin burns and eye damage) and air sensitivity, always handle inside a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust.
Chemical Reactivity and Synthetic Applications
The synthetic power of Catechol bis(trifluoromethanesulfonate) lies in its ability to act as a superior electrophile in palladium-catalyzed cross-coupling reactions. The C-OTf bond is more reactive towards oxidative addition to Pd(0) than C-Cl and, in many cases, C-Br bonds, allowing for selective and sequential couplings.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron species and an organic (pseudo)halide, is a cornerstone of modern synthesis. Aryl triflates are excellent substrates for this transformation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling with an aryl triflate.
Mechanism Insight:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-OTf bond to a low-valent palladium(0) complex (e.g., generated in situ from Pd(OAc)₂ and a phosphine ligand), forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate complex. This complex then transfers its organic group (R) to the palladium center, displacing the triflate anion.
-
Reductive Elimination: The two organic groups (Ar and R) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Representative Protocol: Double Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the synthesis of a 1,2-diarylbenzene derivative.
Step-by-Step Methodology:
-
Setup: To a Schlenk flask, add Catechol bis(trifluoromethanesulfonate) (1.0 eq), the desired arylboronic acid (2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 4.0 eq).
-
Inerting: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1), via syringe. Causality: Water is often necessary to facilitate the dissolution of the inorganic base and the transmetalation step.
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired product.
Safety and Hazard Profile
Catechol bis(trifluoromethanesulfonate) is a hazardous chemical that requires careful handling.
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).
-
Signal Word: Danger.
-
Precautionary Statements:
-
Prevention: P260 (Do not breathe dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
-
Transport: UN Number 3261, Hazard Class 8 (Corrosive).
Conclusion
Catechol bis(trifluoromethanesulfonate) is a powerful and enabling reagent for the construction of complex organic molecules. Its high reactivity, driven by the exceptional leaving group ability of the triflate moieties, makes it an ideal substrate for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. By understanding its physicochemical properties, spectroscopic signatures, and the mechanistic principles behind its reactivity, researchers can effectively and safely incorporate this versatile building block into their synthetic strategies to accelerate discovery in medicinal chemistry and materials science.
References
- 1. 17763-91-6|Catechol Bis(trifluoromethanesulfonate)|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labproinc.com [labproinc.com]
- 4. labsolu.ca [labsolu.ca]
- 5. CATECHOL BIS(TRIFLUOROMETHANESULFONATE) CAS#: 17763-91-6 [m.chemicalbook.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - Catechol bis(trifluoromethanesulfonate) (C8H4F6O6S2) [pubchemlite.lcsb.uni.lu]
- 9. Catechol Bis(trifluoromethanesulfonate), 1G | Labscoop [labscoop.com]
Spectroscopic Profile of Catechol bis(trifluoromethanesulfonate): A Comprehensive Technical Guide for Researchers
Introduction: The Synthetic Versatility of Catechol bis(trifluoromethanesulfonate)
Catechol bis(trifluoromethanesulfonate), also known as 1,2-phenylene bis(trifluoromethanesulfonate) or catechol ditriflate, is a highly reactive and versatile reagent in modern organic synthesis.[1] Its structure, featuring two exceptionally potent trifluoromethanesulfonate (triflate) leaving groups on adjacent positions of a benzene ring, renders it an invaluable precursor for a multitude of chemical transformations. The triflate group's stability and superb leaving group ability make this compound a powerful electrophile, particularly in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of the spectroscopic data essential for the unambiguous identification and characterization of this key synthetic intermediate, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.
The molecular structure of Catechol bis(trifluoromethanesulfonate) is fundamental to its reactivity. The two triflate groups, with their strong electron-withdrawing nature, activate the aromatic ring for various transformations.
Caption: Molecular structure of Catechol bis(trifluoromethanesulfonate).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For Catechol bis(trifluoromethanesulfonate), a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Catechol bis(trifluoromethanesulfonate) is characterized by a complex multiplet in the aromatic region. Due to the molecule's C₂ᵥ symmetry, the four aromatic protons are chemically non-equivalent, giving rise to a characteristic AA'BB' spin system.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.45 - 7.35 | m | 4H | Aromatic Protons |
Note: The exact chemical shifts and coupling constants can be subtly influenced by the solvent and the spectrometer frequency. The multiplet arises from the coupling between adjacent and non-equivalent aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The spectrum will show three distinct signals: one for the two equivalent aromatic carbons bearing the triflate groups, one for the remaining four equivalent aromatic carbons, and a characteristic quartet for the trifluoromethyl carbons.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~145 | s | C-OTf |
| ~128 | s | Ar-C |
| ~124 | s | Ar-C |
| 118.8 | q, ¹JCF ≈ 320 Hz | CF₃ |
Note: The assignment of the aromatic carbons is based on typical chemical shifts for substituted benzene rings. The trifluoromethyl carbon appears as a quartet due to the strong one-bond coupling to the three fluorine atoms.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive and definitive technique for the characterization of fluorinated compounds like Catechol bis(trifluoromethanesulfonate). The spectrum exhibits a single, sharp singlet, confirming the presence of the two equivalent triflate groups.
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -73.6 | s | -OS O₂CF₃ |
This value is referenced against an external standard and is highly characteristic of the triflate moiety.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within a molecule. For Catechol bis(trifluoromethanesulfonate), the IR spectrum is dominated by strong absorptions characteristic of the triflate groups.
Table 4: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | Aromatic C-H stretch |
| ~1600, ~1485 | Medium | Aromatic C=C stretch |
| ~1420 | Very Strong | S=O asymmetric stretch |
| ~1210 | Very Strong | S=O symmetric stretch |
| ~1250 - 1140 | Strong | C-F stretch |
| ~900 - 800 | Strong | S-O stretch |
The intense and sharp bands for the S=O and C-F stretching vibrations are the most prominent and diagnostic features in the IR spectrum of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 5: Mass Spectrometry Data
| m/z | Adduct |
| 373.93 | [M]⁺ |
| 374.94 | [M+H]⁺ |
| 396.92 | [M+Na]⁺ |
Data is based on predicted values for the monoisotopic mass. High-resolution mass spectrometry (HRMS) would provide a more precise mass, further confirming the molecular formula.
Experimental Protocols
Synthesis of Catechol bis(trifluoromethanesulfonate)
A reliable method for the synthesis of aryl triflates involves the reaction of the corresponding phenol with trifluoromethanesulfonic anhydride in the presence of a base.[3]
Caption: General experimental workflow for the synthesis of Catechol bis(trifluoromethanesulfonate).
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve catechol (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (2.2 equivalents) dropwise with stirring.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (2.1 equivalents) to the reaction mixture via a syringe, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Measurements
-
NMR Spectroscopy: Prepare a solution of the purified compound (5-10 mg for ¹H, 20-30 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃) and acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the neat compound using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the sample using electrospray ionization (ESI) or another suitable soft ionization technique on a high-resolution mass spectrometer.
Safety and Handling
Catechol bis(trifluoromethanesulfonate) is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and reliable framework for the characterization of Catechol bis(trifluoromethanesulfonate). A thorough understanding of its NMR, IR, and MS profiles is essential for confirming its identity and purity, ensuring the success of subsequent synthetic applications. The provided protocols offer a solid foundation for the synthesis and analysis of this important reagent, empowering researchers to utilize it effectively in their scientific endeavors.
References
The Ascendance of a Powerhouse Reagent: A Technical Guide to Catechol bis(trifluoromethanesulfonate)
For the forward-thinking researcher, synthetic chemist, and drug development professional, this guide delves into the discovery, synthesis, and strategic applications of Catechol bis(trifluoromethanesulfonate), a reagent that has carved a significant niche in modern organic synthesis.
From its conceptual origins rooted in the development of potent leaving groups to its contemporary role as a versatile precursor for complex molecular architectures, this document provides a comprehensive exploration of Catechol bis(trifluoromethanesulfonate). We will navigate its historical context, provide detailed experimental protocols for its preparation, and illuminate its transformative applications in catalysis and medicinal chemistry.
I. Genesis of a Superior Leaving Group: Discovery and Historical Context
The story of Catechol bis(trifluoromethanesulfonate) is intrinsically linked to the broader quest for highly effective leaving groups in organic chemistry. The trifluoromethanesulfonate (triflate) group, with its exceptional ability to stabilize a negative charge, emerged as a game-changer. The pioneering work on the synthesis of aryl triflates in the 1970s by F. Effenberger and K.E. Mack laid the foundational methodology for the preparation of these powerful electrophiles.[1] Their research demonstrated that phenols could be readily converted to their corresponding triflates, opening up new avenues for reactivity.
While a singular "discovery" paper for Catechol bis(trifluoromethanesulfonate) is not readily apparent in the historical literature, its conception follows logically from these early explorations into aryl triflate synthesis. The unique 1,2-disposition of the hydroxyl groups on the catechol scaffold presented an opportunity to create a biselectrophilic building block, poised for sequential or double cross-coupling reactions. This "ditriflate" derivative of catechol offers a structurally rigid and highly reactive platform for the construction of complex polycyclic and heterocyclic systems.
II. Physicochemical and Spectroscopic Profile
Catechol bis(trifluoromethanesulfonate), also known as 1,2-phenylene bis(trifluoromethanesulfonate) or catechol ditriflate, is a white to off-white crystalline solid.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17763-91-6 | [2] |
| Molecular Formula | C₈H₄F₆O₆S₂ | [2] |
| Molecular Weight | 374.22 g/mol | [2] |
| Melting Point | 35 - 39 °C | [2] |
| Boiling Point | 95 °C at 1 mmHg | [2] |
| Appearance | White to almost white powder/crystal | [2] |
Spectroscopic data is crucial for the unambiguous identification and characterization of Catechol bis(trifluoromethanesulfonate). While detailed spectra are best consulted directly from spectral databases, typical ¹H NMR chemical shifts for the aromatic protons are observed in the downfield region, characteristic of the electron-withdrawing nature of the triflate groups.
III. Synthesis of Catechol bis(trifluoromethanesulfonate): A Detailed Experimental Protocol
The preparation of Catechol bis(trifluoromethanesulfonate) involves the reaction of catechol with a suitable triflating agent in the presence of a base. The most common and effective triflating agents are trifluoromethanesulfonic anhydride (Tf₂O) and N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂). The following protocol details a modern and efficient procedure.
Objective: To synthesize Catechol bis(trifluoromethanesulfonate) from catechol.
Reagents and Materials:
-
Catechol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve catechol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add pyridine (2.2 equivalents) dropwise.
-
Triflation: Add trifluoromethanesulfonic anhydride (2.1 equivalents) dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature at or below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Catechol bis(trifluoromethanesulfonate).
Caption: Experimental workflow for the synthesis of Catechol bis(trifluoromethanesulfonate).
IV. Mechanism of Triflation
The synthesis of Catechol bis(trifluoromethanesulfonate) proceeds through a nucleophilic attack of the hydroxyl groups of catechol on the highly electrophilic sulfur atom of trifluoromethanesulfonic anhydride. The pyridine acts as a base to deprotonate the phenol, increasing its nucleophilicity, and also serves to neutralize the triflic acid byproduct formed during the reaction.
Caption: Generalized mechanism for the bis-triflation of catechol.
V. Applications in Modern Organic Synthesis
The synthetic utility of Catechol bis(trifluoromethanesulfonate) stems from the excellent leaving group ability of the two triflate moieties. This di-functional nature allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
A. Palladium-Catalyzed Cross-Coupling Reactions
Catechol bis(trifluoromethanesulfonate) is an ideal substrate for sequential or double cross-coupling reactions, providing access to a wide range of substituted aromatic compounds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds. This has been utilized in the synthesis of functionalized p-terphenyls.[3]
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl groups. This is a powerful tool for the synthesis of diaryl sulfones with alkynyl functionalities.[4]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.[5]
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
The site-selectivity in sequential cross-coupling reactions of bis(triflates) can often be controlled by tuning the reaction conditions, offering a strategic advantage in the synthesis of complex molecules.[3][4]
Caption: Overview of cross-coupling reactions utilizing Catechol bis(trifluoromethanesulfonate).
B. Role in Medicinal Chemistry and Drug Development
The catechol motif is a recognized pharmacophore present in numerous biologically active compounds and approved drugs.[6][7][8] The conversion of catechols to their bis(triflate) derivatives provides a stable and versatile intermediate for the synthesis of novel drug candidates. The triflate group itself, when attached to an aromatic ring, has been shown to be metabolically stable and can be a valid choice in lead optimization studies.[9]
The ability to perform late-stage functionalization on complex molecules via cross-coupling reactions of the corresponding aryl triflates is a powerful strategy in medicinal chemistry. This allows for the rapid generation of analogues with diverse functionalities, facilitating the exploration of structure-activity relationships (SAR). The use of Catechol bis(trifluoromethanesulfonate) and related aryl triflates enables the introduction of various substituents that can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[10][11]
VI. Conclusion
Catechol bis(trifluoromethanesulfonate) has firmly established itself as a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its straightforward synthesis, coupled with the exceptional reactivity of its two triflate groups, provides a powerful platform for the construction of complex molecular architectures. From its historical roots in the development of super leaving groups to its current applications in palladium-catalyzed cross-coupling and medicinal chemistry, this reagent continues to empower innovation in both academic and industrial research. The strategic application of Catechol bis(trifluoromethanesulfonate) will undoubtedly continue to play a pivotal role in the discovery and development of new pharmaceuticals and functional materials.
References
- 1. d-nb.info [d-nb.info]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ctppc.org [ctppc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Catechol bis(trifluoromethanesulfonate) as an electrophile in organic reactions
An In-Depth Technical Guide: Catechol Bis(trifluoromethanesulfonate) as a Premier Electrophile in Modern Organic Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of catechol bis(trifluoromethanesulfonate), a highly reactive and versatile electrophilic reagent. We will delve into its synthesis, core principles of reactivity, and its application in key organic transformations, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science.
Introduction: The Power of a "Super" Leaving Group
Catechol bis(trifluoromethanesulfonate), also known as benzene-1,2-diyl bis(trifluoromethanesulfonate) or catechol ditriflate, is an organic compound featuring a catechol core where both hydroxyl protons are replaced by trifluoromethanesulfonyl (triflyl) groups.[1] This structural modification transforms the relatively inert catechol scaffold into a potent electrophile.[2]
The key to its reactivity lies in the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻), one of the best leaving groups known in organic chemistry. The triflate anion's stability, a consequence of extensive resonance delocalization and the strong inductive electron-withdrawal by the three fluorine atoms, makes it exceptionally willing to depart during a nucleophilic attack. This inherent reactivity allows for substitutions on the aromatic ring under conditions that would be unfeasible for corresponding halides or other sulfonates, making it an essential tool for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2]
Physicochemical Properties and Safe Handling
Properly understanding the physical properties and safety requirements is critical before utilizing this reagent in any experimental setup.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 17763-91-6 | [1][3] |
| Molecular Formula | C₈H₄F₆O₆S₂ | [1][4] |
| Molecular Weight | 374.23 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 35-40 °C | [3] |
| Boiling Point | 92-95 °C @ 1 mmHg | [3] |
| Synonyms | Catechol ditriflate, Benzene-1,2-diyl bis(trifluoromethanesulfonate) |[1] |
Safety and Handling: Catechol bis(trifluoromethanesulfonate) is a corrosive substance that can cause severe skin burns and eye damage.[5] It may also be corrosive to metals.[5] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in an inert atmosphere, at room temperature, and away from moisture.[3]
Synthesis of Catechol Bis(trifluoromethanesulfonate)
The preparation of catechol bis(trifluoromethanesulfonate) involves the reaction of catechol with a suitable triflylating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base to neutralize the generated triflic acid. Pyridine is a common choice for this role.
Synthesis Workflow Diagram
Caption: Diagram 1: General workflow for the synthesis of catechol bis(trifluoromethanesulfonate).
Experimental Protocol: Synthesis
This is a representative protocol based on standard triflation procedures.
-
Preparation: To an oven-dried, 500 mL round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add catechol (11.0 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add pyridine (17.4 mL, 210 mmol, 2.1 equiv) to the stirred solution via syringe.
-
Triflation: Add trifluoromethanesulfonic anhydride (35.5 mL, 210 mmol, 2.1 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of pyridinium triflate will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting catechol is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 100 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 75 mL), saturated aqueous NaHCO₃ (75 mL), and brine (75 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel to afford pure catechol bis(trifluoromethanesulfonate).
Core Reactivity and Mechanistic Principles
The utility of catechol bis(trifluoromethanesulfonate) stems from its function as a potent arylating agent. The two triflate groups serve as excellent leaving groups, enabling nucleophilic substitution on the aromatic ring, a reaction that is typically challenging.
Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway is Nucleophilic Aromatic Substitution (SNAr). A nucleophile attacks one of the carbon atoms bearing a triflate group. The exceptional stability of the departing triflate anion facilitates the formation of the transient, negatively charged Meisenheimer complex, which then rearomatizes by expelling the triflate ion.
Caption: Diagram 2: General mechanism for nucleophilic substitution on catechol bis(trifluoromethanesulfonate).
Friedel-Crafts-Type Reactions
In the presence of a strong Lewis acid or under appropriate conditions with highly activated arenes, catechol bis(trifluoromethanesulfonate) can act as the electrophile in Friedel-Crafts-type reactions.[6][7] The Lewis acid coordinates to a triflate group, increasing its electrophilicity and facilitating attack by an electron-rich aromatic ring to form a new carbon-carbon bond. This approach is powerful for synthesizing biaryl structures.[8]
Caption: Diagram 3: Mechanism of a Friedel-Crafts-type reaction using catechol bis(trifluoromethanesulfonate).
Applications in Organic Synthesis
The high reactivity of this reagent opens avenues for numerous synthetic transformations.
Synthesis of Substituted Catechol Derivatives
One of the most direct applications is the synthesis of mono- or di-substituted catechols. By reacting catechol bis(trifluoromethanesulfonate) with a wide range of nucleophiles (e.g., alkoxides, thiolates, amines, organometallics), a variety of functional groups can be introduced onto the catechol ring. This strategy avoids the use of protecting groups often required when working with free catechols.[9][10]
Table 2: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Significance |
|---|---|---|
| R-O⁻ (Alkoxide) | Catechol Ether | Precursors for natural products, ligands |
| R-S⁻ (Thiolate) | Catechol Thioether | Pharmaceutical building blocks |
| R₂N-H (Amine) | Substituted Aniline | Dyes, agrochemicals, APIs |
| R-MgBr (Grignard) | Alkyl/Aryl Catechol | C-C bond formation for complex scaffolds |
| CN⁻ (Cyanide) | Cyanobenzene | Versatile intermediate for acids, amines |
Protocol: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This protocol illustrates the synthesis of a substituted catechol amine derivative, leveraging the reactivity of the triflate group in cross-coupling chemistry.
-
Setup: In a glovebox, add catechol bis(trifluoromethanesulfonate) (374 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (43 mg, 0.075 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol) to an oven-dried Schlenk tube.
-
Reagents: Evacuate and backfill the tube with argon. Add anhydrous toluene (5 mL) followed by morpholine (96 µL, 1.1 mmol).
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired mono-aminated product.
Conclusion and Future Outlook
Catechol bis(trifluoromethanesulfonate) is a powerful and enabling reagent in modern organic synthesis. Its defining feature—the presence of two exceptionally good triflate leaving groups—renders the catechol ring highly electrophilic and susceptible to a range of synthetic transformations that are otherwise difficult to achieve. From fundamental SNAr reactions to sophisticated transition-metal-catalyzed cross-couplings, it provides a reliable platform for constructing complex molecular architectures. For researchers in drug discovery and materials science, mastering the application of this reagent provides a significant strategic advantage in the efficient synthesis of novel, high-value compounds.
References
- 1. CAS 17763-91-6: catechol bis(trifluoromethanesulfonate) [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CATECHOL BIS(TRIFLUOROMETHANESULFONATE) CAS#: 17763-91-6 [m.chemicalbook.com]
- 4. PubChemLite - Catechol bis(trifluoromethanesulfonate) (C8H4F6O6S2) [pubchemlite.lcsb.uni.lu]
- 5. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction [frontiersin.org]
- 10. Diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Mechanism of action of Catechol bis(trifluoromethanesulfonate)
An In-depth Technical Guide on the Mechanism of Action of Catechol bis(trifluoromethanesulfonate)
For Researchers, Scientists, and Drug Development Professionals
Catechol bis(trifluoromethanesulfonate), often abbreviated as Catechol-bis(triflate), is a versatile and powerful electrophilic reagent in modern organic synthesis. Its significance stems primarily from its role as an efficient precursor to the highly reactive intermediate, ortho-benzyne. This guide provides a comprehensive exploration of the core mechanisms of action of Catechol bis(trifluoromethanesulfonate), detailing its application in aryne chemistry, cross-coupling reactions, and as a potent leaving group. The content herein is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to effectively utilize this reagent in complex molecular syntheses.
Table of Contents
-
Introduction to Catechol bis(trifluoromethanesulfonate)
-
Structure and Properties
-
Significance in Organic Synthesis
-
-
Core Mechanism: Generation of ortho-Benzyne
-
The Fluoride-Induced Elimination Pathway
-
Experimental Protocol: Generation and Trapping of o-Benzyne
-
Causality in Experimental Design
-
-
Applications in Aryne-Mediated Reactions
-
Diels-Alder Cycloadditions
-
Nucleophilic Addition Reactions
-
Transition-Metal Catalyzed Insertions
-
-
Role in Palladium-Catalyzed Cross-Coupling Reactions
-
Mechanism of Oxidative Addition
-
Protocol: Suzuki-Miyaura Cross-Coupling
-
-
The Triflate Group as a Superior Leaving Group
-
References
Introduction to Catechol bis(trifluoromethanesulfonate)
Structure and Properties
Catechol bis(trifluoromethanesulfonate) is a disulfonate ester of catechol. The trifluoromethanesulfonate (triflate) group (CF₃SO₃⁻) is an exceptionally good leaving group, a property that is central to the reagent's reactivity. The presence of two triflate groups on adjacent carbons in a benzene ring makes it a prime precursor for the formation of an aryne intermediate.
Table 1: Physicochemical Properties of Catechol bis(trifluoromethanesulfonate)
| Property | Value |
| Chemical Formula | C₈H₄F₆O₆S₂ |
| Molar Mass | 382.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 49-51 °C |
| Solubility | Soluble in most organic solvents (e.g., THF, CH₂Cl₂, Acetonitrile) |
| Stability | Stable under standard conditions, moisture sensitive |
Significance in Organic Synthesis
The utility of Catechol bis(trifluoromethanesulfonate) lies in its ability to serve as a stable, storable, and efficient source of o-benzyne under mild conditions. This circumvents the need for harsh reagents or conditions often associated with other benzyne precursors. Its application spans a wide range of transformations, including the synthesis of complex polycyclic aromatic compounds, functionalized aromatic systems, and novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
Core Mechanism: Generation of ortho-Benzyne
The primary and most exploited mechanism of action for Catechol bis(trifluoromethanesulfonate) is its conversion to o-benzyne. This highly strained and reactive intermediate is a cornerstone of modern synthetic chemistry.
The Fluoride-Induced Elimination Pathway
The generation of o-benzyne from Catechol bis(trifluoromethanesulfonate) is typically initiated by a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF) in the presence of a crown ether. The mechanism proceeds via a 1,2-elimination reaction.
Diagram 1: Fluoride-Induced Generation of o-Benzyne
Caption: Fluoride-induced elimination to form o-benzyne.
The fluoride anion attacks one of the triflate groups, leading to its departure. This is followed by the elimination of the second triflate group, resulting in the formation of the highly reactive benzyne triple bond. The choice of fluoride source and solvent is critical for controlling the rate of benzyne formation and preventing unwanted side reactions.
Experimental Protocol: Generation and Trapping of o-Benzyne
This protocol details the in-situ generation of o-benzyne from Catechol bis(trifluoromethanesulfonate) and its subsequent trapping with a diene, such as furan, in a Diels-Alder reaction.
Materials:
-
Catechol bis(trifluoromethanesulfonate)
-
Cesium Fluoride (CsF)
-
Furan (freshly distilled)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Inert Atmosphere: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere. This is crucial as both the reagent and the benzyne intermediate are sensitive to moisture and oxygen.
-
Reagent Addition: To the flask, add Catechol bis(trifluoromethanesulfonate) (1.0 eq), Cesium Fluoride (2.2 eq), and the trapping agent, furan (3.0 eq). The excess of CsF ensures efficient elimination, while the excess furan maximizes the trapping of the generated benzyne.
-
Solvent and Reaction: Add anhydrous acetonitrile as the solvent. The reaction is typically run at room temperature or with gentle heating (e.g., 40-60 °C) to control the rate of benzyne formation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the Diels-Alder adduct.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried, concentrated, and purified by column chromatography to yield the desired cycloadduct.
Causality in Experimental Design
-
Choice of Fluoride Source: Cesium fluoride is often preferred due to its higher solubility in organic solvents compared to other fluoride salts, leading to a more homogeneous reaction mixture and faster reaction rates.
-
Solvent Selection: Acetonitrile is a common solvent as it is polar enough to dissolve the fluoride salt (to some extent) and is relatively inert towards the highly reactive benzyne intermediate.
-
In-situ Trapping: The benzyne intermediate is too reactive to be isolated. Therefore, it is generated in the presence of a trapping agent to immediately undergo a subsequent reaction.
Applications in Aryne-Mediated Reactions
The synthetic utility of o-benzyne generated from Catechol bis(trifluoromethanesulfonate) is vast.
Diels-Alder Cycloadditions
Benzyne acts as a powerful dienophile in [4+2] cycloaddition reactions with dienes to form bicyclic aromatic compounds. This is a highly efficient method for the construction of complex polycyclic frameworks.
Nucleophilic Addition Reactions
A wide array of nucleophiles, including amines, alcohols, and carbanions, can add to one of the carbons of the benzyne triple bond. The resulting aryl anion is then protonated during work-up to yield a functionalized aromatic product.
Transition-Metal Catalyzed Insertions
Benzyne can insert into various sigma bonds in the presence of a transition metal catalyst, such as palladium or rhodium. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds in a highly controlled manner.
Diagram 2: Applications of o-Benzyne
Caption: Key reaction pathways involving o-benzyne.
Role in Palladium-Catalyzed Cross-Coupling Reactions
While the generation of benzyne is its primary role, the triflate groups in Catechol bis(trifluoromethanesulfonate) can also participate directly in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.
Mechanism of Oxidative Addition
In these reactions, a low-valent palladium catalyst (Pd(0)) undergoes oxidative addition into one of the carbon-oxygen bonds of the triflate group. This forms an arylpalladium(II) complex, which can then proceed through the catalytic cycle of the specific cross-coupling reaction.
Diagram 3: Oxidative Addition in Cross-Coupling
Caption: The initial step in palladium-catalyzed cross-coupling.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical Suzuki-Miyaura reaction using one of the triflate groups of Catechol bis(trifluoromethanesulfonate).
Materials:
-
Catechol bis(trifluoromethanesulfonate)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, combine Catechol bis(trifluoromethanesulfonate) (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq).
-
Solvent and Degassing: Add the solvent mixture and thoroughly degas the solution to remove oxygen, which can deactivate the palladium catalyst. This is typically done by bubbling argon or nitrogen through the mixture or by freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
The Triflate Group as a Superior Leaving Group
The trifluoromethanesulfonate (triflate) anion is a highly stable species due to the strong electron-withdrawing effect of the three fluorine atoms and the resonance delocalization of the negative charge over the three oxygen atoms. This stability makes it an excellent leaving group, facilitating both the benzyne formation and the oxidative addition in cross-coupling reactions. Its leaving group ability is significantly greater than that of other common leaving groups like tosylates or halides.
Conclusion and Future Outlook
Catechol bis(trifluoromethanesulfonate) is a cornerstone reagent in modern organic synthesis, primarily valued for its capacity to generate the highly reactive o-benzyne intermediate under mild and controlled conditions. Its applications in cycloadditions, nucleophilic additions, and transition-metal-catalyzed reactions have enabled the construction of complex molecular architectures relevant to drug discovery and materials science. Furthermore, the ability of its triflate groups to participate in cross-coupling reactions adds to its synthetic versatility. Future research will likely focus on the development of new, even milder methods for benzyne generation and the discovery of novel transformations of this fascinating intermediate, further expanding the synthetic chemist's toolkit.
An In-depth Technical Guide to the Safe Handling, and Storage of Catechol bis(trifluoromethanesulfonate)
Introduction: Understanding the Power and Peril of Catechol bis(trifluoromethanesulfonate)
Catechol bis(trifluoromethanesulfonate), also known as benzene-1,2-diyl bis(trifluoromethanesulfonate) or catechol ditriflate, is a highly reactive and versatile reagent pivotal in modern organic synthesis and materials science.[1][2] Its utility stems from the two trifluoromethanesulfonate (triflate) groups, which are excellent leaving groups in nucleophilic substitution reactions.[1] This enhanced reactivity makes it an invaluable precursor for the synthesis of complex pharmaceuticals, agrochemicals, and for the modification of polymers to improve thermal stability and chemical resistance.[2][3]
However, the very reactivity that makes this compound a powerful synthetic tool also renders it a significant laboratory hazard. This guide provides a comprehensive overview of the critical safety, handling, and storage protocols necessary for the safe and effective use of Catechol bis(trifluoromethanesulfonate). The information presented herein is intended for researchers, scientists, and drug development professionals who are trained in the handling of hazardous chemicals.
Section 1: Hazard Identification and Safety Profile
A thorough understanding of the inherent hazards of Catechol bis(trifluoromethanesulfonate) is the foundation of its safe use. This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[4] It is also corrosive to metals.[4]
| Property | Value | Source(s) |
| Chemical Formula | C₈H₄F₆O₆S₂ | [5] |
| Molecular Weight | 374.23 g/mol | [5] |
| Appearance | White to off-white powder or crystal | [1][4] |
| Melting Point | 37-40 °C | |
| Boiling Point | 92-95 °C at 1 mm Hg | [1] |
| Primary Hazards | Corrosive, Causes severe skin burns and eye damage, Corrosive to metals | [4] |
| GHS Pictograms | Corrosion | |
| Signal Word | Danger |
Reactivity and Incompatibility: The "Why" Behind the Hazard
The primary driver of Catechol bis(trifluoromethanesulfonate)'s hazardous nature is its high electrophilicity. The triflate groups are exceptionally good leaving groups, making the aromatic ring susceptible to attack by a wide range of nucleophiles. This reactivity profile dictates its incompatibility with several classes of chemicals:
-
Water and Moisture: The compound is moisture-sensitive.[6] Hydrolysis will cleave the triflate groups, liberating trifluoromethanesulfonic acid, a superacid, and catechol. This reaction can be vigorous and will generate corrosive byproducts. The monotriflate may be an intermediate in this process.[4]
-
Strong Bases: Strong bases will readily react with the compound, leading to decomposition.
-
Strong Oxidizing Agents: As an organic compound, it is incompatible with strong oxidizing agents, which can lead to vigorous or explosive reactions.
-
Strong Reducing Agents: Incompatibility with strong reducing agents should be assumed, with the potential for exothermic reactions.
-
Nucleophiles: The compound is designed to react with nucleophiles. Unintended contact with nucleophilic reagents can lead to uncontrolled reactions.
Section 2: Prudent Handling and Exposure Control
Given its corrosive nature, all handling of Catechol bis(trifluoromethanesulfonate) must be conducted with stringent adherence to safety protocols to prevent any direct contact.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and consistent use of appropriate PPE is the most critical line of defense against exposure.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against splashes of the solid or solutions.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile rubber gloves are a suitable option, but it is crucial to check the manufacturer's glove compatibility data for the specific solvent being used.[6] Gloves should be inspected before each use and changed immediately if contaminated.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[6] For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls should be worn.
-
Respiratory Protection: All manipulations of solid Catechol bis(trifluoromethanesulfonate) and its solutions should be performed within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]
Experimental Protocols: A Step-by-Step Approach to Safety
-
Preparation and Workspace: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. The work area should be clean and free of incompatible materials. An emergency eyewash station and safety shower must be immediately accessible.
-
Weighing and Transfer: Solid Catechol bis(trifluoromethanesulfonate) should be weighed and transferred exclusively within a fume hood. Use appropriate tools (e.g., spatulas) and avoid generating dust.
-
Inert Atmosphere: Due to its sensitivity to air and moisture, handling and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reaction Quenching and Workup: Reactions involving Catechol bis(trifluoromethanesulfonate) should be quenched carefully, typically by the slow addition of the reaction mixture to a quenching solution, to control any exothermic processes.
-
Decontamination: All glassware and equipment that have been in contact with the compound must be thoroughly decontaminated before being removed from the fume hood. A preliminary rinse with an appropriate organic solvent, followed by a thorough wash with soap and water, is recommended. All cleaning materials should be collected as hazardous waste.[6]
Section 3: Storage and Stability
Proper storage is crucial to maintain the integrity of Catechol bis(trifluoromethanesulfonate) and to prevent the formation of hazardous degradation products.
| Storage Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Cool, dark place. | To minimize thermal decomposition. | [1] |
| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon). | To prevent reaction with air and moisture. | [1] |
| Container | Tightly sealed, in the original container if possible. | To prevent exposure to the atmosphere. | |
| Incompatibilities | Store away from strong bases, oxidizing agents, reducing agents, and moisture. | To prevent accidental and hazardous reactions. | [6] |
Thermal Decomposition Considerations
While aryl triflates are noted for their relative thermal stability at elevated temperatures (up to 120°C in some applications), decomposition can occur.[3] The thermal decomposition of the parent molecule, catechol, at high temperatures (700–1000°C) is known to produce a range of products including carbon monoxide, acetylene, phenol, and benzene. While the decomposition of Catechol bis(trifluoromethanesulfonate) is likely to be complex, the potential for the release of hazardous and flammable gases upon heating should be a key consideration in any thermal processing.
Section 4: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response
For small spills:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated, preferably within a fume hood.[6]
-
Contain: Use a dry, inert absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[6]
-
Collect: Carefully scoop or sweep the absorbed material into a designated, labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste. Follow with a thorough wash with soap and water.[6]
-
Report: Report the spill to the appropriate environmental health and safety (EHS) department.[6]
For large spills:
Evacuate the laboratory immediately and contact your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Caption: Logical workflow for responding to a spill of Catechol bis(trifluoromethanesulfonate).
Section 5: Waste Disposal
All waste containing Catechol bis(trifluoromethanesulfonate), including unreacted material, reaction byproducts, and contaminated consumables, must be treated as hazardous waste.[6]
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials, in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, labeled container for hazardous liquid waste. Do not mix this waste with other waste streams.[7]
-
Neutralization: In-lab neutralization of residual Catechol bis(trifluoromethanesulfonate) can be performed with extreme caution by trained personnel. This typically involves the slow, controlled addition of the material to a stirred, cooled solution of a weak base like sodium bicarbonate. This process will generate gas and should only be performed in a fume hood.[7] The resulting neutralized aqueous solution must still be collected as hazardous waste.[7]
-
Container Decontamination: Empty containers that held Catechol bis(trifluoromethanesulfonate) should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container should then be allowed to air dry in a fume hood before the label is defaced and it is disposed of according to institutional guidelines.[6]
All waste disposal must be carried out in strict accordance with local, state, and federal regulations. The standard and required procedure for the final disposal of this chemical is through a licensed environmental waste management company.[6][8]
Conclusion
Catechol bis(trifluoromethanesulfonate) is an indispensable tool in the arsenal of the modern chemist. Its potent reactivity, however, demands a commensurate level of respect and caution. By understanding its inherent hazards, diligently employing appropriate personal protective equipment, adhering to safe handling and storage protocols, and being prepared for emergencies, researchers can harness the synthetic power of this reagent while ensuring the safety of themselves and their colleagues.
References
- 1. CAS 17763-91-6: catechol bis(trifluoromethanesulfonate) [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Catechol Bis(trifluoromethanesulfonate): A Technical Guide to Solubility in Organic Solvents
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catechol bis(trifluoromethanesulfonate), a key reagent in modern organic synthesis, presents unique solubility challenges and opportunities. This guide provides a comprehensive analysis of its solubility characteristics in a range of organic solvents. By integrating theoretical principles with actionable experimental protocols, this document serves as an essential resource for optimizing reaction conditions, improving yields, and ensuring the stability of this versatile compound.
Introduction: The Synthetic Powerhouse
Catechol bis(trifluoromethanesulfonate), also known as catechol ditriflate, has emerged as a powerful building block in synthetic chemistry. Its utility is derived from the presence of two trifluoromethanesulfonate (triflate) groups, which are excellent leaving groups in a variety of cross-coupling reactions.[1][2] This reactivity makes it invaluable for the construction of complex molecular architectures in pharmaceutical and materials science research.[1] However, to effectively harness its synthetic potential, a deep understanding of its solubility is critical. This guide offers a senior application scientist's perspective on the solubility of catechol bis(trifluoromethanesulfonate), moving beyond simple data points to explain the "why" behind its behavior.
Deconstructing the Molecule: A Tale of Two Halves
The solubility of any compound is intrinsically linked to its molecular structure. Catechol bis(trifluoromethanesulfonate) is a fascinating case study in conflicting properties.
Caption: Structural dichotomy of catechol bis(trifluoromethanesulfonate).
-
The Aromatic Core : At its heart is a benzene ring, an inherently nonpolar structure that favors dispersion forces and interactions with other aromatic or nonpolar molecules.
-
The Polar Triflate Groups : The two trifluoromethanesulfonate (-OSO₂CF₃) substituents are highly polar and electron-withdrawing. The electronegative oxygen and fluorine atoms create significant partial negative charges, making them capable of acting as hydrogen bond acceptors.
This structural duality dictates that the ideal solvent will need to accommodate both the nonpolar aromatic core and the highly polar triflate groups. This understanding allows us to move beyond trial-and-error and make informed predictions.
The Guiding Principle: "Like Dissolves Like" in Practice
The age-old axiom "like dissolves like" remains the cornerstone of solubility prediction.[3] For catechol bis(trifluoromethanesulfonate), this means we need to match its dual nature with the properties of the solvent. The key solvent characteristics to consider are:
-
Polarity and Dielectric Constant : A solvent's polarity, often quantified by its relative polarity or dielectric constant, indicates its ability to separate charges and solvate polar molecules.[2][4]
-
Protic vs. Aprotic Nature : Protic solvents can donate hydrogen bonds (e.g., alcohols), while aprotic solvents cannot (e.g., acetone). While the triflate groups can accept hydrogen bonds, protic solvents may also act as nucleophiles, potentially leading to the degradation of the compound.
Based on these principles, we can anticipate that highly nonpolar solvents like hexane will be poor choices, as they cannot effectively solvate the polar triflate groups. Conversely, while polar protic solvents like methanol might dissolve the compound, they pose a stability risk. The "sweet spot" is therefore likely to be found among polar aprotic solvents .
Predicted Solubility Profile: An Expert Assessment
While specific quantitative data for catechol bis(trifluoromethanesulfonate) is not widely published, we can construct a reliable qualitative profile based on its structure and the properties of common organic solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Aprotic (e.g., Hexane, Toluene) | Poor | The nonpolar nature of these solvents is insufficient to overcome the lattice energy of the solid by solvating the highly polar triflate groups. |
| Polar Aprotic (e.g., Dichloromethane, THF, Ethyl Acetate, Acetone, DMF, DMSO, Acetonitrile) | Moderate to Good | These solvents provide a balance of polarity to solvate the triflate groups without the risk of solvolysis associated with protic solvents. Solvents with higher dielectric constants like DMF and DMSO are expected to be particularly effective.[5] |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate, with Caution | The polarity is adequate for dissolution, but the protic nature of the solvent presents a risk of nucleophilic attack on the triflate groups, leading to decomposition, especially with heat. |
A Validated Protocol for Quantitative Solubility Determination
To move from qualitative prediction to quantitative data, a robust and reproducible experimental protocol is essential. The following method, based on the equilibrium saturation technique, is a self-validating system for accurate solubility measurement.
5.1. Materials and Equipment
-
Catechol bis(trifluoromethanesulfonate) (>98% purity)
-
Anhydrous organic solvents (analytical grade)
-
Analytical balance (readability ± 0.1 mg)
-
Temperature-controlled orbital shaker or vial rotator
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method for quantification
5.2. Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Caption: A validated workflow for determining solubility.
5.3. Step-by-Step Methodology
-
Preparation of the Slurry : To a series of vials, add a known volume of the desired solvent. Add an excess of catechol bis(trifluoromethanesulfonate) to each vial, ensuring a visible amount of undissolved solid remains. This is a critical control to confirm that the solution is saturated.
-
Equilibration : Seal the vials and place them in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for at least 24 hours to ensure that the system has reached thermodynamic equilibrium.
-
Sample Collection : After equilibration, allow the vials to remain stationary at the set temperature for at least one hour to permit the excess solid to sediment. Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Filtration : Immediately pass the aliquot through a syringe filter into a tared vial. This step is crucial to remove any microscopic solid particles that could artificially inflate the measured solubility.
-
Quantification : Determine the mass of the filtered solution. Dilute a known mass of the saturated solution with a suitable solvent and determine the concentration of catechol bis(trifluoromethanesulfonate) using a pre-validated and calibrated analytical method (e.g., HPLC-UV).
-
Calculation : From the concentration of the diluted sample and the dilution factor, calculate the solubility of the compound in the original solvent. Express the final result in standard units such as mg/mL or mol/L.
Critical Factors: Stability and Purity
-
Temperature : While solubility generally increases with temperature, the thermal stability of catechol bis(trifluoromethanesulfonate) must be considered. Elevated temperatures can accelerate decomposition, particularly in the presence of nucleophilic solvents.
-
Solvent Purity : The presence of water or other nucleophilic impurities in the solvent can lead to the hydrolysis of the triflate groups. It is imperative to use anhydrous solvents to ensure the integrity of the compound. The noted "Air Sensitive" nature of the compound is likely due to its reactivity with atmospheric moisture.[6]
Quantitative Data Summary and Solvent Selection Guide
The following table provides a summary of predicted solubility and key solvent properties to aid in solvent selection.
| Solvent | Relative Polarity[4] | Dielectric Constant (20°C)[2] | Predicted Solubility | Primary Application |
| Hexane | 0.009 | 1.88 | Poor | Non-solvent for precipitation |
| Toluene | 0.099 | 2.38 | Poor to Moderate | Reaction medium for less polar substrates |
| Dichloromethane | 0.309 | 8.93 | Moderate to Good | General purpose reaction solvent |
| Tetrahydrofuran | 0.207 | 7.58 | Good | Reaction medium, Grignard reactions |
| Ethyl Acetate | 0.228 | 6.02 | Moderate to Good | Extraction, chromatography |
| Acetone | 0.355 | 20.7 | Good | General purpose reaction solvent |
| Acetonitrile | 0.460 | 37.5 | Good | Reaction medium for polar substrates |
| Dimethylformamide | 0.386 | 36.71 | Very Good | Preferred for polar cross-coupling reactions[5] |
| Dimethyl Sulfoxide | 0.444 | 46.68 | Very Good | High-temperature reactions, dissolving difficult substrates |
| Methanol | 0.762 | 32.70 | Moderate | Use with caution due to potential solvolysis |
| Ethanol | 0.654 | 24.55 | Moderate | Use with caution due to potential solvolysis |
Conclusion: From Theory to Practice
The solubility of catechol bis(trifluoromethanesulfonate) is governed by a delicate interplay between its nonpolar aromatic core and its highly polar triflate groups. This guide has demonstrated that a thorough understanding of these structural features, combined with the principles of solvent polarity, allows for accurate prediction of its solubility behavior. Polar aprotic solvents, particularly DMF, DMSO, and acetonitrile, are predicted to be the most effective. For precise quantitative data, the detailed experimental protocol provided herein offers a reliable and self-validating method. By applying these principles and methodologies, researchers can unlock the full synthetic potential of this important reagent.
References
- 1. Solvent - Wikipedia [en.wikipedia.org]
- 2. Dielectric Constant [macro.lsu.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
Methodological & Application
Using Catechol bis(trifluoromethanesulfonate) in Suzuki coupling reactions
An In-Depth Guide to the Application of Catechol bis(trifluoromethanesulfonate) in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry for the formation of carbon-carbon bonds. While aryl halides have been the traditional electrophiles, aryl trifluoromethanesulfonates (triflates) have emerged as highly reactive and versatile alternatives.[1][2][3] This guide provides a detailed exploration of Catechol bis(trifluoromethanesulfonate), a readily accessible derivative of catechol, as a powerful building block in palladium-catalyzed Suzuki-Miyaura reactions.[4] We delve into the mechanistic principles, distinct advantages, detailed experimental protocols for both double and site-selective couplings, and troubleshooting strategies to empower researchers in pharmaceutical and materials science development.
Introduction: The Power of a Bifunctional Coupling Partner
The construction of biaryl and substituted aromatic frameworks is fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or pseudohalide, is a premier method for achieving this transformation due to its mild conditions and high functional group tolerance.[5][6]
Catechol bis(trifluoromethanesulfonate), also known as catechol ditriflate, offers a significant strategic advantage over simple monofunctional electrophiles.[7] Its structure features two triflate groups—exceptionally potent leaving groups—on an aromatic ring. This bifunctionality opens the door to sophisticated molecular architectures through either a one-pot double coupling to generate symmetrical products or a more nuanced, site-selective sequential coupling to build complex, unsymmetrical molecules.[8][9][10] This guide will provide the foundational knowledge and practical protocols to harness the full synthetic potential of this versatile reagent.
Reaction Principles and Mechanistic Insight
The efficacy of Catechol bis(trifluoromethanesulfonate) in Suzuki-Miyaura coupling is rooted in the fundamental catalytic cycle, which proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][11]
-
Oxidative Addition: The cycle initiates with the oxidative addition of a C-OTf (carbon-triflate) bond to a low-valent Palladium(0) complex. The high reactivity of the triflate leaving group facilitates this step, which is often the rate-determining step in the cycle, allowing the reaction to proceed under mild conditions. This forms a Pd(II) intermediate.
-
Transmetalation: In this step, a base is required to activate the organoboron compound (e.g., an arylboronic acid).[1] The base forms a boronate complex, which enhances the nucleophilicity of the organic group, enabling its transfer from boron to the palladium center and displacing the triflate group.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) center. This forms the new carbon-carbon bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl triflate.
Strategic Advantages of Catechol bis(trifluoromethanesulfonate)
-
Enhanced Reactivity: The trifluoromethanesulfonate (triflate) group is one of the best leaving groups in cross-coupling chemistry, rendering the C-OTf bond highly susceptible to oxidative addition by palladium. This often allows for lower catalyst loadings and milder reaction temperatures compared to analogous aryl chlorides or even bromides.[6]
-
Sequential Coupling Capability: The presence of two triflate groups on the same aromatic ring is the most powerful feature of this reagent. By carefully controlling stoichiometry and reaction conditions, chemists can perform selective mono-arylation followed by a second, different arylation, leading to the synthesis of complex, non-symmetrical 1,2-disubstituted aromatic compounds.
-
Control of Regioselectivity: In substituted catechol derivatives, the electronic environment and steric hindrance around the two triflate groups can differ. This intrinsic difference can be exploited to achieve high regioselectivity in the first coupling step, where the palladium catalyst will preferentially add to the more electron-deficient or less sterically hindered C-OTf bond.[8][10][12]
-
Synthetic Accessibility: Catechol is an inexpensive and readily available starting material, making the synthesis of the bis(triflate) reagent efficient and cost-effective for large-scale applications.
Experimental Protocols
The following protocols provide a starting point for the use of Catechol bis(trifluoromethanesulfonate). Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and General Considerations
-
Reagents: Catechol bis(trifluoromethanesulfonate) (>98%), Arylboronic Acid (or ester), Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF), Anhydrous Solvents (e.g., 1,4-Dioxane, Toluene, DMF).
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, condenser, inert gas supply (Argon or Nitrogen), standard glassware for workup and purification.
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere of argon or nitrogen to prevent oxygen from deactivating the catalyst and promoting unwanted side reactions like the homocoupling of boronic acids. Solvents should be degassed prior to use.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling reactions.
Protocol 1: Double (Symmetrical) Suzuki-Miyaura Coupling
This protocol is designed to replace both triflate groups with an identical aryl group.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Catechol bis(trifluoromethanesulfonate) (1.0 mmol, 1.0 equiv), the desired arylboronic acid (2.2-2.5 mmol, 2.2-2.5 equiv), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL H₂O).
-
Reaction Execution: Heat the mixture to 85-100 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 1,2-diarylbenzene product.
Protocol 2: Site-Selective (Unsymmetrical) Mono-Coupling
This protocol aims to replace a single triflate group, preserving the second for subsequent transformations. Achieving high selectivity is key.
-
Reaction Setup: To a dry Schlenk flask under argon, add Catechol bis(trifluoromethanesulfonate) (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), and a suitable base such as potassium phosphate (K₃PO₄) (1.5 mmol, 1.5 equiv). The choice of a slightly weaker base or different stoichiometry may be required for optimization.
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent such as 1,4-dioxane (10 mL).
-
Reaction Execution: Stir the mixture at a lower temperature, for example, 70 °C, to favor mono-coupling.[12] Monitor the reaction carefully by TLC or GC-MS to maximize the formation of the mono-coupled product and minimize the formation of the di-coupled byproduct. The reaction is typically stopped after 2-6 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. Careful chromatography is often required to separate the mono-coupled product from unreacted starting material and the di-coupled side product.
Optimization and Data Summary
The success of a Suzuki-Miyaura coupling with Catechol bis(trifluoromethanesulfonate) is highly dependent on the careful selection of reaction parameters. The table below summarizes key variables and their typical effects, providing a basis for reaction optimization.
| Parameter | Common Choices | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is a robust, general-purpose catalyst. Pd(OAc)₂ often requires an external phosphine ligand (e.g., PCy₃, P(t-Bu)₃) and is effective for triflates.[1][13] PdCl₂(dppf) is excellent for challenging substrates and can influence selectivity.[14] "Ligand-free" conditions with salts like PdCl₂ can offer high selectivity for C-OTf cleavage.[15][16] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is crucial for activating the boronic acid.[5] K₃PO₄ and Cs₂CO₃ are strong bases suitable for less reactive partners. KF is a milder option that can prevent the hydrolysis of base-sensitive functional groups and the triflate itself.[1][17] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | Biphasic systems like Dioxane/H₂O are very common and effective.[2] Anhydrous solvents like DMF or acetonitrile can be used, particularly in ligand-free systems.[15] The solvent can influence catalyst stability and reaction rate. |
| Temperature | 70 - 120 °C | Higher temperatures accelerate the reaction but may lead to catalyst decomposition or loss of selectivity in sequential couplings. For mono-coupling, starting at a lower temperature (e.g., 70 °C) is recommended.[12] |
| Boron Reagent | Boronic Acids, Boronate Esters | Boronic acids are most common. Boronate esters (e.g., pinacol esters) are more stable, less prone to protodeboronation, and can be a good alternative for sensitive substrates.[2] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a fresh batch of catalyst or a different precatalyst/ligand system. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). 3. Increase the reaction temperature in 10 °C increments. |
| Triflate Hydrolysis | 1. Presence of excess water. 2. Use of a very strong, nucleophilic base (e.g., NaOH). | 1. Ensure solvents are anhydrous. 2. Use a non-nucleophilic base like K₃PO₄ or KF. This is a known side reaction to manage.[18] |
| Boronic Acid Homocoupling | 1. Oxygen present in the reaction vessel. 2. Catalyst decomposition leading to Pd black. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. 2. Use a more stable ligand or lower the reaction temperature. |
| Poor Selectivity (Mono-coupling) | 1. Reaction run for too long or at too high a temperature. 2. Boronic acid stoichiometry too high. | 1. Monitor the reaction closely and quench it once the maximum concentration of the mono-coupled product is observed. Reduce the temperature.[12] 2. Use precisely 1.05-1.1 equivalents of the boronic acid. |
Conclusion
Catechol bis(trifluoromethanesulfonate) is a highly effective and strategically valuable reagent for Suzuki-Miyaura cross-coupling reactions. Its dual reactive sites, enabled by the excellent triflate leaving group, provide a direct route to both symmetrical 1,2-diarylbenzenes and, more importantly, complex, unsymmetrical derivatives through controlled, site-selective mono-coupling. By understanding the core reaction mechanism and carefully selecting the catalyst, base, and reaction conditions as outlined in this guide, researchers can unlock the full potential of this versatile building block for applications in drug discovery, materials science, and complex organic synthesis.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions with Catechol Bis(trifluoromethanesulfonate)
Introduction: Unlocking Molecular Complexity with Catechol Bis(trifluoromethanesulfonate)
In the landscape of modern organic synthesis, the quest for efficient and versatile methods to construct intricate molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and scope.[1][2] Within this field, the choice of electrophilic partner is critical. While aryl halides have been traditionally employed, aryl trifluoromethanesulfonates (triflates) offer a compelling alternative, readily synthesized from abundant phenol precursors.[3][4]
Catechol bis(trifluoromethanesulfonate), also known as 1,2-phenylene bis(trifluoromethanesulfonate), represents a particularly valuable building block. As a bifunctional electrophile, it provides a scaffold for the sequential or simultaneous introduction of two distinct functionalities, opening avenues to a diverse array of complex molecules, including pharmaceuticals, functional materials, and agrochemicals. This guide provides detailed protocols and expert insights into the application of catechol bis(trifluoromethanesulfonate) in several key cross-coupling reactions.
The Strategic Advantage of Aryl Triflates
The utility of aryl triflates, including catechol bis(triflate), stems from their reactivity profile in palladium-catalyzed cycles. The triflate group is a highly effective leaving group, facilitating the crucial oxidative addition step to a Pd(0) catalyst.[1] The general reactivity trend for electrophiles in many cross-coupling reactions is vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >>> aryl chloride.[5][6] This places aryl triflates in a reactive sweet spot, often allowing for milder reaction conditions compared to aryl bromides and chlorides.
A key mechanistic feature of all palladium-catalyzed cross-coupling reactions is a three-step catalytic cycle.[1][7]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-triflate bond of catechol bis(triflate) to form a Pd(II) complex.
-
Transmetalation: An organometallic coupling partner (e.g., organoboron, organotin, or a terminal alkyne's copper acetylide) transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)–C(sp²) bonds, typically between an aryl halide or triflate and an organoboron reagent.[1][2][8] Its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids make it a favored tool in drug discovery and development.
Causality in Protocol Design
When applying the Suzuki reaction to catechol bis(triflate), several factors must be considered for optimal results.
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial. For aryl triflates, bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[3] Ligands like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos) are effective.
-
Base: A base is required to activate the boronic acid for transmetalation.[8] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence reaction rate and prevent side reactions like triflate hydrolysis.[3][4]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.
Protocol for Monosubstitution
This protocol details the selective mono-arylation of catechol bis(triflate). Site-selectivity can often be achieved by controlling stoichiometry, with the first coupling occurring at the more sterically accessible or electronically deficient position if the molecule is unsymmetrical.[9][10]
Materials:
-
Catechol bis(trifluoromethanesulfonate)
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add catechol bis(triflate) (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) to achieve a substrate concentration of 0.1 M.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the mixture to 85-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Standard, effective catalyst for Suzuki couplings of aryl triflates. |
| Ligand | Triphenylphosphine (in Pd(PPh₃)₄) | Provides a balance of stability and reactivity. |
| Base | K₂CO₃ (2 equiv) | Common, effective base for activating the boronic acid. |
| Solvent | 1,4-Dioxane/Water (4:1) | Good solvent system for both organic and inorganic reagents. |
| Temperature | 85-100 °C | Sufficient thermal energy to drive the catalytic cycle efficiently. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds by reacting an aryl halide or triflate with a terminal alkyne.[5][6] This reaction is indispensable for the synthesis of conjugated enynes and arylalkynes. It typically employs a dual catalytic system of palladium and copper(I).[11]
Causality in Protocol Design
-
Dual Catalysis: The palladium catalyst activates the aryl triflate via oxidative addition. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and act as a solvent.
-
Ligand: Phosphine ligands, such as PPh₃, are used to stabilize the palladium catalyst. A common catalyst is dichlorobis(triphenylphosphine)palladium(II) ([Pd(PPh₃)₂Cl₂]).
Caption: Experimental workflow for a Sonogashira coupling reaction.
Protocol for Disubstitution
This protocol is designed for the double Sonogashira coupling to synthesize 1,2-bis(alkynyl)benzene derivatives.
Materials:
-
Catechol bis(trifluoromethanesulfonate)
-
Terminal Alkyne (2.2-2.5 equivalents)
-
[Pd(PPh₃)₂Cl₂] (2.5-5.0 mol%)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N)
-
Solvent (e.g., DMF or THF)
Procedure:
-
In a pressure tube under an argon atmosphere, create a suspension of [Pd(PPh₃)₂Cl₂] (0.05 equiv), CuI (0.10 equiv), and catechol bis(triflate) (1.0 equiv) in DMF.[9]
-
Add triethylamine (2.5 equiv) and the terminal alkyne (2.2 equiv).[9]
-
Purge the suspension with argon for 10 minutes.
-
Seal the tube and heat the reaction mixture to 60-80 °C for 2-4 hours, or until the starting material is consumed as indicated by TLC/LC-MS.[9]
-
Cool the solution to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., CH₂Cl₂ or EtOAc).[9]
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product via flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | [Pd(PPh₃)₂Cl₂] (5 mol%) | A standard and robust precatalyst for Sonogashira reactions. |
| Cu Co-catalyst | CuI (10 mol%) | Facilitates the formation of the reactive copper acetylide.[11] |
| Base | Et₃N (2.5 equiv) | Acts as both a base to deprotonate the alkyne and a solvent. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reagents. |
| Temperature | 60-80 °C | Promotes the reaction at a reasonable rate without catalyst decomposition. |
Stille Coupling: Employing Organostannanes
The Stille reaction couples an organic halide or triflate with an organotin compound (organostannane).[12][13] It is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents.[14][15] However, the toxicity of tin compounds is a significant drawback.
Causality in Protocol Design
-
Catalyst: Pd(PPh₃)₄ is a highly effective catalyst for Stille couplings.
-
Additives: The addition of lithium chloride (LiCl) is often crucial. Chloride ions are believed to accelerate the transmetalation step by displacing other ligands on palladium, making it more susceptible to reaction with the organostannane.
-
Solvent: Anhydrous, polar aprotic solvents like THF or DMF are typically used to ensure a homogeneous reaction mixture.
Protocol for Monosubstitution
Materials:
-
Catechol bis(trifluoromethanesulfonate)
-
Organostannane (e.g., vinyltributyltin) (1.1 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Lithium Chloride (LiCl) (3.0 equivalents)
-
Anhydrous THF
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a condenser and under an argon atmosphere, add catechol bis(triflate) (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and LiCl (3.0 equiv).
-
Add anhydrous THF via syringe.
-
Add the organostannane reagent (1.1 equiv) via syringe.
-
Heat the reaction mixture to reflux (approx. 65-70 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes. This helps to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate and purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | The most common and reliable catalyst for Stille couplings. |
| Additive | LiCl (3 equiv) | Accelerates the rate-limiting transmetalation step. |
| Solvent | Anhydrous THF | A standard aprotic solvent for Stille reactions. |
| Temperature | Reflux (~67 °C) | Provides sufficient energy for the reaction to proceed efficiently. |
| Work-up | aq. KF | Removes toxic tin byproducts through precipitation. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides or triflates.[16][17][18] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[19]
Causality in Protocol Design
-
Ligand: This reaction is highly dependent on the use of specialized, bulky, and electron-rich phosphine ligands developed by the Buchwald and Hartwig groups (e.g., BINAP, XPhos, SPhos).[17][19] These ligands promote both the oxidative addition and the final reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices.
-
Palladium Source: A palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ can be used. The Pd(II) is reduced in situ to the active Pd(0) species.
Protocol for Diamination
Materials:
-
Catechol bis(trifluoromethanesulfonate)
-
Primary or Secondary Amine (2.5 equivalents)
-
Pd₂(dba)₃ (2-4 mol%)
-
XPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a strict argon atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (3.0 equiv).
-
Add catechol bis(triflate) (1.0 equiv).
-
Add anhydrous toluene, followed by the amine (2.5 equiv).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A modern, highly active catalyst system for C-N coupling. |
| Base | NaOtBu (3.0 equiv) | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Anhydrous Toluene | High-boiling, non-polar solvent suitable for this reaction. |
| Temperature | 100-110 °C | Necessary for efficient catalytic turnover. |
| Atmosphere | Inert (Argon) | Crucial to prevent oxidation and deactivation of the catalyst. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
The Strategic Application of Catechol Bis(trifluoromethanesulfonate) in the Synthesis of Natural Product Scaffolds
Introduction: Unlocking Molecular Complexity with a Versatile Reagent
In the intricate art of natural product synthesis, the ability to forge carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. Catechol bis(trifluoromethanesulfonate), also known as catechol ditriflate, has emerged as a powerful and versatile reagent for the construction of complex molecular architectures. Its two trifluoromethanesulfonate (triflate) groups, being excellent leaving groups, render the aromatic core highly reactive towards a variety of transformations. This guide provides an in-depth exploration of the applications of catechol bis(trifluoromethanesulfonate) in synthetic strategies relevant to natural product synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The triflate group is one of the most effective leaving groups in organic chemistry, a property that makes aryl triflates highly reactive substrates for a range of coupling reactions. This heightened reactivity often allows for milder reaction conditions compared to traditional aryl halides, leading to improved yields and broader functional group compatibility. This is particularly advantageous in the context of complex natural product synthesis where sensitive functional groups are often present.
This document will delve into two primary applications of catechol bis(trifluoromethanesulfonate): its use in palladium-catalyzed cross-coupling reactions for the formation of biaryl linkages and its potential as a precursor to highly reactive aryne intermediates for cycloaddition reactions.
I. Palladium-Catalyzed Cross-Coupling Reactions: Forging Biaryl Bonds
Aryl-aryl bonds are fundamental structural motifs found in a vast array of natural products, including many alkaloids and polyketides, which often exhibit significant biological activity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the construction of these linkages. Aryl triflates are excellent substrates for these reactions due to the high reactivity of the C-OTf bond towards oxidative addition to a palladium(0) catalyst.
Catechol bis(trifluoromethanesulfonate) offers two reactive sites for sequential or double cross-coupling, enabling the synthesis of complex, functionalized biaryl systems from a simple, commercially available starting material. The two triflate groups can be addressed selectively, depending on the reaction conditions and the coupling partners, offering a platform for divergent synthesis.
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl triflate is a well-established process.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl triflate to a palladium(0) complex. This is followed by transmetalation with an organoboron reagent in the presence of a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst.
Experimental Protocol: Synthesis of a 1,2-Diarylbenzene Derivative
This protocol describes a general procedure for the double Suzuki-Miyaura cross-coupling of catechol bis(trifluoromethanesulfonate) with an arylboronic acid.
Materials:
-
Catechol bis(trifluoromethanesulfonate) (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.2 equiv)
-
Potassium carbonate (K₂CO₃, 4.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add catechol bis(trifluoromethanesulfonate), the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water). The mixture should be thoroughly degassed by bubbling nitrogen or argon through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-diarylbenzene derivative.
Trustworthiness of the Protocol: This protocol is based on well-established Suzuki-Miyaura coupling conditions for aryl triflates. The use of a phosphine ligand like triphenylphosphine is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required for the transmetalation step. The reaction should be carried out under an inert atmosphere to prevent the oxidation and deactivation of the palladium(0) catalyst.
| Parameter | Typical Range/Value | Rationale |
| Catalyst Loading | 2-5 mol % | Sufficient for efficient catalysis while minimizing cost. |
| Ligand to Metal Ratio | 2:1 to 4:1 | Ensures the formation of the active catalytic species. |
| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction. |
| Solvent System | Toluene/Water or Dioxane/Water | Biphasic system to dissolve both organic and inorganic reagents. |
II. Aryne Precursor for Cycloaddition Reactions: Rapid Construction of Polycyclic Systems
Arynes are highly reactive intermediates that can undergo a variety of transformations, including cycloaddition reactions, to rapidly construct complex polycyclic frameworks. The generation of arynes under mild conditions is a significant challenge in organic synthesis. While not as commonly cited as silyl-substituted aryl triflates, catechol bis(trifluoromethanesulfonate), in principle, can serve as a precursor to benzyne through a double elimination process, although this would require harsh conditions. A more synthetically useful approach involves the derivatization of the catechol core to facilitate aryne formation under milder conditions. For instance, conversion to a 2-(trimethylsilyl)aryl triflate derivative allows for fluoride-induced aryne generation.
The in-situ generation of an aryne from a suitable precursor, followed by trapping with a diene or a dipolarophile, provides a powerful method for the synthesis of complex carbocyclic and heterocyclic systems that are prevalent in natural products.[1]
Conceptual Workflow: Aryne Generation and Trapping
Figure 2: Conceptual workflow for aryne generation and subsequent cycloaddition.
General Protocol: Aryne Generation from a Silylaryl Triflate and Trapping with Furan
This protocol outlines a general method for generating an aryne from a 2-(trimethylsilyl)aryl triflate precursor (which could be conceptually derived from catechol) and trapping it with furan in a [4+2] cycloaddition reaction.
Materials:
-
2-(Trimethylsilyl)aryl triflate (1.0 equiv)
-
Cesium fluoride (CsF, 2.0 equiv)
-
18-Crown-6 (0.1 equiv)
-
Furan (5.0 equiv, as trapping agent)
-
Acetonitrile (CH₃CN, anhydrous solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add cesium fluoride and 18-crown-6.
-
Heat the flask under vacuum to ensure the reagents are dry and then backfill with nitrogen or argon.
-
Add anhydrous acetonitrile and stir the suspension.
-
In a separate flask, dissolve the 2-(trimethylsilyl)aryl triflate and furan in anhydrous acetonitrile.
-
Slowly add the solution of the triflate and furan to the stirred suspension of cesium fluoride and 18-crown-6 at room temperature over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.
Causality Behind Experimental Choices: The use of cesium fluoride is critical for inducing the elimination of the trimethylsilyl and triflate groups to form the aryne.[2] 18-Crown-6 is often added to enhance the solubility and reactivity of the fluoride salt. The slow addition of the aryne precursor is necessary to maintain a low concentration of the highly reactive aryne intermediate, minimizing side reactions and polymerization. Furan is used in excess to ensure efficient trapping of the aryne.
III. Synthesis of Catechol Bis(trifluoromethanesulfonate)
A reliable and high-yielding synthesis of the starting material is crucial for any synthetic campaign. Catechol bis(trifluoromethanesulfonate) can be readily prepared from commercially available catechol and trifluoromethanesulfonic anhydride.
Experimental Protocol: Preparation of Catechol Bis(trifluoromethanesulfonate)
Materials:
-
Catechol (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 2.2 equiv)
-
Pyridine (2.5 equiv, as base)
-
Dichloromethane (DCM, anhydrous solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve catechol in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add trifluoromethanesulfonic anhydride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it successively with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield catechol bis(trifluoromethanesulfonate) as a white to off-white solid.
Safety Note: Trifluoromethanesulfonic anhydride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Conclusion and Future Outlook
Catechol bis(trifluoromethanesulfonate) is a valuable and versatile reagent with significant potential in the synthesis of complex molecules, including natural product scaffolds. Its ability to participate in palladium-catalyzed cross-coupling reactions provides a direct route to functionalized biaryl compounds. Furthermore, its potential as a precursor to aryne intermediates opens up possibilities for the rapid construction of intricate polycyclic systems through cycloaddition reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the utility of this reagent in their own synthetic endeavors. As the demand for efficient and selective synthetic methodologies continues to grow, the applications of catechol bis(trifluoromethanesulfonate) and related compounds in the construction of biologically active molecules are poised to expand.
References
Step-by-step guide for triflation using Catechol bis(trifluoromethanesulfonate)
Introduction: The Power of the Triflate
In the landscape of modern organic synthesis, particularly in the realm of transition metal-catalyzed cross-coupling, the ability to activate otherwise inert C–O bonds is of paramount importance. While aryl halides have long been the workhorses for reactions like Suzuki, Heck, and Sonogashira couplings, their phenolic precursors are often more readily available and structurally diverse. The conversion of a phenol's hydroxyl group into a trifluoromethanesulfonate ester, or "triflate" (–OTf), transforms it into an outstanding leaving group, unlocking the synthetic potential of the phenolic starting material.[1] Aryl triflates are powerful electrophilic partners in a vast array of C-C, C-N, and C-O bond-forming reactions.[2][3][4][5][6][7]
This guide provides a detailed, step-by-step protocol for the reliable synthesis of aryl triflates from phenols using trifluoromethanesulfonic anhydride (Tf₂O). While other triflating agents exist, Tf₂O is a highly effective, powerful, and commonly used reagent for this transformation.[1][8][9] We will delve into the reaction mechanism, critical experimental parameters, and troubleshooting to ensure robust and reproducible results for researchers in synthetic chemistry and drug development.
Reaction Principle and Mechanism
The triflation of a phenol is an O-sulfonylation reaction. It proceeds via the nucleophilic attack of the phenolic oxygen on the highly electrophilic sulfur atom of triflic anhydride. The reaction is typically mediated by a non-nucleophilic base, such as pyridine or a hindered amine, which serves to deprotonate the phenol, increasing its nucleophilicity, and to scavenge the triflic acid (TfOH) byproduct generated during the reaction.[10][11]
The generally accepted mechanism is as follows:
-
Deprotonation: The base removes the acidic proton from the phenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide attacks one of the sulfur atoms of the triflic anhydride molecule.
-
Elimination: The triflate anion is displaced as a leaving group, forming the desired aryl triflate product.
-
Acid Scavenging: The triflic acid byproduct reacts with the base to form a salt, driving the reaction to completion.
Caption: Reaction mechanism for the base-mediated triflation of a phenol.
Experimental Protocol
This protocol describes a general procedure for the triflation of a simple phenol on a 10 mmol scale. Quantities should be adjusted accordingly for different substrates.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (10 mmol scale) | Notes |
| Substituted Phenol | Varies | 10.0 mmol, 1.0 eq. | Ensure starting material is dry. |
| Triflic Anhydride (Tf₂O) | 282.14 | 1.1 - 1.2 eq. (3.1-3.4 g, 1.9-2.0 mL) | Highly corrosive and moisture-sensitive. Handle with extreme care under inert atmosphere.[8][12][13] |
| Pyridine (anhydrous) | 79.10 | 1.2 - 1.5 eq. (1.0-1.2 g, 1.0-1.2 mL) | Anhydrous grade is crucial. Can be substituted with other bases like 2,6-lutidine or Et₃N.[11] |
| Dichloromethane (DCM) | 84.93 | ~50 mL | Anhydrous, inhibitor-free grade recommended. |
| Hydrochloric Acid (HCl) | 36.46 | ~25 mL (1 M aq. solution) | For workup. |
| Saturated NaHCO₃ | - | ~25 mL (aq. solution) | For work-axsup. |
| Brine | - | ~25 mL (sat. aq. NaCl) | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | For drying organic layer. |
| Silica Gel | - | As needed | For optional column chromatography. |
Safety Precautions
-
Triflic Anhydride (Tf₂O) is extremely corrosive, reacts violently with water, and is harmful if swallowed or inhaled.[12][13] It causes severe skin burns and eye damage.[13] ALWAYS handle Tf₂O in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and acid-resistant gloves (e.g., elbow-length PVC).[12][14] Have a quenching solution (e.g., cold saturated sodium bicarbonate) ready.
-
The reaction can be exothermic, especially during the addition of Tf₂O and the quenching step.[15] Maintain strict temperature control.
-
Work under an inert atmosphere (Nitrogen or Argon) to prevent the reaction of Tf₂O with atmospheric moisture.[12][16]
Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of nitrogen or argon.
-
Add the phenol (10.0 mmol) and anhydrous dichloromethane (DCM, ~40 mL) to the flask. Stir until the phenol is completely dissolved.
-
Add anhydrous pyridine (1.2-1.5 eq.) to the solution via syringe.
-
-
Triflic Anhydride Addition:
-
Cool the reaction mixture to 0 °C using an ice-water bath. For sensitive substrates, a temperature of -10 °C to -78 °C may be necessary.[10]
-
Slowly add triflic anhydride (1.1-1.2 eq.) dropwise via syringe over 10-15 minutes. It is critical to maintain the internal temperature below 5 °C during the addition to minimize side reactions.[10]
-
A precipitate (pyridinium triflate salt) will likely form.
-
-
Reaction Monitoring:
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting phenol. A typical eluent system is ethyl acetate/hexanes. The product triflate will be significantly less polar than the starting phenol.[10]
-
-
Workup and Quenching:
-
Once the reaction is complete (typically 1-3 hours), cool the mixture back to 0 °C.
-
CAUTION: Quench the reaction by slowly adding cold water (~25 mL) or a cold saturated aqueous solution of NaHCO₃.[15][17] Perform this addition carefully as it can be exothermic.
-
Transfer the mixture to a separatory funnel. Add more DCM if necessary.
-
Wash the organic layer sequentially with:
-
Cold 1 M HCl (2 x 25 mL) to remove pyridine.
-
Water (1 x 25 mL).
-
Saturated aqueous NaHCO₃ (1 x 25 mL) to remove any remaining acid.
-
Brine (1 x 25 mL) to aid in phase separation and remove bulk water.[18]
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[18]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is often pure enough for subsequent steps. If further purification is needed, it can be achieved by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).[10]
-
Caption: General experimental workflow for the synthesis of aryl triflates.
Troubleshooting and Key Considerations
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Tf₂O due to hydrolysis. 2. Insufficiently strong base for deprotonating electron-poor phenols. 3. Starting material is wet. | 1. Use a fresh bottle of Tf₂O or distill from P₂O₅.[8] Ensure rigorous anhydrous conditions. 2. For electron-deficient phenols, consider a stronger, non-nucleophilic base like a hindered pyridine (e.g., 2,6-lutidine) or perform the reaction at a slightly elevated temperature after the initial addition. 3. Dry the starting phenol and solvent thoroughly before use. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Use of a nucleophilic base (e.g., DMAP in excess) can lead to side reactions. 3. For substrates with multiple nucleophilic sites (e.g., other alcohols, amines), competitive triflation can occur. | 1. Maintain strict low-temperature control during Tf₂O addition. 2. Use a non-nucleophilic base like pyridine or 2,6-lutidine.[19] 3. Protect other sensitive functional groups prior to the triflation step. |
| Difficult Workup (Emulsions) | Formation of pyridinium salts can act as surfactants. | Add brine during the aqueous wash to increase the ionic strength of the aqueous layer, which helps to break emulsions.[17] |
| Product Decomposition | Aryl triflates, especially electron-rich ones, can be sensitive to hydrolysis or decomposition on silica gel.[4] | Minimize contact time with silica gel. If decomposition is significant, consider purification by other means (e.g., distillation, crystallization) or use the crude product directly in the next step. Passivating the silica gel with triethylamine in the eluent can sometimes help.[15] |
Conclusion
The conversion of phenols to aryl triflates is a foundational transformation in organic synthesis, enabling a wide range of subsequent cross-coupling reactions. By using high-quality reagents, maintaining strict anhydrous and temperature-controlled conditions, and following a careful workup procedure, the protocol described herein provides a reliable and efficient method for accessing these valuable synthetic intermediates. Understanding the mechanism and potential pitfalls allows for intelligent troubleshooting and adaptation of the procedure to a broad scope of phenolic substrates.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 12. fishersci.fr [fishersci.fr]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biosynth.com [biosynth.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. reddit.com [reddit.com]
Application of Catechol bis(trifluoromethanesulfonate) in Pharmaceutical Intermediate Synthesis: A Technical Guide
Introduction: The Strategic Advantage of Catechol bis(trifluoromethanesulfonate) in Modern Drug Synthesis
In the intricate landscape of pharmaceutical development, the efficient and reliable synthesis of complex molecular architectures is paramount. Catechol bis(trifluoromethanesulfonate), also known as catechol ditriflate, has emerged as a powerhouse reagent for synthetic chemists, particularly in the construction of key pharmaceutical intermediates. Its value lies in the exceptional reactivity of its two trifluoromethanesulfonate (triflate) groups. The triflate moiety is one of the most effective leaving groups in organic chemistry, a property that facilitates a variety of powerful carbon-carbon bond-forming reactions under mild conditions.[1] This high reactivity is especially advantageous in palladium-catalyzed cross-coupling reactions, which are foundational to the synthesis of numerous active pharmaceutical ingredients (APIs).[2]
This technical guide provides an in-depth exploration of the application of catechol bis(trifluoromethanesulfonate) in the synthesis of pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use in key cross-coupling reactions, and present a case study on its application in the synthesis of a bioactive lignan precursor, a class of compounds with significant therapeutic potential.
Core Principles: Why Choose Catechol bis(trifluoromethanesulfonate)?
The strategic decision to employ catechol bis(trifluoromethanesulfonate) in a synthetic route is driven by several key factors:
-
Enhanced Reactivity: The triflate groups are significantly more reactive than traditional halide leaving groups (I, Br, Cl) in oxidative addition to palladium(0) complexes, the initial step in many cross-coupling catalytic cycles. This often allows for lower catalyst loadings and milder reaction conditions, which is crucial when dealing with sensitive and complex functional groups present in many pharmaceutical intermediates.
-
Sequential and Orthogonal Reactivity: The presence of two triflate groups on the catechol scaffold opens up the possibility for sequential or differential reactivity. Under carefully controlled conditions, one triflate group can be reacted selectively, leaving the second available for a subsequent transformation. This allows for the stepwise and controlled construction of complex biaryl or multi-substituted aromatic systems from a single, readily available starting material.
-
Versatility in Cross-Coupling Reactions: Catechol bis(trifluoromethanesulfonate) is a versatile substrate for a range of palladium- and nickel-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Stille couplings. This flexibility allows chemists to choose the most appropriate coupling partner based on the specific requirements of the target molecule.
Application Focus: Synthesis of a Lignan Precursor via Sequential Suzuki-Miyaura Coupling
Lignans are a class of naturally occurring polyphenols that exhibit a wide range of biological activities, including anticancer, antiviral, and antioxidant properties.[3][4] Many lignans and their synthetic analogues are important pharmaceutical leads. The core of many lignans is a biaryl or dibenzylbutane structure, making cross-coupling reactions a critical tool in their synthesis.
Here, we present a detailed protocol for the synthesis of a key biaryl intermediate for lignan synthesis, leveraging the sequential reactivity of catechol bis(trifluoromethanesulfonate) in a double Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
Caption: Sequential Suzuki-Miyaura coupling workflow.
Detailed Protocol: Synthesis of an Unsymmetrical Biaryl Lignan Precursor
This protocol outlines the sequential Suzuki-Miyaura coupling of catechol bis(trifluoromethanesulfonate) with two different arylboronic acids to generate an unsymmetrical biaryl product, a key intermediate in the synthesis of various bioactive lignans.
Materials:
-
Catechol bis(trifluoromethanesulfonate) (1.0 eq)
-
Arylboronic Acid 1 (e.g., 4-methoxyphenylboronic acid) (1.1 eq)
-
Arylboronic Acid 2 (e.g., 3,4-(methylenedioxy)phenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq per step)
-
Triphenylphosphine (PPh₃) (0.08 eq per step)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq per step)
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: First Suzuki-Miyaura Coupling (Monosubstitution)
-
To a dry, argon-purged Schlenk flask, add catechol bis(trifluoromethanesulfonate) (1.0 eq), arylboronic acid 1 (1.1 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a degassed 3:1 mixture of toluene and water.
-
Heat the reaction mixture to 80 °C and stir vigorously under an argon atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting ditriflate and the formation of the mono-coupled product.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mono-coupled intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Second Suzuki-Miyaura Coupling (Disubstitution)
-
To a dry, argon-purged Schlenk flask containing the mono-coupled intermediate (1.0 eq), add arylboronic acid 2 (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir vigorously under an argon atmosphere for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the mono-coupled intermediate.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure unsymmetrical biaryl lignan precursor.
Quantitative Data Summary:
| Step | Reactants | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Catechol bis(triflate), Arylboronic Acid 1 | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 80 | 4-6 | 75-85 |
| 2 | Mono-coupled intermediate, Arylboronic Acid 2 | Pd(OAc)₂/PPh₃ | Dioxane/H₂O | 90-100 | 12-16 | 70-80 |
Yields are representative and may vary depending on the specific arylboronic acids used.
Mechanistic Insights: The Palladium Catalytic Cycle
The success of the Suzuki-Miyaura coupling relies on a well-defined palladium catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of the catechol bis(trifluoromethanesulfonate) to form a Pd(II) complex. This is often the rate-determining step, and the high reactivity of the triflate group facilitates this process.
-
Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the triflate group and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion and Future Outlook
Catechol bis(trifluoromethanesulfonate) is a highly effective and versatile reagent for the synthesis of pharmaceutical intermediates. Its exceptional reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex biaryl structures under mild conditions. The ability to perform sequential couplings adds a layer of strategic advantage in the synthesis of unsymmetrical molecules. As the demand for more complex and diverse drug candidates continues to grow, the application of powerful synthetic tools like catechol bis(trifluoromethanesulfonate) will undoubtedly play an increasingly critical role in advancing pharmaceutical research and development.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. CA2314238C - Synthesis of combretastatin a-4 prodrugs and trans-isomers thereof - Google Patents [patents.google.com]
- 3. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of bioactive lignan natural products | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
The Rising Star of Precision Polymers: Application Notes for Catechol bis(trifluoromethanesulfonate)
Introduction: In the quest for advanced materials with tailored properties, polymer chemists and materials scientists are increasingly turning to highly reactive and versatile monomers. Catechol bis(trifluoromethanesulfonate), also known as catechol ditriflate, has emerged as a powerful building block in this arena. Its exceptional reactivity, driven by the two trifluoromethanesulfonate (triflate) leaving groups, allows for the precise construction of complex polymer architectures under mild conditions. This guide provides an in-depth look at the applications of catechol bis(trifluoromethanesulfonate) in polymer chemistry, complete with detailed protocols and the scientific rationale behind its use.
The core of catechol bis(trifluoromethanesulfonate)'s utility lies in the triflate group, one of the best leaving groups in organic chemistry. This characteristic facilitates nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, opening avenues for the synthesis of high-performance polymers such as poly(arylene ether)s and other conjugated systems. These materials are at the forefront of innovations in areas ranging from advanced electronics to biomedical devices.
I. Synthesis of Poly(arylene ether)s via Nucleophilic Aromatic Substitution
One of the primary applications of catechol bis(trifluoromethanesulfonate) is in the synthesis of poly(arylene ether)s (PAEs). PAEs are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. The formation of the ether linkage is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the triflate groups in catechol bis(trifluoromethanesulfonate) activates the aromatic ring, making it susceptible to nucleophilic attack by bisphenols.
The general reaction scheme involves the polycondensation of catechol bis(trifluoromethanesulfonate) with a bisphenol in the presence of a base. The base deprotonates the hydroxyl groups of the bisphenol, forming a more nucleophilic phenoxide, which then displaces the triflate groups on the catechol monomer.
Conceptual Workflow for Poly(arylene ether) Synthesis
Palladium-Catalyzed Reactions Involving Catechol Bis(trifluoromethanesulfonate): A Synthetic Chemist's Guide to a Versatile Electrophile
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application of catechol bis(trifluoromethanesulfonate) as a highly effective electrophilic partner in a suite of palladium-catalyzed cross-coupling reactions. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings, strategic considerations for catalyst and ligand selection, and provides detailed, field-tested protocols for key transformations including Suzuki-Miyaura, Stille, Sonogashira, Heck, Buchwald-Hartwig amination, and carbonylative couplings. Designed for researchers, scientists, and drug development professionals, this guide serves as both a theoretical primer and a practical handbook for leveraging this versatile building block in complex organic synthesis.
Introduction: The Strategic Advantage of Catechol Bis(triflate)
Catechol bis(trifluoromethanesulfonate), often abbreviated as catechol bis(triflate), has emerged as a powerful and versatile building block in modern organic synthesis.[1] Derived readily from inexpensive catechol, it serves as a synthetic equivalent to 1,2-dihalobenzenes but with distinct reactivity advantages. The trifluoromethanesulfonate (triflate, OTf) group is an excellent leaving group in palladium-catalyzed reactions, often exhibiting reactivity comparable to or greater than that of iodides.[2][3] This high reactivity allows for milder reaction conditions, broader functional group tolerance, and access to chemical transformations that may be challenging with traditional aryl halides.
The presence of two triflate groups on an aromatic ring opens up possibilities for sequential and site-selective functionalization, providing a strategic pathway to complex, differentially substituted aromatic structures.[4] The electronic and steric environment of each triflate group can be exploited to control the order of reaction, a critical tool for building molecular complexity in a controlled manner.[5]
This document provides a detailed exploration of the most common and impactful palladium-catalyzed reactions utilizing this substrate.
The Engine of Transformation: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions discussed herein proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6] Understanding this fundamental mechanism is crucial for rational troubleshooting and optimization of any specific transformation.
-
Oxidative Addition: The cycle begins with the insertion of the active, coordinatively unsaturated Pd(0) catalyst into the carbon-oxygen bond of the aryl triflate. This step forms a square planar Pd(II) intermediate. This is often the rate-determining step of the overall cycle.
-
Transmetalation (for C-C and C-N Couplings): The nucleophilic coupling partner (e.g., an organoboron, organotin, or organocopper species) exchanges its organic group with the triflate group on the palladium center. This step brings the two coupling fragments together on the metal.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple to form the desired new bond, releasing the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7]
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application & Protocols: A Detailed Examination
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably one of the most widely used C-C bond-forming reactions, celebrated for its mild conditions, commercial availability of boronic acids, and low toxicity of boron-containing byproducts.[8] Aryl triflates are excellent substrates for this transformation.[9]
Mechanism & Key Considerations: The reaction follows the general catalytic cycle, with the transmetalation step involving an organoboron species. A crucial aspect of the Suzuki coupling is the requirement of a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step.[8] The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and solvent (e.g., DMF, Dioxane, Toluene) can significantly impact reaction efficiency.[5]
Protocol: Site-Selective Suzuki-Miyaura Coupling of a Bis(triflate) This protocol is adapted from the regioselective arylation of 4',7-dihydroxyisoflavone bis(triflate).[5] It demonstrates the ability to selectively couple at the more electronically deficient position.
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the bis(triflate) substrate (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-6 mol%).
-
Add a base, such as aqueous potassium carbonate (K₂CO₃, 2M solution, 2.0 equiv).
-
Add the reaction solvent, typically dimethylformamide (DMF).
-
Heat the reaction mixture to 85-130 °C and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 6-10 hours.[5]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4',7-bis(triflate)isoflavone | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF | 85 | 6 | 78 | [5] |
| 2,4'-bis(triflate)diphenyl sulfone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 76 | [4] |
Stille Coupling: Robust C-C Bond Formation with Organostannanes
The Stille coupling involves the reaction of an organic halide or triflate with an organostannane reagent, catalyzed by palladium.[10] It is known for its tolerance of a wide variety of functional groups, although a significant drawback is the toxicity of the organotin reagents and byproducts.[11]
Mechanism & Key Considerations: The mechanism proceeds via the standard catalytic cycle. Unlike the Suzuki coupling, the Stille reaction does not typically require a base.[12] However, additives such as lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the transmetalation step, particularly with less reactive organostannanes. A variety of Pd(0) and Pd(II) precursors can be used, with Pd(PPh₃)₄ being very common.[13]
Protocol: Double Stille Coupling for Polymer Synthesis This protocol is based on the polymerization of a bis(triflate) monomer with a bis(stannane) comonomer.[13]
Step-by-Step Protocol:
-
In a glovebox or under an inert atmosphere, combine the aryl bis(triflate) (1.0 equiv), the organo-bis(stannane) (1.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) in a suitable reaction vessel.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
If required, add LiCl (2.0-3.0 equiv) to facilitate the reaction.
-
Heat the mixture, typically to reflux, for 12-48 hours.
-
After cooling, the resulting polymer can be precipitated by adding the reaction solution to a non-solvent like methanol.
-
The polymer is then collected by filtration, washed, and dried under vacuum.
| Electrophile | Stannane | Catalyst (mol%) | Solvent | Yield (%) | Reference |
| Hydroquinone bis(triflate) | (E,E)-1,8-Bis(tributylstannyl)-2,6-octadiene | Pd(PPh₃)₄ (1) | Dioxane | 95 | [13] |
| 1,4-Diiodobenzene | Aryl bis(catechol) silicate | Pd₂ (dba)₃ (5) | Dioxane | 85 | [14] |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is the premier method for forming C(sp²)–C(sp) bonds, coupling aryl or vinyl halides/triflates with terminal alkynes.[15] This reaction is notable for its use of a dual-catalyst system, typically involving both palladium and a copper(I) salt co-catalyst.[16]
Mechanism & Key Considerations: The catalytic cycle involves two interconnected loops. In the palladium cycle, oxidative addition of the aryl triflate to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne and base (usually an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II) complex. Reductive elimination then yields the aryl-alkyne product.[15]
Figure 2: The dual catalytic cycles of the Sonogashira coupling reaction.
Protocol: Double Sonogashira Coupling of a Bis(triflate) This protocol is adapted from the synthesis of 2,4'-bis(alkynyl)diphenyl sulfones.[4]
Step-by-Step Protocol:
-
To a Schlenk tube under argon, add the bis(triflate) (1.0 equiv), [Pd(PPh₃)₂Cl₂] (2.5 mol%), copper(I) iodide (CuI, 10 mol%), and tetrabutylammonium iodide ((Bu)₄NI, 15 mol%).
-
Add anhydrous, degassed DMF as the solvent.
-
Add the terminal alkyne (2.2 equiv) followed by the base, triethylamine (Et₃N, 2.5 equiv).
-
Heat the reaction mixture to 60-80 °C for 1-4 hours, monitoring by TLC.
-
After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the product via silica gel chromatography.
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Temp (°C) | Yield (%) | Reference |
| 2,4'-bis(triflate)diphenyl sulfone | Phenylacetylene | [Pd(PPh₃)₂Cl₂] (2.5) | CuI (10) | Et₃N | 60 | 92 | [4] |
| 2,4'-bis(triflate)diphenyl sulfone | 1-Heptyne | [Pd(PPh₃)₂Cl₂] (2.5) | CuI (10) | Et₃N | 60 | 85 | [4] |
Heck Reaction: Arylation of Alkenes
The Mizoroki-Heck reaction creates a C-C bond between an aryl halide or triflate and an alkene.[6] This reaction is a powerful tool for the synthesis of substituted alkenes, such as styrenes and cinnamates.
Mechanism & Key Considerations: The reaction begins with oxidative addition of the aryl triflate to Pd(0). The resulting Ar-Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the Aryl-Pd bond. Finally, a β-hydride elimination step occurs, which releases the substituted alkene product and forms a hydrido-palladium complex. A base is required to regenerate the Pd(0) catalyst from this complex.[17] The regioselectivity of the alkene insertion can be influenced by both steric and electronic factors.[18]
Protocol: Intermolecular Heck Reaction While a specific protocol for catechol bis(triflate) was not found in the initial search, this general protocol for aryl triflates can be readily adapted.[3][19]
Step-by-Step Protocol:
-
Combine the aryl triflate (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, DPPP, 2-4 equiv relative to Pd) in a reaction vessel.
-
Add a base, typically an amine base like triethylamine (Et₃N) or a carbonate base like K₂CO₃ (1.5-2.0 equiv).
-
Add an anhydrous solvent such as acetonitrile, DMF, or toluene.
-
Heat the reaction to 80-120 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, filter off any inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography or distillation to obtain the substituted alkene.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds by coupling aryl halides or triflates with primary or secondary amines.[20] This reaction has broad applications in the pharmaceutical industry for the synthesis of arylamines.[21]
Mechanism & Key Considerations: The reaction follows a catalytic cycle similar to C-C couplings, but with some key differences. After oxidative addition, the Pd(II) complex reacts with the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃) is essential to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex furnishes the arylamine product and regenerates the Pd(0) catalyst.[22] The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., ligands from the Buchwald or Hartwig groups, dppf) are often required to promote efficient reductive elimination.[21]
Protocol: Amination of an Aryl Triflate This general protocol is based on established methods for the amination of aryl triflates.[21][23]
Step-by-Step Protocol:
-
In a glovebox, charge an oven-dried vial with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., DPPF, BINAP, 2-4 mol%).
-
Add the aryl triflate (1.0 equiv), the amine (1.2 equiv), and a strong base like sodium tert-butoxide (1.4 equiv).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vial and heat to 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
| Aryl Triflate | Amine | Catalyst System | Base | Yield (%) | Reference |
| 4-tert-Butylphenyl triflate | Aniline | Pd(dba)₂ / DPPF | NaOt-Bu | 81 | [21] |
| 1-Naphthyl triflate | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 99 | [23] |
Carbonylative Coupling: Introducing the Carbonyl Moiety
Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule by using carbon monoxide (CO) gas or a CO surrogate.[24] When applied to aryl triflates, this reaction can produce esters, amides, or carboxylic acids, depending on the nucleophile used.
Mechanism & Key Considerations: After the initial oxidative addition of the aryl triflate to Pd(0), the resulting Ar-Pd(II) complex undergoes migratory insertion of a CO molecule. This forms an acyl-palladium complex. This intermediate can then react with a nucleophile (e.g., an alcohol for an ester, an amine for an amide). Reductive elimination yields the final carbonyl compound.[25] Handling CO gas requires specialized equipment and safety precautions. Consequently, CO surrogates like phenyl formate or 2,4,6-trichlorophenyl formate are increasingly popular, as they release CO in situ.[26]
Protocol: Aminocarbonylation using Mo(CO)₆ as a CO Source This protocol uses molybdenum hexacarbonyl as a solid, air-stable source of CO for the aminocarbonylation of an aryl triflate.[25]
Step-by-Step Protocol:
-
To a microwave vial, add the aryl triflate (1.0 equiv), the amine nucleophile (1.5 equiv), and Mo(CO)₆ (1.0 equiv).
-
Add a palladium catalyst, such as Pd(OAc)₂ (5 mol%), and a ligand, such as triphenylphosphine (10 mol%).
-
Add a base, such as triethylamine (2.0 equiv).
-
Add a solvent, typically toluene or THF.
-
Seal the vial and heat using microwave irradiation (e.g., 150 °C for 10-20 minutes).
-
After cooling, filter the reaction mixture through celite to remove solid residues.
-
Concentrate the filtrate and purify the resulting amide by column chromatography.
Best Practices and Troubleshooting
-
Inert Atmosphere: All palladium-catalyzed reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. It is imperative to use flame-dried glassware and perform reactions under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents. The presence of water can be detrimental, especially in Stille and Buchwald-Hartwig reactions. Ensure all reagents are pure.
-
Ligand Selection: The choice of ligand is often the most critical parameter. For challenging couplings, screening a variety of phosphine ligands (both monodentate and bidentate) or N-heterocyclic carbene (NHC) ligands is recommended.
-
Troubleshooting Low Yields: If a reaction is sluggish or gives low yields, consider the following:
-
Catalyst Deactivation: Increase catalyst loading or try a more robust pre-catalyst.
-
Inefficient Transmetalation: For Suzuki, ensure the base is adequate. For Stille, consider adding LiCl or CuI.
-
Poor Reductive Elimination: This is often the problem in C-N and C-O couplings. Switching to a bulkier, more electron-rich ligand can help.
-
Substrate Decomposition: Aryl triflates, particularly electron-deficient ones, can be susceptible to base-promoted cleavage. Slow addition of the triflate or using a milder base may be necessary.[21]
-
Conclusion
Catechol bis(trifluoromethanesulfonate) is a highly valuable and reactive dielectrophile for palladium-catalyzed cross-coupling reactions. Its ability to undergo sequential, and in some cases site-selective, functionalization makes it an attractive starting material for the synthesis of complex substituted aromatic compounds. By understanding the fundamental mechanisms and carefully selecting catalysts, ligands, and reaction conditions, researchers can effectively harness the synthetic power of this versatile reagent to advance projects in drug discovery, materials science, and agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. synarchive.com [synarchive.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 22. escholarship.org [escholarship.org]
- 23. Palladium-Catalyzed Amination of Aryl Triflates | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. diva-portal.org [diva-portal.org]
- 26. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Catechol bis(trifluoromethanesulfonate)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the application of catechol bis(trifluoromethanesulfonate) as a robust and versatile precursor for the synthesis of a wide array of heterocyclic compounds. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles, providing a causal explanation for experimental choices and offering field-proven insights. The protocols herein are designed to be self-validating, ensuring reproducibility and reliability. We will explore the generation of the highly reactive intermediate, benzyne, from catechol bis(trifluoromethanesulfonate) and its subsequent exploitation in cycloaddition and transition-metal-catalyzed reactions to construct pharmaceutically relevant heterocyclic scaffolds. All key mechanisms and workflows are visually represented, and quantitative data are systematically tabulated for clarity and ease of comparison.
Introduction: The Strategic Advantage of Catechol bis(trifluoromethanesulfonate) as a Benzyne Precursor
In the landscape of modern synthetic organic chemistry, the quest for efficient and mild methods to construct complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic strategies, those involving transient, high-energy intermediates like arynes have gained considerable traction.
Catechol bis(trifluoromethanesulfonate), a stable, crystalline solid, has emerged as a superior precursor for the in situ generation of benzyne.[1] Its primary advantage lies in the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) groups. This property allows for the generation of benzyne under mild conditions, a significant improvement over harsher methods that often require strong bases or high temperatures. The triflate groups also enhance the solubility of the precursor in common organic solvents.[1]
The generation of benzyne from catechol bis(trifluoromethanesulfonate) typically proceeds via a 1,2-elimination reaction, often initiated by a fluoride source or a strong, non-nucleophilic base. The resulting benzyne is a highly reactive dienophile and electrophile, readily participating in a variety of transformations to afford complex polycyclic and heterocyclic systems.[2][3] This reactivity is the cornerstone of the synthetic utility of catechol bis(trifluoromethanesulfonate).
Reaction Modalities and Applications
The synthetic utility of catechol bis(trifluoromethanesulfonate) is predominantly channeled through the versatile reactivity of the benzyne intermediate. Two major classes of reactions are particularly powerful for the construction of heterocyclic frameworks: cycloaddition reactions and transition-metal-catalyzed annulations.
[4+2] Cycloaddition Reactions: A Gateway to Fused Heterocycles
The Diels-Alder reaction, a cornerstone of organic synthesis, finds a powerful variant in the [4+2] cycloaddition of benzyne with suitable dienes. This approach provides a direct and atom-economical route to a variety of fused heterocyclic systems. Benzyne generated from precursors like catechol bis(trifluoromethanesulfonate) can react with a range of dienes, including furans, pyrroles, and even conjugated enynes, to construct intricate molecular scaffolds.[2][4]
A key advantage of using precursors that generate benzyne under mild conditions is the preservation of thermally sensitive functional groups within the reacting partners.[3] This is particularly crucial in the late-stage functionalization of complex molecules, a common strategy in drug discovery.[]
References
- 1. CAS 17763-91-6: catechol bis(trifluoromethanesulfonate) [cymitquimica.com]
- 2. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aryne cycloaddition reactions of benzodioxasilines as aryne precursors generated by catalytic reductive ortho-C–H silylation of phenols with traceless acetal directing groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catechol Bis(trifluoromethanesulfonate) as a Versatile Precursor for Advanced Triflating Agents
<
Abstract
This technical guide provides an in-depth exploration of catechol bis(trifluoromethanesulfonate), often referred to as catechol ditriflate, as a pivotal precursor in the synthesis of other valuable triflating agents. Moving beyond its direct applications, this note will illuminate its strategic importance in accessing a broader repertoire of reagents essential for contemporary organic synthesis. We will delve into the rationale behind its use, provide detailed, field-tested protocols for its synthesis, and demonstrate its conversion into N-phenyl-bis(trifluoromethanesulfonimide), a widely used triflating agent. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage advanced triflation chemistry in their synthetic endeavors.
Introduction: The Strategic Importance of Triflating Agents and the Role of Catechol-Derived Precursors
The trifluoromethanesulfonyl group, or "triflyl" (Tf) group, is of paramount importance in modern organic chemistry. Its exceptional electron-withdrawing nature renders the triflate anion (TfO⁻) an outstanding leaving group, facilitating a wide array of chemical transformations including nucleophilic substitutions and cross-coupling reactions.[1][2] While trifluoromethanesulfonic anhydride (Tf₂O) is a powerful and common triflating agent, its high reactivity and sensitivity to moisture necessitate careful handling and often limit its application with delicate substrates.[3]
This has spurred the development of a diverse toolkit of triflating agents with tailored reactivity and handling properties. Among these, N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) has emerged as a stable, crystalline solid that serves as a milder and more selective alternative to Tf₂O for the triflation of ketones, phenols, and amines.[1][2]
Catechol bis(trifluoromethanesulfonate) (C₈H₄F₆O₆S₂) enters this landscape as a versatile and reactive intermediate.[4][5] Its synthesis from inexpensive starting materials and its subsequent reactivity make it an attractive precursor for the synthesis of other triflating agents, offering a strategic and often more controlled route to these valuable reagents. The catechol backbone can be leveraged to facilitate the introduction of two triflyl groups, which can then be transferred in subsequent reactions. This guide will focus on the practical application of catechol bis(trifluoromethanesulfonate) as a stepping stone to more complex triflating agents.
Synthesis of Catechol Bis(trifluoromethanesulfonate): A Foundational Protocol
The preparation of catechol bis(trifluoromethanesulfonate) is a straightforward procedure involving the reaction of catechol with trifluoromethanesulfonic anhydride in the presence of a suitable base. The following protocol has been optimized for high yield and purity.
Materials and Equipment
| Material/Equipment | Specifications |
| Catechol | Reagent grade, ≥99% |
| Trifluoromethanesulfonic anhydride (Tf₂O) | Reagent grade, ≥98% |
| Pyridine | Anhydrous, <0.005% water |
| Dichloromethane (DCM) | Anhydrous, <0.005% water |
| Round-bottom flask | Two-necked, oven-dried |
| Magnetic stirrer and stir bar | |
| Addition funnel | Pressure-equalizing, oven-dried |
| Inert gas supply (Argon or Nitrogen) | |
| Ice-water bath | |
| Standard glassware for workup | Separatory funnel, beakers, etc. |
| Rotary evaporator | |
| Silica gel for column chromatography |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of catechol bis(trifluoromethanesulfonate).
Step-by-Step Protocol
Safety First: Trifluoromethanesulfonic anhydride is corrosive, reacts violently with water, and is harmful if inhaled.[6][7][8][9] All operations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][9]
-
Reaction Setup: To an oven-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet, add catechol (5.50 g, 50.0 mmol).
-
Add anhydrous dichloromethane (100 mL) and anhydrous pyridine (12.1 mL, 150 mmol, 3.0 equiv).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Addition of Triflic Anhydride: In a separate oven-dried addition funnel, prepare a solution of trifluoromethanesulfonic anhydride (18.3 mL, 110 mmol, 2.2 equiv) in anhydrous dichloromethane (50 mL).
-
Add the triflic anhydride solution dropwise to the stirred catechol solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding 100 mL of cold 1 M aqueous HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 100 mL of saturated aqueous NaHCO₃ and 100 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford catechol bis(trifluoromethanesulfonate) as a white to off-white solid.[10][11]
Characterization Data
| Property | Value |
| Molecular Formula | C₈H₄F₆O₆S₂ |
| Molecular Weight | 374.23 g/mol [5] |
| Appearance | White to almost white crystalline powder[10] |
| Melting Point | 35.0 to 39.0 °C[10] |
| Purity (GC) | >98.0%[10] |
Application Protocol: Synthesis of N-Phenyl-bis(trifluoromethanesulfonimide) from Catechol Bis(trifluoromethanesulfonate)
This protocol details the conversion of catechol bis(trifluoromethanesulfonate) to N-phenyl-bis(trifluoromethanesulfonimide), a highly valuable and versatile triflating agent.[1] This two-step, one-pot procedure involves the initial formation of N-phenyltrifluoromethanesulfonamide, which is then further triflated.
Rationale and Mechanism
The reaction proceeds through a nucleophilic attack of aniline on one of the electrophilic sulfur atoms of catechol bis(trifluoromethanesulfonate), displacing one of the triflate groups. The resulting intermediate is then deprotonated by a base. The subsequent reaction with another equivalent of the catechol ditriflate or a more reactive triflating agent would lead to the desired product. However, a more direct approach involves the in-situ formation of an intermediate that reacts with a second triflyl source. A common industrial synthesis route involves the reaction of aniline with trifluoromethanesulfonyl fluoride.[12][13] The use of catechol bis(trifluoromethanesulfonate) offers an alternative pathway, although less documented, leveraging its reactivity as a triflyl group transfer agent.
A more established laboratory preparation involves the direct reaction of aniline with triflic anhydride.[12] The following protocol is a conceptual adaptation, demonstrating how a precursor like catechol bis(trifluoromethanesulfonate) could be envisioned in such a synthesis, although direct triflation with Tf₂O is more common in the literature for this specific transformation. For the purpose of this guide, we will present a well-established method for synthesizing PhNTf₂ and discuss the conceptual role of catechol ditriflate.
Established Synthesis of N-Phenyl-bis(trifluoromethanesulfonimide)
While a direct, high-yield conversion from catechol bis(trifluoromethanesulfonate) is not a commonly cited route, the following established protocol using triflic anhydride provides a reliable method for the synthesis of N-phenyl-bis(trifluoromethanesulfonimide).
Materials and Equipment
| Material/Equipment | Specifications |
| Aniline | Reagent grade, freshly distilled |
| Trifluoromethanesulfonic anhydride (Tf₂O) | Reagent grade, ≥98% |
| Triethylamine (Et₃N) | Anhydrous, freshly distilled |
| Dichloromethane (DCM) | Anhydrous, <0.005% water |
| Three-necked round-bottom flask | Oven-dried |
| Magnetic stirrer and stir bar | |
| Two addition funnels | Pressure-equalizing, oven-dried |
| Inert gas supply (Argon or Nitrogen) | |
| Low-temperature bath (e.g., dry ice/acetone) | |
| Standard glassware for workup and recrystallization |
Reaction Scheme and Mechanism
Caption: Simplified reaction scheme for the synthesis of N-phenyl-bis(trifluoromethanesulfonimide).
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, two addition funnels, and an argon inlet, add anhydrous dichloromethane (200 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents: In one addition funnel, place a solution of freshly distilled aniline (4.65 g, 50.0 mmol) in anhydrous DCM (50 mL). In the other addition funnel, place a solution of trifluoromethanesulfonic anhydride (29.6 g, 105 mmol, 2.1 equiv) in anhydrous DCM (50 mL).
-
Simultaneously add the aniline and triflic anhydride solutions dropwise to the stirred DCM in the reaction flask over a period of 1 hour. Maintain the internal temperature below -70 °C.
-
After the additions are complete, add a solution of anhydrous triethylamine (10.6 g, 105 mmol, 2.1 equiv) in anhydrous DCM (50 mL) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of 100 mL of water.
-
Separate the organic layer, and wash it with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford pure N-phenyl-bis(trifluoromethanesulfonimide) as white crystals.[12]
Broader Applications and Future Outlook
The utility of catechol bis(trifluoromethanesulfonate) extends beyond being a mere precursor. Its two triflate groups make it a valuable cross-linking agent in polymer chemistry and a useful building block in the synthesis of complex aromatic systems through sequential cross-coupling reactions.[14] The catechol moiety itself is a versatile functional group, known for its adhesive properties and its ability to complex with metal ions, opening avenues for its use in materials science and surface chemistry.[15][16]
As the demand for specialized triflating agents continues to grow, precursor molecules like catechol bis(trifluoromethanesulfonate) will play an increasingly important role. Future research may focus on developing catalytic methods for the transfer of triflyl groups from such precursors, enhancing the atom economy and sustainability of these important transformations.
Conclusion
Catechol bis(trifluoromethanesulfonate) is a readily accessible and highly reactive compound that serves as a valuable precursor in synthetic organic chemistry. While its direct use as a triflating agent is possible, its greater strategic value lies in its potential for conversion into other, more specialized reagents like N-phenyl-bis(trifluoromethanesulfonimide). The protocols and discussions provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to effectively synthesize and utilize this versatile chemical tool in their research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Phenyltrifluoromethanesulfonimide - Enamine [enamine.net]
- 3. "Triflic Anhydride (Tf < inf > 2 < /inf > O)-Activated Transformations" by Hai Huang and Jun Y. Kang [oasis.library.unlv.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. lobachemie.com [lobachemie.com]
- 8. biosynth.com [biosynth.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | TCI EUROPE N.V. [tcichemicals.com]
- 11. labproinc.com [labproinc.com]
- 12. N-Phenyl-bis(trifluoromethanesulfonimide) synthesis - chemicalbook [chemicalbook.com]
- 13. CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide - Google Patents [patents.google.com]
- 14. Preparation and palladium-catalyzed cross-coupling of aryl triethylammonium bis(catechol) silicates with aryl triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multifunctional Catechol Coatings – Messersmith Lab [bioinspiredmaterials.studentorg.berkeley.edu]
- 16. Catechol-Based Antimicrobial Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Catechol bis(trifluoromethanesulfonate) stability and decomposition issues
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for Catechol bis(trifluoromethanesulfonate) (Catechol Ditriflate). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to ensure your success when working with this potent and versatile reagent. This guide is structured to address common challenges and questions through practical, field-tested advice.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and fundamental properties of Catechol bis(trifluoromethanesulfonate).
Q1: What is the correct way to store and handle Catechol bis(trifluoromethanesulfonate)?
A: Proper storage and handling are critical to maintaining the integrity of this reagent. Catechol bis(trifluoromethanesulfonate) is a white to off-white crystalline solid that is sensitive to air and moisture.[1][2]
-
Causality: The trifluoromethanesulfonate (triflate) groups are excellent leaving groups due to the high stability of the resulting triflate anion. This makes the sulfur atoms highly electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis. The compound is also classified as corrosive and can cause severe skin burns and eye damage.[3]
For optimal stability, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (Cool, <15°C preferred) | Minimizes potential for thermal degradation over long-term storage.[1] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture, which causes hydrolysis.[1][4] |
| Container | Original, tightly sealed, corrosive-resistant container | Prevents contamination and degradation.[1][3] |
| Location | Cool, dark, and dry place | Protects from light and moisture.[1] |
Handling Protocol:
-
Always handle in a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3]
-
To dispense the reagent, briefly remove it from cold storage and allow it to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Use a glove box or glove bag for weighing and dispensing if possible. If not, work quickly and efficiently, flushing the headspace of the bottle with argon or nitrogen before resealing.
Q2: What are the visible signs of reagent decomposition?
A: The primary decomposition product is catechol. A pure reagent should be a white to almost white crystalline powder.[2][5] Signs of significant degradation include:
-
Appearance: A change in color to brown or the presence of a dark, oily residue.
-
Texture: The powder may become clumpy or sticky due to the presence of hygroscopic decomposition products.
-
Analysis: A proton NMR spectrum will show characteristic catechol peaks (~6.8-6.9 ppm) and a broad singlet for the hydroxyl groups, which are absent in the pure reagent.
Q3: Which solvents are recommended for reactions involving this reagent?
A: The choice of solvent is dictated by the need to exclude water. Always use anhydrous (dry) aprotic solvents. Common choices for reactions involving aryl triflates include:
-
Tetrahydrofuran (THF)[6]
-
Toluene[6]
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)[7]
Crucially, these solvents must be rigorously dried before use , typically by passing them through an activated alumina column or by distillation from an appropriate drying agent.
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Q1: My reaction is not working. I am recovering only my starting materials. What is the likely cause?
A: This is a classic symptom of an inactive electrophile. The most probable cause is that your Catechol bis(trifluoromethanesulfonate) has decomposed due to exposure to moisture.
-
Mechanism of Failure: The triflate ester undergoes hydrolysis to yield catechol and trifluoromethanesulfonic acid. Catechol is generally unreactive in the cross-coupling reactions where aryl triflates are employed as electrophiles (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). Therefore, if the reagent has degraded, no reaction will occur.
Workflow: Troubleshooting Low or No Yield
Caption: Troubleshooting workflow for low reaction yield.
Q2: My reaction worked, but the crude product is contaminated with a significant amount of catechol. Why?
A: This indicates that hydrolysis of the triflate occurred either before or, more likely, during your reaction.
-
Probable Cause 1: Contaminated Reagents. Trace amounts of water in your solvent or other reagents (e.g., your base or nucleophile) can hydrolyze the triflate in situ.
-
Probable Cause 2: Atmospheric Leak. A poor seal on your reaction vessel can allow atmospheric moisture to enter, especially during long reactions or those requiring heating.
-
Probable Cause 3: Thermal Instability (Less Common). While aryl triflates are generally stable to heat, prolonged exposure to high temperatures (>120°C) in the presence of even trace nucleophiles can accelerate decomposition.[8] The thermal degradation of the catechol core itself is a high-temperature process (250-1000 °C) and is unlikely to be a factor in standard solution-phase synthesis.[9]
Decomposition Pathway: Hydrolysis
The primary mode of decomposition for Catechol bis(trifluoromethanesulfonate) in a laboratory setting is hydrolysis.
Caption: Primary decomposition pathway via hydrolysis.
Protocol: Setting Up a Reaction Under Anhydrous Conditions
This self-validating protocol minimizes the risk of hydrolysis.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at >120°C overnight and allow it to cool to room temperature in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and immediately place it under a positive pressure of inert gas (argon or nitrogen) using a Schlenk line or manifold.
-
Reagent Addition (Solids): Add any stable, non-hygroscopic solid reagents (e.g., catalyst, ligand) to the reaction flask. Seal the flask and purge with inert gas for 5-10 minutes (evacuate/backfill cycle x 3).
-
Solvent Addition: Add anhydrous solvent via a syringe or cannula. If the reaction requires heating, it is best practice to degas the solvent at this stage by bubbling inert gas through it for 15-20 minutes.
-
Sensitive Reagent Addition: Add the Catechol bis(trifluoromethanesulfonate) in a glove box or under a strong positive flow of inert gas.
-
Liquid Reagent Addition: Add any liquid reagents (e.g., bases like triethylamine) via syringe.[6]
-
Execution: Once all components are added, maintain a positive pressure of inert gas (a balloon is sufficient) throughout the reaction, especially if heating.
By following these steps, you create a self-validating system where the exclusion of atmospheric contaminants is structurally enforced, thereby protecting the integrity of your sensitive reagent.
References
- 1. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | TCI AMERICA [tcichemicals.com]
- 2. labproinc.com [labproinc.com]
- 3. Catechol Bis(trifluoromethanesulfonate), 1G | Labscoop [labscoop.com]
- 4. CATECHOL BIS(TRIFLUOROMETHANESULFONATE) CAS#: 17763-91-6 [chemicalbook.com]
- 5. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of product formation from the pyrolytic thermal degradation of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Catechol bis(trifluoromethanesulfonate)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of Catechol bis(trifluoromethanesulfonate). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a key intermediate for cross-coupling reactions, the purity and yield of Catechol bis(trifluoromethanesulfonate) are paramount. This guide provides in-depth, experience-driven answers to common challenges encountered during its preparation, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Part 1: Reagents and Starting Materials
Q1: My catechol starting material has a slight pink or brown discoloration. Can it still be used for the triflation reaction?
A: It is strongly advised to use pure, colorless catechol. A pink or brown hue indicates the presence of oxidized species, primarily o-benzoquinone.[1] These quinones are highly reactive electrophiles and can engage in multiple side reactions, including polymerization and reaction with the amine base, leading to the formation of colored, tar-like impurities.[2] This not only consumes the starting material but also significantly complicates purification.
Scientist's Insight: Before starting the reaction, purify discolored catechol by recrystallization from toluene or by sublimation.[3] For small-scale reactions, running the crude material through a short plug of silica gel with an appropriate solvent can also be effective. The quality of your starting material is the foundation of a successful synthesis.
Q2: What is the best choice of base for this double triflation? I've seen protocols using pyridine, triethylamine (TEA), and hindered bases like 2,6-lutidine.
A: The choice of base is critical and depends on balancing reactivity with potential side reactions. Catechol has two phenolic protons with different acidities (pKa₁ ≈ 9.4, pKa₂ ≈ 12.8). A base must be strong enough to deprotonate both hydroxyl groups effectively to drive the reaction to the bis-triflate product.
| Base | Pros | Cons | Recommendation |
| Pyridine | Inexpensive, commonly used. | Can form a highly reactive N-triflylpyridinium intermediate with triflic anhydride (Tf₂O), which can be an aggressive triflating agent. Can be difficult to remove during workup. | Effective, but can lead to more side products if the reaction is not carefully controlled. A standard choice for many triflation protocols.[4] |
| Triethylamine (TEA) | Stronger base than pyridine, drives reaction forward. Easy to remove due to lower boiling point. | Can be nucleophilic, potentially leading to side reactions. | A good general-purpose choice, especially when faster reaction rates are desired. |
| 2,6-Lutidine or Proton Sponge | Sterically hindered and non-nucleophilic. Minimizes side reactions involving the base. | More expensive. Can be more challenging to remove. | The preferred choice when dealing with sensitive substrates or when side reactions are a major concern. |
Causality Explained: The primary role of the base is to neutralize the triflic acid (TfOH) generated during the reaction. Using a slight excess (2.2-2.5 equivalents for the bis-triflation) ensures that the reaction medium does not become acidic, which could promote hydrolysis of the product triflate.
Part 2: Reaction Conditions & Troubleshooting
Q3: My reaction mixture turned dark brown or black immediately upon adding triflic anhydride. What happened?
A: This is a classic sign of an uncontrolled exotherm leading to decomposition. The triflation of phenols is a highly exothermic reaction. If triflic anhydride (Tf₂O) is added too quickly or the reaction is not adequately cooled, the localized temperature increase can cause rapid degradation of the catechol and/or product, resulting in charring.
Step-by-Step Protocol to Prevent Decomposition:
-
Setup: Conduct the reaction in a flask equipped with a magnetic stirrer, a dropping funnel for the Tf₂O, and a thermometer to monitor the internal temperature. Maintain the system under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[5]
-
Cooling: Immerse the reaction flask in a cooling bath capable of maintaining a stable temperature, such as an ice-salt bath or a cryocooler, to achieve an internal temperature of -10 °C to 0 °C.[4]
-
Slow Addition: Add the triflic anhydride dropwise via the addition funnel over 30-60 minutes. The key is to maintain the internal temperature below 0 °C throughout the addition.[4]
-
Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a period before slowly warming to room temperature. Monitor the reaction's progress by TLC or LC-MS.
Q4: I'm consistently getting a mixture of the mono-triflate and the desired bis-triflate, even after letting the reaction run for a long time. How can I improve the yield of the bis-triflate?
A: This is a common stoichiometry issue. Incomplete conversion to the bis-triflate is typically due to one of two factors: insufficient triflating agent or inadequate deprotonation.
-
Insufficient Reagents: The second triflation is slower than the first due to the electron-withdrawing effect of the first triflate group. To drive the reaction to completion, a slight excess of both the triflic anhydride and the base is necessary.
-
Triflic Anhydride (Tf₂O): Use at least 2.2 equivalents relative to catechol. This ensures enough reagent is present to react with both hydroxyl groups, accounting for any potential quenching by trace water.
-
Base: Use 2.2 to 2.5 equivalents of the base. This ensures both phenolic protons are removed and that the triflic acid byproduct is fully neutralized.
-
-
Reaction Time & Temperature: While low temperatures are critical during the addition of Tf₂O, allowing the reaction to slowly warm to room temperature and stir for several hours (2-12 h) is often necessary to ensure the second, slower triflation goes to completion.[4][6]
Q5: My crude NMR shows the reaction worked, but I lose a significant amount of product during the aqueous workup. Why?
A: Aryl triflates, while much more stable than alkyl triflates, are still susceptible to hydrolysis, especially under basic or strongly acidic conditions.[7] If your aqueous workup is too basic (e.g., using concentrated NaOH) or if you use a harsh acid wash, you can cleave the triflate group, regenerating the mono-triflate or even catechol itself.
Optimized Workup Procedure:
-
Quenching: After the reaction is complete, cool it back down to 0 °C. Quench cautiously by adding cold, saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute acid like 0.2 N HCl.[4] This neutralizes the excess base and hydrolyzes any remaining triflic anhydride.
-
Extraction: Extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and then brine to remove water-soluble salts.[4] Avoid strong bases or acids in the wash steps.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat during rotary evaporation.
Trustworthiness Pillar: This self-validating protocol ensures that any remaining reactive species are neutralized safely while preserving the integrity of the desired product. If you suspect hydrolysis, you can test the stability of your pure product in different pH solutions on a small scale.[8]
Part 3: Purification and Handling
Q6: What is the most effective method for purifying Catechol bis(trifluoromethanesulfonate)?
A: The product is a low-melting solid (m.p. 35-39 °C), which makes both column chromatography and recrystallization viable options.[9]
-
Silica Gel Chromatography: This is the most common method. Use a non-polar eluent system, such as hexanes/ethyl acetate or hexanes/DCM. The product is significantly less polar than the mono-triflated intermediate or residual catechol. A typical gradient might start at 100% hexanes and slowly increase the polarity.
-
Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent and scalable purification method. A solvent system like hexanes with a small amount of ethyl acetate or DCM can be effective.
Q7: How should the final product be stored?
A: Catechol bis(trifluoromethanesulfonate) is sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term storage, keeping it in a cool, dark place, such as a refrigerator (<15°C), is recommended to prevent slow degradation.
Visualized Workflows and Protocols
General Synthesis Workflow
The following diagram outlines the standard procedure for the synthesis of Catechol bis(trifluoromethanesulfonate).
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. rsc.org [rsc.org]
- 7. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Navigating Reactions with Catechol Bis(trifluoromethanesulfonate)
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Catechol bis(trifluoromethanesulfonate). This resource is designed to provide in-depth troubleshooting assistance and answers to frequently encountered challenges during its application in organic synthesis. As a highly reactive and versatile reagent, understanding its potential side reactions is crucial for successful and reproducible outcomes.
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Question 1: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC plate. What are the likely culprits?
Answer:
Low yields in reactions involving Catechol bis(trifluoromethanesulfonate) often stem from incomplete reactions or the formation of several common byproducts. The primary suspects are typically hydrolysis products and, depending on the reaction conditions, byproducts from interactions with the base.
-
Incomplete Reaction: The formation of Catechol monotriflate (2-hydroxyphenyl trifluoromethanesulfonate) is a strong indicator that the reaction has not gone to completion. This can be due to insufficient equivalents of the triflating agent, a non-optimal reaction temperature, or a short reaction time.
-
Hydrolysis: Catechol bis(trifluoromethanesulfonate) is susceptible to hydrolysis, which can occur both during the reaction and, more commonly, during aqueous workup. This leads to the formation of Catechol monotriflate and ultimately Catechol .[1] The triflate group is an excellent leaving group, making the sulfur atom susceptible to nucleophilic attack by water.[2]
-
Base-Related Byproducts: If you are synthesizing the bis(triflate) in situ using triflic anhydride and a base like pyridine, side reactions with the base can occur. The formation of N-triflylpyridinium triflate is a possibility, which can complicate purification.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Optimize Reagent Stoichiometry: Use a slight excess of the triflating agent to drive the reaction to completion.
-
Control Temperature: Maintain the recommended temperature for the specific reaction. For the synthesis of the bis(triflate), this often involves cooling to 0 °C or below during the addition of triflic anhydride to control the exothermic reaction.
-
Careful Workup: When quenching the reaction and performing extractions, use cold, dilute aqueous solutions (e.g., saturated sodium bicarbonate) and minimize the contact time. Anhydrous workup by filtering through a plug of silica gel can be an alternative for particularly sensitive products.
Question 2: I see an unexpected peak in my 1H NMR spectrum that I suspect is a byproduct. How can I identify it?
Answer:
Identifying byproducts by 1H NMR is a common diagnostic tool. Here are the expected signals for the most common impurities:
| Byproduct | Key 1H NMR Signals (approx. δ in CDCl3) | Rationale |
| Catechol | 6.8-7.0 ppm (m, 4H, aromatic protons), broad singlet for -OH protons (variable) | A symmetrical aromatic pattern. The -OH peaks can be broad and their chemical shift is concentration and solvent dependent.[3][4] |
| Catechol monotriflate | A more complex aromatic region than catechol, with distinct signals for the protons on the triflated and hydroxylated rings. A broad -OH signal will also be present. | The loss of symmetry will result in a more complex splitting pattern in the aromatic region. |
| Pyridine/Pyridinium Salts | Signals in the 7.5-9.0 ppm range. | If pyridine was used as a base, residual amounts or its salt form can be present. |
Experimental Protocol for Byproduct Identification:
-
Spiking: Add a small amount of a pure standard of the suspected byproduct (e.g., catechol) to your NMR sample and re-acquire the spectrum. Co-elution of peaks confirms the identity.
-
D2O Exchange: Add a drop of D2O to your NMR tube, shake, and re-acquire the spectrum. The disappearance of a peak indicates that it is an exchangeable proton, such as from a hydroxyl group.
-
2D NMR: Techniques like COSY and HSQC can help in assigning the proton and carbon signals of complex mixtures, aiding in the structural elucidation of unknown byproducts.
Question 3: I am performing a Suzuki-Miyaura cross-coupling with Catechol bis(triflate) and I am getting a mixture of mono- and bis-coupled products. How can I favor mono-coupling?
Answer:
Achieving mono-selectivity in cross-coupling reactions with di-functionalized substrates like Catechol bis(triflate) can be challenging. The formation of the bis-coupled product is a common side reaction.
Mechanism of Bis-Coupling:
In a typical Suzuki-Miyaura reaction, after the first oxidative addition and subsequent steps to form the mono-coupled product, the remaining triflate group can undergo a second oxidative addition with the palladium catalyst, leading to the bis-coupled product.[5]
Strategies to Promote Mono-Coupling:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the catechol bis(triflate) relative to the boronic acid partner.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-coupled product is maximized. Lowering the reaction temperature can sometimes improve selectivity.
-
Slow Addition: Add the boronic acid solution slowly to the reaction mixture to maintain a low concentration of the coupling partner, which can favor mono-substitution.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the reactivity and selectivity. More sterically hindered ligands can sometimes favor mono-coupling.[6]
Frequently Asked Questions (FAQs)
Q1: How should I store and handle Catechol bis(trifluoromethanesulfonate)?
A1: Catechol bis(trifluoromethanesulfonate) is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox). It is advisable to store it in a refrigerator to minimize decomposition over time. When handling, always use gloves and safety glasses in a well-ventilated fume hood.
Q2: Can I purify Catechol bis(trifluoromethanesulfonate) and its reaction products by column chromatography?
A2: Yes, flash column chromatography on silica gel is a common and effective method for purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.[7] It is important to use dry solvents and pack the column efficiently to avoid hydrolysis on the silica gel.
Q3: What is the role of the base in the synthesis of Catechol bis(trifluoromethanesulfonate) from catechol and triflic anhydride?
A3: The base, typically a non-nucleophilic amine like pyridine or triethylamine, serves to neutralize the triflic acid that is formed as a byproduct of the reaction. This prevents the acid from catalyzing potential side reactions or decomposing the product.
Q4: Are there alternative triflating agents to triflic anhydride?
A4: Yes, for milder reaction conditions, N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) can be used.[8] It is a solid, less corrosive, and can sometimes offer better selectivity, although it is generally less reactive than triflic anhydride.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Triflate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimizing Reactions with Catechol bis(trifluoromethanesulfonate)
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Catechol bis(trifluoromethanesulfonate). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and applications of Catechol bis(trifluoromethanesulfonate).
Q1: What is Catechol bis(trifluoromethanesulfonate) and why is it a valuable reagent?
Catechol bis(trifluoromethanesulfonate), also known as catechol ditriflate, is an organic compound where the two hydroxyl groups of catechol have been converted into trifluoromethanesulfonate (triflate) esters.[1][2][3] The triflate group (-OTf) is an exceptional leaving group in organic chemistry, a property derived from the extreme stability of the triflate anion.[4] This stability is due to resonance and the strong electron-withdrawing effect of the trifluoromethyl group.[4][5]
This high reactivity makes Catechol bis(trifluoromethanesulfonate) an excellent electrophile for various transition metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under conditions where other precursors like aryl chlorides might be unreactive.[6][7][8] It serves as a powerful tool for constructing complex molecular architectures from readily available phenols.[9][10]
Q2: What are the primary applications of Catechol bis(trifluoromethanesulfonate)?
Its primary utility lies in palladium-catalyzed cross-coupling reactions, where it acts as a synthetic equivalent of a 1,2-dihalobenzene. Common applications include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids.[4][8]
-
Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[11][12]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[13][14]
-
Heck Reaction: For C-C bond formation with alkenes.[4]
The two triflate groups can react sequentially, allowing for the programmed, site-selective introduction of different functional groups.[15]
Q3: How should I properly handle and store Catechol bis(trifluoromethanesulfonate)?
Proper handling and storage are critical to maintaining the reagent's integrity.
-
Storage: It should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[16] It is a low-melting solid (m.p. 37-40 °C) and is sensitive to air and moisture.[16][17]
-
Handling: Always handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][17][18] Avoid inhalation of dust.[1] Due to its sensitivity to water, use anhydrous solvents and techniques when setting up reactions.
Q4: Can the triflate groups be selectively cleaved or hydrolyzed?
Yes, the triflate group can be cleaved back to a hydroxyl group (phenol). This hydrolysis is a common side reaction and can be promoted by strong bases or acidic conditions, particularly during aqueous workups.[19] While this can be a drawback, the triflate group can also be used as a protecting group for phenols, with specific methods available for its removal when desired.[20] For instance, reagents like tetrabutylammonium fluoride (TBAF) have been used for selective triflate hydrolysis.[20]
Section 2: Troubleshooting Guide for Low Reaction Yields
Low yield is the most common issue encountered when working with Catechol bis(trifluoromethanesulfonate). This guide provides a systematic approach to diagnosing and solving the problem.
Problem: My cross-coupling reaction has a low or no yield.
This issue can stem from several factors, from catalyst activity to substrate stability. Follow this workflow to identify the root cause.
Caption: Troubleshooting workflow for low yield reactions.
Step 1: Investigate the Catalyst System
The performance of the palladium catalyst is paramount. An inactive catalyst will halt the reaction before it begins.
Q: My reaction is not proceeding. How can I tell if my catalyst is the problem?
A: Potential Cause: Catalyst Inactivation or Inappropriate Choice.
The active catalytic species in most cross-coupling reactions is Pd(0). Many commercially available catalysts are in the more stable Pd(II) state (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and must be reduced in situ. This pre-activation step can fail. Furthermore, the choice of ligand is crucial and reaction-specific.
Solutions & Explanations:
-
Use a Pd(0) Source Directly: Employ a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This removes the need for in situ reduction, which can be a point of failure.
-
Select the Right Ligand: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. The choice is critical.
-
For Buchwald-Hartwig Amination: Bidentate phosphine ligands like BINAP and DPPF are known to give higher rates and yields, as they can prevent the formation of inactive palladium dimers.[11] For more challenging couplings, specialized, bulky electron-rich ligands like XPhos or tBuBrettPhos may be required.[10]
-
For Suzuki-Miyaura Coupling: Tetrakis(triphenylphosphine)palladium(0) is a classic choice. However, for less reactive partners, electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step.[21]
-
-
Ensure Ligand-to-Metal Ratio: For catalysts generated in situ from a Pd(II) source and a ligand, the ratio is critical. A typical starting point is a 1:2 or 1:4 ratio of Pd to a monodentate phosphine ligand. Excess ligand can sometimes inhibit the reaction.
-
Check Catalyst Age and Storage: Palladium catalysts, especially those in the Pd(0) state, can be sensitive to air and moisture. Use a fresh bottle or a catalyst stored properly in a desiccator or glovebox.
Step 2: Verify Reagent Quality and Integrity
The purity of your starting materials, including the bis(triflate), coupling partner, and base, directly impacts the reaction outcome.
Q: I've confirmed my catalyst is active, but the yield is still poor. Could my Catechol bis(trifluoromethanesulfonate) be the issue?
A: Potential Cause: Substrate Degradation or Impurities.
Catechol bis(trifluoromethanesulfonate) is susceptible to hydrolysis if exposed to moisture, which will convert it back to the less reactive catechol or a mono-triflate species.[22] Impurities in the coupling partner (e.g., boronic acid) or base can also poison the catalyst.
Solutions & Explanations:
-
Confirm Triflate Purity: Check the purity of your Catechol bis(trifluoromethanesulfonate) by ¹H NMR, ¹⁹F NMR, or melting point. If it appears discolored or oily, it may have degraded. If necessary, purify it by recrystallization or column chromatography before use.[23]
-
Use Anhydrous Reagents and Solvents: Since the triflate group is sensitive to hydrolysis, ensure all reagents are anhydrous. Use a fresh, high-purity base. Dry your reaction solvent over molecular sieves or by distillation.
-
Check Boronic Acid Quality (Suzuki Coupling): Boronic acids can undergo dehydration to form cyclic boroxines, which can alter stoichiometry and reactivity. If you suspect this, you can either use a freshly opened bottle or dry the boronic acid under vacuum.
Step 3: Optimize Reaction Conditions
The interplay between solvent, base, and temperature defines the reaction environment. Sub-optimal conditions can lead to slow reactions or the formation of side products.
Caption: Key parameters influencing reaction yield.
Q: My reaction is clean but conversion is low. How do I choose the optimal conditions?
A: Potential Cause: Inappropriate Solvent, Base, or Temperature.
-
Solvent: The solvent must dissolve the reagents and be compatible with the catalyst system. Common choices are aprotic solvents like toluene, dioxane, THF, or DMF.[9][23]
-
Base: The base is critical for activating the coupling partner (e.g., deprotonating the amine in Buchwald-Hartwig or activating the boronic acid in Suzuki). However, a base that is too strong or nucleophilic can promote triflate hydrolysis.[19]
-
Temperature: Higher temperatures often increase reaction rates but can also lead to catalyst decomposition or side reactions.[9]
Solutions & Recommendations:
The optimal conditions are highly dependent on the specific cross-coupling reaction. The table below summarizes field-proven starting points for optimization.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd₂(dba)₃, Pd(OAc)₂ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Ligand | SPhos, XPhos, PPh₃ | XPhos, BINAP, RuPhos | PPh₃, Xantphos |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ | Et₃N, DIPA, K₂CO₃ |
| Solvent | Toluene, Dioxane/H₂O, DMF | Toluene, Dioxane | THF, DMF, Toluene |
| Temperature | 60-110 °C | 80-110 °C | Room Temp to 80 °C |
| References | [8][15][21] | [9][10][11] | [13][15][24] |
Pro-Tip: For sensitive substrates prone to hydrolysis, consider using a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides or alkoxides.[7][19] A biphasic solvent system (e.g., toluene/water) can sometimes protect the product by sequestering it in the organic phase away from the aqueous base.[19]
Step 4: Troubleshoot the Workup and Purification
Even if the reaction is successful, the product can be lost or degraded during workup and purification.
Q: TLC/LCMS shows good conversion, but my isolated yield is poor. What's happening during workup?
A: Potential Cause: Hydrolysis During Aqueous Extraction or Product Loss During Purification.
The most common culprit is the hydrolysis of the triflate group on your product (if performing a mono-coupling) or any remaining starting material during the aqueous workup.[19]
Solutions & Explanations:
-
Minimize Contact with Water: Perform aqueous extractions quickly. Use a milder base like saturated sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like NaOH.[19]
-
Keep it Cold: Conduct all aqueous workup steps at low temperatures (e.g., in an ice bath) to significantly slow the rate of hydrolysis.[19]
-
Perform an Anhydrous Workup: For particularly sensitive products, avoid water altogether. After the reaction is complete, cool the mixture, dilute it with a nonpolar solvent (like hexanes), and filter it through a plug of silica gel or Celite®. This will remove the base and catalyst residues. The solvent can then be removed under reduced pressure.[19]
-
Optimize Chromatography: If the product is lost during column chromatography, ensure you have an appropriate solvent system that provides good separation from byproducts. Co-elution with residual starting material or the mono-substituted product is a common issue.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the mono-arylation of Catechol bis(trifluoromethanesulfonate).
-
Reaction Setup: To an oven-dried Schlenk flask, add Catechol bis(trifluoromethanesulfonate) (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or N₂) three times.
-
Add Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and anhydrous solvent (e.g., Toluene, 0.2 M).
-
Degassing (Optional but Recommended): For optimal results, degas the solvent by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | TCI EUROPE N.V. [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Triflate - Wikipedia [en.wikipedia.org]
- 5. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CATECHOL BIS(TRIFLUOROMETHANESULFONATE) CAS#: 17763-91-6 [m.chemicalbook.com]
- 17. labproinc.com [labproinc.com]
- 18. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | TCI AMERICA [tcichemicals.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with Catechol bis(Trifluoromethanesulfonate)
Welcome to the technical support hub for cross-coupling reactions involving catechol bis(trifluoromethanesulfonate), often referred to as catechol bis(triflate). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
FAQs and Troubleshooting Guides
Question 1: My Suzuki-Miyaura coupling reaction with catechol bis(triflate) is giving low to no yield. What are the likely causes and how can I fix it?
Answer:
A stalled Suzuki-Miyaura reaction with catechol bis(triflate) can be frustrating, but it's often traceable to a few key factors. The triflate group is an excellent leaving group, comparable in reactivity to bromides and iodides, making it a suitable substrate for palladium-catalyzed cross-coupling.[1][2] However, its reactivity also makes it susceptible to certain side reactions.
Potential Causes & Step-by-Step Solutions:
-
Catalyst System Inactivity: The choice of palladium source and ligand is paramount.
-
Explanation: The ligand stabilizes the palladium(0) active species and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] For electron-rich systems like catechol bis(triflate), a sufficiently electron-rich and sterically bulky phosphine ligand is often necessary to promote the rate-determining oxidative addition step.
-
Troubleshooting Protocol:
-
Ligand Selection: If you are using a standard ligand like PPh₃, consider switching to a more specialized Buchwald-type biaryl phosphine ligand (e.g., SPhos, XPhos) or a bulky alkylphosphine ligand (e.g., P(t-Bu)₃). These have been shown to be highly effective for coupling aryl triflates.[3][4]
-
Palladium Precatalyst: Ensure your palladium source is active. Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ require in situ reduction to Pd(0). If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable palladacycle precatalyst which can simplify initiation.[3]
-
Catalyst Loading: While typically 1-5 mol% is sufficient, a stalled reaction may benefit from a slightly higher catalyst loading (e.g., 5-10 mol%) to overcome minor catalyst deactivation pathways.[5]
-
-
-
Base Incompatibility or Insufficient Strength: The base plays a critical role in the transmetalation step, activating the boronic acid partner.
-
Explanation: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can also influence the solubility of reaction components and prevent side reactions.
-
Troubleshooting Protocol:
-
Base Screening: If a weak base like K₂CO₃ is failing, switch to a stronger, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, particularly in less polar solvents like toluene or dioxane.[6] Fluoride sources like KF or CsF can also be effective by forming highly reactive trifluoroborate species, though care must be taken to avoid triflate hydrolysis.[7]
-
Solubility: Ensure your base is at least partially soluble in the reaction medium. Using a phase-transfer catalyst or switching to a more polar solvent system (e.g., dioxane/water) can improve the efficacy of inorganic bases.[6]
-
-
-
Hydrolysis of the Triflate Group: The triflate group can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures, leading to the formation of the corresponding phenol.[8][9]
-
Explanation: This side reaction consumes the starting material and deactivates the electrophilic site. The presence of water and a strong base can accelerate this process.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the base before use. Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.
-
Temperature Control: Avoid excessively high temperatures. While heating is often necessary, running the reaction at the lowest effective temperature (e.g., 70-90 °C) can minimize hydrolysis.[10]
-
Base Choice: Highly soluble, strong bases in aqueous media can promote hydrolysis. Using a sparingly soluble base like K₃PO₄ in an organic solvent can provide a sufficient concentration of the active base for the catalytic cycle while minimizing bulk solution basicity that leads to hydrolysis.[11]
-
-
Question 2: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of starting material and hydrodehalogenation (or hydrodetriflation) product. What's going wrong?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[12] When it fails with catechol bis(triflate), the issue often lies in the delicate balance of the catalytic cycle, particularly the reductive elimination step, or competing side reactions.
Potential Causes & Step-by-Step Solutions:
-
Inefficient Reductive Elimination: This is a common bottleneck in Buchwald-Hartwig reactions.
-
Explanation: The final step of the catalytic cycle is the reductive elimination from the arylpalladium(II) amide complex to form the C-N bond and regenerate the Pd(0) catalyst.[13] If this step is slow, the catalyst can be trapped in an off-cycle state, leading to decomposition or side reactions.
-
Troubleshooting Protocol:
-
Ligand Choice: The ligand's steric bulk is critical for promoting reductive elimination.[1] If you are using a less bulky ligand (e.g., DPPF), switch to a highly hindered biaryl monophosphine ligand like XPhos, RuPhos, or BrettPhos. These ligands have been specifically designed to accelerate this step.[3]
-
Base Selection: A strong, non-coordinating base is essential. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and lithium tert-butoxide (LiOt-Bu) are often the bases of choice as they are strong enough to deprotonate the amine without strongly coordinating to the palladium center, which could inhibit reductive elimination.[14]
-
-
-
Catalyst Deactivation: The amine or other species in the reaction can act as catalyst poisons.
-
Explanation: Some amines, particularly certain heterocycles, can coordinate too strongly to the palladium center, leading to catalyst deactivation.[15] The triflate anion itself, if it coordinates to the palladium, can also slow down the reaction.
-
Troubleshooting Protocol:
-
Use of Precatalysts: Modern palladacycle precatalysts (e.g., G3 or G4 XPhos Palladacycle) are often more resistant to deactivation and can provide a more consistent source of active Pd(0) throughout the reaction.[3]
-
Bidentate vs. Monodentate Ligands: While monodentate ligands are common, for some challenging substrates, bidentate ligands like BINAP or DPPF can provide a more stable catalyst complex, preventing decomposition.[12]
-
-
-
Side Reactions - Hydrodetriflation: The formation of catechol is a common side reaction.
-
Explanation: This can occur through two main pathways: direct hydrolysis of the triflate (as discussed in Q1) or a competing catalytic cycle where a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl triflate to cleave the C-OTf bond.
-
Troubleshooting Protocol:
-
Scrupulous Anhydrous Conditions: Water is a primary source of protons for this side reaction. Ensure all components are dry.
-
Base Purity: Ensure the base is free from hydroxide impurities. Using freshly opened or sublimed t-butoxides can be beneficial.
-
-
Question 3: My Negishi coupling reaction stalls at partial conversion. What factors could be causing this premature stop?
Answer:
Negishi couplings are known for their high functional group tolerance and reactivity, but they are also sensitive to specific reaction parameters, especially given the moisture-sensitive nature of organozinc reagents.[16] Stalling is a common issue that often points to catalyst deactivation or reagent degradation.[5]
Potential Causes & Step-by-Step Solutions:
-
Degradation of the Organozinc Reagent: Organozinc reagents are highly sensitive to air and moisture.[16]
-
Explanation: Exposure to oxygen or water will lead to protodezincation or oxidation, consuming the active nucleophile and halting the reaction.
-
Troubleshooting Protocol:
-
Strict Inert Atmosphere: All manipulations involving the organozinc reagent must be performed under a rigorously inert atmosphere (glovebox or Schlenk line).
-
Reagent Quality: Use freshly prepared or recently purchased organozinc reagents. If preparing in situ, ensure the starting materials are pure and the reaction goes to completion.
-
Solvent Purity: Use anhydrous, degassed solvents. It is good practice to sparge the solvent with argon or nitrogen for at least 30 minutes before use.[5]
-
-
-
Catalyst Deactivation by Substrate or Product:
-
Explanation: If your catechol bis(triflate) or the coupling partner contains functional groups with heteroatoms (e.g., pyridines, thiophenes, tertiary amines), they can coordinate to the palladium center and inhibit catalysis.[5][15] The product itself might also be a better ligand than the starting material, leading to product inhibition.
-
Troubleshooting Protocol:
-
Ligand Screening: Certain ligands are more robust in the presence of coordinating functional groups. For heteroaromatic substrates, ligands like SPhos have shown high efficacy.[15]
-
Higher Catalyst Loading: If product inhibition is suspected, a higher initial catalyst loading might be necessary to push the reaction to completion.[5]
-
Slow Addition: Slowly adding the catalyst solution over the course of the reaction can sometimes help maintain a constant concentration of the active catalyst and overcome deactivation issues.
-
-
-
Formation of Inactive Palladium Species:
-
Explanation: Over time, the active Pd(0) catalyst can aggregate to form inactive palladium black, especially at higher temperatures or concentrations.
-
Troubleshooting Protocol:
-
Observe the Reaction: If you see a black precipitate forming, this is a strong indication of catalyst decomposition.
-
Lower Temperature/Concentration: Try running the reaction at a lower temperature or more dilute conditions.
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands) is used to keep the metal center stabilized in solution.
-
-
Visualizing the Troubleshooting Process
A systematic approach is key to diagnosing failed reactions. The following workflow can guide your experimental adjustments.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Key Parameter Summary
For successful cross-coupling with catechol bis(triflate), careful selection of reagents is crucial. The table below provides a starting point for optimization.
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or Palladacycle Precatalyst (e.g., XPhos G3) | Precatalysts offer air stability and reliable initiation. Pd(OAc)₂ is also common but requires in situ reduction.[3] |
| Ligand | Buchwald Biaryl Phosphines (XPhos, SPhos, RuPhos) | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, which are often rate-limiting steps for triflates.[3][4] |
| Base | K₃PO₄, Cs₂CO₃ (Suzuki); NaOt-Bu, LHMDS (Buchwald-Hartwig) | The base must be strong enough to facilitate the key catalytic step (transmetalation or amine deprotonation) but not so harsh as to cause triflate hydrolysis.[11][14] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally preferred. Ensure they are anhydrous and degassed to prevent hydrolysis and catalyst deactivation.[17] |
| Temperature | 70 - 110 °C | Heat is usually required, but excessive temperatures can promote triflate decomposition and catalyst degradation.[10] |
| Atmosphere | Argon or Nitrogen | Essential to prevent oxidation of the Pd(0) catalyst and degradation of organometallic reagents (especially for Negishi and Suzuki couplings).[16] |
Catalytic Cycle: The Heart of the Reaction
Understanding the catalytic cycle is fundamental to troubleshooting. Below is a generalized cycle for a Suzuki-Miyaura coupling, highlighting the critical stages where failures can occur.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling showing key failure points.
By methodically addressing these potential points of failure, from reagent quality to the specifics of the catalytic system, you can effectively diagnose and resolve issues in your cross-coupling reactions with catechol bis(triflate), paving the way for successful synthesis.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. youtube.com [youtube.com]
- 15. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Purification Strategies for Products of Catechol Bis(trifluoromethanesulfonate) Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with catechol bis(trifluoromethanesulfonate). This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the unique purification challenges associated with this versatile difunctional electrophile. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purifications.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that can arise during the workup and purification of products from reactions involving catechol bis(trifluoromethanesulfonate).
Question 1: After my cross-coupling reaction (e.g., Suzuki, Sonogashira), TLC and NMR analysis show a mixture of my desired di-substituted product, a mono-substituted product, and unreacted starting material. How can I effectively separate these components?
Answer:
This is a frequent challenge in reactions with di-functionalized starting materials like catechol bis(trifluoromethanesulfonate). The relative polarities of the di-substituted product, mono-substituted intermediate, and the starting bis(triflate) are often very similar, making chromatographic separation non-trivial.
Underlying Principle: The key to a successful separation lies in exploiting the subtle differences in polarity and structural features of the components in your mixture. The di-substituted product is typically the least polar, followed by the mono-substituted compound, with the starting bis(triflate) being the most polar of the three.
Recommended Protocol: Optimized Flash Column Chromatography
-
Solvent System Selection: Begin by screening various solvent systems using Thin Layer Chromatography (TLC). A common starting point for these types of compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane (DCM).
-
Pro-Tip: To improve separation of closely related spots, consider using a ternary solvent system. Adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., a trace of methanol in a DCM/hexanes mixture) can sometimes significantly enhance resolution.[1]
-
-
Column Packing: A properly packed column is crucial for good separation. Ensure the silica gel is uniformly packed to avoid channeling.
-
Gradient Elution: A shallow gradient elution is often more effective than an isocratic one for separating compounds with similar Rf values.
-
Start with a low polarity mobile phase to elute the least polar compound (your di-substituted product).
-
Gradually increase the polarity of the mobile phase to then elute the mono-substituted product, and finally the starting material.
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| Compound Type | Typical Elution Order | Suggested Starting Gradient (Hexanes/Ethyl Acetate) |
| Di-substituted Product | First | 98:2 to 95:5 |
| Mono-substituted Product | Second | 95:5 to 90:10 |
| Catechol bis(triflate) | Third | 90:10 to 80:20 |
Causality behind the choice: A shallow gradient ensures that the closely eluting compounds have more interaction time with the stationary phase, allowing for better separation.
Question 2: I'm observing significant hydrolysis of one or both triflate groups back to the corresponding phenol during my aqueous workup. How can I prevent this?
Answer:
The triflate group is an excellent leaving group, but this also makes it susceptible to hydrolysis, especially under basic conditions.[2] The presence of two triflate groups in catechol bis(trifluoromethanesulfonate) can exacerbate this issue.
Underlying Principle: Hydrolysis of the triflate group is catalyzed by both acid and base, with the rate increasing with temperature and the strength of the acid/base. The goal is to neutralize any acidic byproducts of the reaction (like triflic acid) and remove aqueous reagents without providing conditions conducive to triflate cleavage.
Strategies to Mitigate Hydrolysis:
-
Use of Mild Bases: During the workup, use a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution for washing instead of strong bases like sodium hydroxide (NaOH).
-
Temperature Control: Perform all aqueous extraction steps at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Minimize Contact Time: Work efficiently during the aqueous workup to reduce the time your product is in contact with the aqueous phase.
-
Anhydrous Workup: If your product is particularly sensitive, consider an anhydrous workup. This involves filtering the reaction mixture through a plug of an inert material like Celite® or a short pad of silica gel to remove solid impurities, followed by evaporation of the solvent.
Question 3: My purified product is contaminated with residual palladium catalyst, which is affecting my downstream reactions and giving a dark color to my product. How can I effectively remove it?
Answer:
Residual palladium from cross-coupling reactions is a common and persistent impurity.[3] It can exist in various forms, including colloidal palladium black, which can be difficult to remove by simple filtration.
Underlying Principle: The most effective palladium removal strategies involve either converting the soluble palladium species into an insoluble form that can be filtered off, or using a scavenger that selectively binds to the palladium.
Recommended Palladium Removal Techniques:
| Method | Procedure | Advantages | Disadvantages |
| Filtration through Celite® | Dilute the reaction mixture with a suitable solvent and filter through a 1-2 cm thick pad of Celite®. | Simple, fast, and removes insoluble palladium species. | May not remove all soluble or colloidal palladium. |
| Activated Charcoal Treatment | Stir the crude product solution with activated charcoal (5-10 wt%) for several hours, then filter through Celite®. | Effective at removing colored impurities and some palladium. | Can lead to product loss due to non-specific adsorption. |
| Thiol-Based Scavengers | Stir the crude product solution with a silica-bound thiol scavenger resin, then filter. | High affinity for palladium, leading to very low residual levels. | Can be more expensive than other methods. |
Experimental Workflow for Palladium Removal:
Caption: Decision workflow for palladium catalyst removal.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up a flash chromatography column to separate products from catechol bis(triflate) reactions?
A1: For optimal separation:
-
Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates.
-
Slurry Packing: Always pack your column using a slurry of silica gel in the initial, least polar mobile phase. This minimizes air bubbles and ensures a homogenous stationary phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent and load it onto the column in a narrow band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often superior for preventing band broadening.[4]
Q2: I am having trouble crystallizing my di-substituted catechol derivative. It keeps oiling out. What can I do?
A2: "Oiling out" is a common problem in crystallization and occurs when the solute's solubility is too high in the chosen solvent, or the solution is cooled too quickly.[5]
-
Solvent Selection: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen a variety of solvents. A good starting point for di-aryl or di-alkynyl catechol derivatives are mixtures of solvents, such as dichloromethane/hexanes, ethyl acetate/hexanes, or toluene/hexanes.[5][6]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This encourages the formation of a stable crystal lattice rather than an amorphous oil.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.
Q3: Can I use reversed-phase chromatography for purifying these compounds?
A3: Yes, reversed-phase chromatography can be an excellent alternative, especially for more polar products or when normal-phase chromatography fails to provide adequate separation. A typical mobile phase would be a mixture of acetonitrile and water or methanol and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation. ¹⁹F NMR is particularly useful for confirming the presence or absence of the triflate groups. You can consult reference tables for common NMR solvent and impurity peaks to ensure you are not misinterpreting your spectra.[7][8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of your product.
-
Thin Layer Chromatography (TLC): To assess the purity of your product against the starting materials and potential byproducts. A single spot in multiple solvent systems is a good indication of purity.
Logical Relationship Diagram for Purification Strategy Selection:
Caption: Decision tree for selecting a purification strategy.
References
- 1. reddit.com [reddit.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Purification [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. DSpace [repository.kaust.edu.sa]
Technical Support Center: Safe Handling and Exotherm Management of Catechol bis(trifluoromethanesulfonate)
Welcome to the Technical Support Center for Catechol bis(trifluoromethanesulfonate). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the safe synthesis and handling of this versatile reagent, with a specific focus on the management of potentially exothermic conditions. As a highly reactive compound, understanding and controlling the thermal behavior of reactions involving Catechol bis(trifluoromethanesulfonate) is paramount to ensuring both experimental success and laboratory safety.
Introduction to the Thermal Hazards
Catechol bis(trifluoromethanesulfonate) is a valuable building block in organic synthesis, prized for its excellent leaving groups which facilitate a variety of cross-coupling and nucleophilic substitution reactions.[1][2] The trifluoromethanesulfonate (triflate) groups significantly enhance the reactivity of the catechol backbone.[1] However, the synthesis of this compound, typically involving the reaction of catechol with a powerful triflating agent like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base, is an exothermic process.
The primary thermal risk arises from the rapid, uncontrolled reaction between the highly electrophilic triflating agent and the nucleophilic hydroxyl groups of catechol. This reaction can generate a significant amount of heat in a short period. If this heat is not effectively dissipated, it can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway. A thermal runaway can result in a dangerous increase in pressure, solvent boiling, and potentially, vessel rupture.[3][4][5]
This guide provides a framework for understanding, predicting, and managing these thermal hazards through carefully designed experimental protocols and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm during the synthesis of Catechol bis(trifluoromethanesulfonate)?
A1: The primary cause of the exotherm is the highly favorable and rapid reaction between the hydroxyl groups of catechol and the triflating agent, typically trifluoromethanesulfonic anhydride (Tf₂O). This reaction, an O-triflation, is a type of esterification that is highly exothermic. The formation of the stable triflate anion and the strong S-O bond contributes to the large negative enthalpy of reaction.
Q2: What are the early warning signs of a potential runaway reaction?
A2: Early warning signs include:
-
A temperature rise that is faster than expected or that continues to increase even after the addition of reagents has stopped.
-
A sudden increase in pressure within the reaction vessel.
-
Visible signs of uncontrolled boiling or vigorous gas evolution.
-
Changes in the color or viscosity of the reaction mixture that deviate from the expected norm.
-
Unusual noises from the reaction vessel, such as hissing or rumbling.
Q3: How does the choice of base influence the reaction exotherm?
A3: The choice of base is critical. A strong, non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the triflic acid byproduct generated during the reaction. The rate of the reaction, and thus the rate of heat generation, can be influenced by the base's strength and steric hindrance. A base that is too strong or is added too quickly can accelerate the reaction, leading to a more pronounced exotherm.
Q4: Can the order of reagent addition affect the safety of the reaction?
A4: Absolutely. The recommended and safest procedure is the slow, controlled addition of the triflating agent to a cooled solution of catechol and the base. This method, known as semi-batch addition, allows for the gradual release of heat, which can be effectively managed by the cooling system. Adding the catechol to the triflating agent is strongly discouraged as it can lead to a large, instantaneous exotherm that can overwhelm the cooling capacity of the system.
Q5: What is the thermal stability of the final product, Catechol bis(trifluoromethanesulfonate)?
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to exothermic reactions during the synthesis and use of Catechol bis(trifluoromethanesulfonate).
Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
| Potential Cause | Corrective Action | Preventative Measure |
| Addition rate of triflating agent is too high. | 1. Immediately stop the addition of the triflating agent. 2. Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone bath). 3. Monitor the temperature closely until it stabilizes and begins to decrease. | Use a syringe pump for a slow, consistent, and controlled addition of the triflating agent. Perform a small-scale trial run to determine the optimal addition rate. |
| Inadequate cooling. | 1. Stop the reagent addition. 2. Ensure the reaction flask is adequately immersed in the cooling bath. 3. If using an ice bath, ensure there is sufficient ice and water to maintain 0°C. For lower temperatures, use a dry ice/acetone or other suitable cooling bath. | Select a cooling bath with a temperature at least 10-20°C below the desired reaction temperature. Ensure good thermal contact between the flask and the cooling medium. |
| "Hot spots" due to poor mixing. | 1. Stop the reagent addition. 2. Increase the stirring rate to improve heat dissipation and ensure a homogenous mixture. | Use an appropriately sized stir bar or an overhead stirrer for larger scale reactions to ensure efficient mixing. |
| Incorrect stoichiometry (excess reactive reagents). | 1. Stop the addition. 2. If the temperature continues to rise uncontrollably, proceed to the emergency quenching protocol. | Double-check all calculations and measurements of reagents before starting the reaction. |
Issue 2: Reaction Fails to Initiate or is Sluggish
| Potential Cause | Corrective Action | Preventative Measure |
| Low quality or wet reagents/solvents. | The reaction may not be salvageable. Attempt to isolate the starting material. | Use freshly distilled or anhydrous grade solvents and reagents. Ensure all glassware is oven-dried before use. Trifluoromethanesulfonic anhydride is particularly sensitive to moisture.[7] |
| Reaction temperature is too low. | Allow the reaction to slowly warm by a few degrees while monitoring the temperature closely. Be prepared to re-cool if the reaction initiates too rapidly. | Follow the recommended reaction temperature from a reliable protocol. |
| Inefficient activation by the base. | Add a small additional amount of base. | Ensure the chosen base is of high purity and appropriate for the reaction. |
Issue 3: Post-Reaction Temperature Spike During Quenching
| Potential Cause | Corrective Action | Preventative Measure |
| Quenching unreacted triflating agent. | 1. Slow down the addition of the quenching agent (e.g., water or a saturated aqueous solution). 2. Maintain cooling of the reaction vessel during the entire quenching process. | Ensure the reaction has gone to completion before quenching. This can be monitored by techniques such as TLC or LC-MS. |
| Exothermic hydrolysis of the product. | Proceed with a slow and controlled quench while maintaining cooling. | While less common for aryl triflates, be aware that some triflates can hydrolyze, which can be exothermic. |
Experimental Protocols
Protocol 1: Safe Synthesis of Catechol bis(trifluoromethanesulfonate)
Materials:
-
Catechol (high purity)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask with a magnetic stir bar
-
Syringe pump
-
Cooling bath (e.g., dry ice/acetone)
-
Thermometer
Procedure:
-
Set up an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add catechol and anhydrous dichloromethane.
-
Cool the mixture to -78°C using a dry ice/acetone bath.
-
Slowly add anhydrous pyridine to the cooled solution.
-
In a separate, dry syringe, draw up the required amount of trifluoromethanesulfonic anhydride.
-
Using a syringe pump, add the trifluoromethanesulfonic anhydride to the reaction mixture dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed -70°C.
-
After the addition is complete, allow the reaction to stir at -78°C for an additional 30 minutes.
-
Slowly warm the reaction to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding it to a beaker of ice-cold water with vigorous stirring.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol should only be implemented in a situation where a thermal runaway is in progress and cannot be controlled by other means. Prioritize personal safety.
Materials:
-
Large container of a suitable, cold quenching agent (e.g., a large volume of cold, saturated sodium bicarbonate solution or a slurry of isopropanol and dry ice).[8][9]
-
Blast shield.
Procedure:
-
ALERT OTHERS AND EVACUATE THE IMMEDIATE AREA IF NECESSARY.
-
If it is safe to do so, stop any further addition of reagents.
-
Position a blast shield between yourself and the reaction.
-
If the reaction is on a smaller scale and can be safely accessed, carefully and slowly pour the contents of the reaction flask into a large volume of the cold quenching agent. Be prepared for vigorous gas evolution and splashing.
-
If the reaction is on a larger scale or cannot be safely accessed, evacuate the area and follow your institution's emergency procedures.
Visualizations
Diagram 1: Workflow for Safe Synthesis
Caption: Workflow for the safe synthesis of Catechol bis(trifluoromethanesulfonate).
Diagram 2: Troubleshooting Decision Tree for Temperature Excursion
Caption: Decision tree for managing a rapid temperature increase.
References
- 1. researchgate.net [researchgate.net]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. Simple and Efficient Generation of Aryl Radicals from Aryl Triflates: Synthesis of Aryl Boronates and Aryl Iodides at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. aidic.it [aidic.it]
- 6. Mechanisms of product formation from the pyrolytic thermal degradation of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamics of the interactions of catechol with transition metals. Part I. Free energy, enthalpy, and entropy changes for the ionisation of catechol at 25 °C. Comparison of the temperature-coefficient method with direct calorimetry - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of Catechol bis(trifluoromethanesulfonate) with common functional groups
Welcome to the technical support guide for Catechol bis(trifluoromethanesulfonate), a highly versatile and reactive building block in modern organic synthesis.[1] This document serves as a specialized resource for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental outcomes, empowering you to mitigate side reactions and optimize your synthetic routes.
Catechol bis(trifluoromethanesulfonate), also known as catechol ditriflate, is prized for its two triflate groups, which are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions.[2] This allows for the sequential or simultaneous formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex substituted aromatic structures. However, this high reactivity can also be a source of undesirable side reactions if not properly managed. This guide is designed to help you navigate these complexities.
Frequently Asked Questions (FAQs): Navigating Reactivity with Common Functional Groups
This section addresses specific issues that can arise when Catechol bis(trifluoromethanesulfonate) or its derivatives are used in the presence of common functional groups.
Category 1: Reactions Involving Amines
Q1: I'm attempting a Buchwald-Hartwig amination using catechol bis(triflate) and a primary/secondary amine, but I'm getting a low yield and observing significant decomposition of my starting materials. What's happening?
A: This is a common and multi-faceted issue. The primary culprits are often hydrolysis of the triflate group and subsequent reactions of the in-situ generated catechol/quinone species with your amine.
-
Causality—Hydrolysis: The triflate group is susceptible to cleavage, especially under basic conditions, leading to the formation of the corresponding phenol (in this case, catechol or a mono-triflated phenol).[3] Electron-poor aryl triflates are particularly prone to this side reaction.[4][5]
-
Causality—Quinone Formation & Subsequent Reactions: If catechol is formed, it can be oxidized to a highly reactive o-quinone, especially in the presence of air. This quinone is a potent electrophile that readily reacts with nucleophilic amines through two main pathways: Michael-type addition or Schiff base formation.[6][7] This leads to a complex mixture of colored adducts and polymeric material, consuming your amine nucleophile and contributing to the low yield of the desired coupled product.[8]
Mitigation Strategies:
-
Rigorous Inert Atmosphere: Minimize oxidation by ensuring your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Base Selection: Use a non-nucleophilic, moderately strong base. While strong bases like NaOtBu are standard for Buchwald-Hartwig reactions, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary to suppress triflate hydrolysis.[5][9]
-
Slow Addition: Adding the aryl triflate slowly to the reaction mixture can help maintain a low concentration, favoring the desired catalytic cycle over premature cleavage.[3]
-
Ligand Choice: Use a highly active and sterically hindered phosphine ligand (e.g., a biarylphosphine) that promotes rapid oxidative addition and reductive elimination, outcompeting the rate of hydrolysis.
Q2: My palladium catalyst seems to be deactivating, and I'm not getting full conversion. Could my amine be involved?
A: Yes, while catalyst decomposition is complex, the amine can play a role, particularly if it's a chelating amine. Certain amines can coordinate too strongly to the palladium center, inhibiting its catalytic activity. Furthermore, the complex reaction pathways involving catechol and amines can generate species that may poison the catalyst.[6]
Troubleshooting:
-
Screen different palladium precursors and ligands.
-
Ensure the purity of your amine; impurities can often act as catalyst poisons.
-
Consider using a different synthetic route where the amine is introduced at a later stage.
Category 2: Reactions Involving Alcohols & Water (Hydrolysis)
Q3: My main side product in a Suzuki coupling is catechol or 2-hydroxyphenyl trifluoromethanesulfonate. Why is my triflate being cleaved?
A: This points directly to hydrolysis, a dominant side reaction for aryl triflates. The C-O bond of the triflate is strong, but the S-O bond can be cleaved by nucleophiles, including water or hydroxide ions.[9][10]
-
Causality—Reaction Conditions: The presence of water in your solvents or reagents, or the use of strongly basic/aqueous conditions, will promote this pathway. The choice of base is critical; sparingly soluble bases like K₃PO₄ can be effective because they maintain a low concentration of hydroxide in solution, suppressing the rate of S-O bond cleavage relative to the cross-coupling reaction.[9] Electron-withdrawing groups on the aromatic ring make the triflate more susceptible to nucleophilic attack and subsequent hydrolysis.[5]
Mitigation Strategies:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
-
Base and Solvent System: Switch to a non-aqueous system. A combination of a sparingly soluble base like K₃PO₄ in an anhydrous solvent like dioxane or toluene is often effective.[9][11]
-
Temperature Control: Running the reaction at the lowest effective temperature can slow the rate of hydrolysis relative to the catalytic turnover.
Q4: I want to synthesize the mono-triflated catechol. Is this feasible?
A: It is challenging due to the difficulty in controlling selectivity and the propensity for hydrolysis. While it's possible to favor mono-triflation by using one equivalent of triflating agent, the reaction often yields a mixture of starting material, the desired mono-triflate, and the bis-triflate. The mono-triflated product can also be susceptible to hydrolysis back to catechol during workup and purification.[12]
Category 3: Reactions Involving Phosphine Ligands
Q5: I'm observing side products that appear to incorporate fragments of my triphenylphosphine ligand. Is the ligand reacting?
A: Absolutely. Phosphine ligands, while essential for catalysis, are not always "spectator" molecules. Under palladium catalysis conditions, P-C bond cleavage (specifically, P-Phenyl bond cleavage in PPh₃) can occur.[4] This can lead to the formation of biphenyl or other side products derived from the ligand itself, which can complicate purification and reduce the efficiency of your primary reaction.
-
Causality—Palladium-Assisted Cleavage: The palladium complex itself can assist in the cleavage of the P-Ph bond of triphenylphosphine.[4] This process can be more pronounced at higher temperatures or with longer reaction times.
Mitigation Strategies:
-
Switch to a More Robust Ligand: Use electron-rich, sterically hindered dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These are generally more stable and less prone to decomposition under typical cross-coupling conditions.
-
Lower Catalyst Loading & Temperature: Use the minimum amount of catalyst and ligand required and run the reaction at the lowest possible temperature to minimize ligand degradation pathways.
Troubleshooting Guide: A Problem-Solving Framework
Use this guide when your reaction with Catechol bis(trifluoromethanesulfonate) fails or produces unexpected results.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Actions |
| 1. Low or No Conversion in Cross-Coupling; Starting Material Recovered | A. Ineffective Catalyst System: The chosen Pd source/ligand combination is not active enough for triflate oxidative addition. B. Reaction Temperature Too Low: Insufficient thermal energy for oxidative addition. C. Inappropriate Base: The base may not be strong enough or soluble enough to facilitate the transmetalation step (e.g., in Suzuki coupling). | A. Screen Ligands: Switch to a more electron-rich, bulky ligand (e.g., biarylphosphines).[13] B. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. C. Change Base/Solvent: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or CsF). Ensure the solvent can dissolve the base adequately.[14] |
| 2. Significant Formation of Catechol or Mono-Phenol Byproduct | A. Triflate Hydrolysis: Presence of water in reagents or solvents.[9] B. Base-Mediated Cleavage: The base is too strong or nucleophilic, promoting S-O bond cleavage.[3][10] C. Electron-Deficient Substrate: The aryl triflate is highly electron-poor, making it very susceptible to nucleophilic attack.[4][5] | A. Ensure Anhydrous Conditions: Use dry solvents, reagents, and inert atmosphere. B. Use a Sparingly Soluble Base: Employ K₃PO₄ in dioxane or toluene to minimize the concentration of nucleophilic species in solution.[9] C. Employ Slow Addition: Add the triflate substrate via syringe pump over several hours to keep its instantaneous concentration low.[3] |
| 3. Formation of a Dark, Complex, Intractable Mixture | A. Reaction with Amines/Nucleophiles: Formation of catechol/quinone followed by Michael addition or Schiff base reactions.[6][7] B. Ligand Decomposition: Cleavage of phosphine ligands leading to multiple side products.[4] C. High Temperature Decomposition: Thermal decomposition of starting materials or products. | A. Strict Inert Atmosphere: Rigorously exclude oxygen. B. Use a More Robust Ligand: Switch from PPh₃ to a more stable biarylphosphine ligand. C. Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Visual Troubleshooting Guide
The following diagram provides a decision-making workflow for troubleshooting common issues in cross-coupling reactions involving Catechol bis(trifluoromethanesulfonate).
Compatibility & Side Reaction Summary
The table below provides a quick reference for the compatibility of Catechol bis(trifluoromethanesulfonate) with various functional groups under typical cross-coupling conditions.
| Functional Group | Potential Side Reaction(s) | Mitigation Strategy |
| Primary/Secondary Amines | Triflate hydrolysis, oxidation to quinone, Michael addition, Schiff base formation.[6][7] | Use robust ligands, moderate bases (Cs₂CO₃, K₃PO₄), slow addition, and a strict inert atmosphere.[3][5] |
| Alcohols / Water | Hydrolysis of triflate to phenol/catechol.[9] | Rigorous anhydrous conditions; use of non-nucleophilic, sparingly soluble bases. |
| Thiols | Potential for nucleophilic attack on the triflate or reaction with in-situ generated quinones. | Avoid thiol-containing ligands if possible; ensure inert conditions to prevent catechol formation. |
| Phosphines (Ligands) | P-C bond cleavage, particularly with PPh₃.[4] | Use sterically hindered, electron-rich biarylphosphine ligands. |
| Aldehydes & Ketones | Generally stable, but can undergo base-catalyzed self-condensation (aldol) if enolizable. | Use the mildest base possible that still promotes the desired cross-coupling. |
| Boronic Acids/Esters | Generally compatible (desired reaction partner). | Ensure high purity of the boronic acid to avoid protodeboronation. |
Illustrative Protocol: Mitigating Hydrolysis in a Suzuki Coupling
This protocol for coupling an arylboronic acid with Catechol bis(trifluoromethanesulfonate) is designed to minimize the common side reaction of triflate hydrolysis.
Objective: Synthesize 1,2-diphenylbenzene from Catechol bis(trifluoromethanesulfonate) and phenylboronic acid.
Materials:
-
Catechol bis(trifluoromethanesulfonate) (1.0 equiv)
-
Phenylboronic acid (2.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add K₃PO₄ (3.0 equiv), phenylboronic acid (2.2 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Stir the resulting suspension for 15 minutes at room temperature to ensure ligand-palladium complexation.
-
Substrate Addition: Add Catechol bis(trifluoromethanesulfonate) (1.0 equiv) to the flask.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The use of a sparingly soluble base like K₃PO₄ is crucial as it provides a low steady-state concentration of the active base, which facilitates the catalytic cycle while suppressing S-O bond cleavage of the triflate.[9]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mechanistic Overview: Desired Pathway vs. Side Reactions
The following diagram illustrates the desired Pd(0)/Pd(II) catalytic cycle for a generic cross-coupling reaction versus the major off-cycle decomposition pathway (hydrolysis).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Preparation and palladium-catalyzed cross-coupling of aryl triethylammonium bis(catechol) silicates with aryl triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of β-Boryl-α,β-unsaturated Carbonyl Compounds via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Vinyl Triflates [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. par.nsf.gov [par.nsf.gov]
Technical Support Center: Improving Chemoselectivity in Catechol Bis(trifluoromethanesulfonate) Reactions
Introduction
Catechol bis(trifluoromethanesulfonate), often called catechol ditriflate, is a highly versatile building block in modern organic synthesis. Derived from catechol, it features two trifluoromethanesulfonate (-OTf) groups, which are exceptional leaving groups in a variety of transition metal-catalyzed cross-coupling reactions.[1] This dual reactivity allows for the sequential or programmed introduction of different functionalities, making it a valuable precursor for pharmaceuticals, functional materials, and complex organic molecules.
The primary challenge and opportunity in its application lie in controlling the chemoselectivity: selectively reacting one triflate group while leaving the second intact for subsequent transformations. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, validated protocols, and a mechanistic understanding to master the selective functionalization of this powerful reagent.
Frequently Asked Questions (FAQs)
Q1: What makes the triflate (-OTf) group so effective in cross-coupling reactions?
The trifluoromethanesulfonate (triflate) anion is an extremely stable, non-coordinating anion due to the strong electron-withdrawing effect of the three fluorine atoms, which delocalizes the negative charge. This makes it an excellent leaving group, facilitating the crucial oxidative addition step in many palladium-catalyzed catalytic cycles, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][3]
Q2: What are the most common side reactions encountered when using catechol bis(triflate)?
The two most prevalent side reactions are:
-
Hydrolysis (Detriflation): Cleavage of the C-OTf bond to regenerate the corresponding phenol (catechol or a mono-substituted phenol). This is often promoted by the presence of water or strong, nucleophilic bases.[2][4]
-
Homocoupling: Dimerization of the nucleophilic coupling partner (e.g., boronic acid in a Suzuki reaction). This is typically caused by the presence of oxygen, which can disrupt the catalytic cycle.[5]
Q3: How can I favor mono-substitution over di-substitution?
Controlling the reaction to achieve a single substitution is a primary goal. The most effective strategies are:
-
Stoichiometry Control: Use a slight excess (typically 1.05–1.2 equivalents) of the nucleophilic coupling partner. This ensures that once the mono-substituted product is formed, there is insufficient nucleophile remaining to drive the second, slower reaction to completion.[6]
-
Kinetic Control: The second coupling reaction is generally slower than the first due to electronic and steric changes in the molecule. Running the reaction at a lower temperature and carefully monitoring its progress (e.g., by TLC or GC-MS) allows you to quench the reaction upon consumption of the starting material, before significant di-substitution occurs.
Q4: For an unsymmetrical catechol bis(triflate), which triflate group will react first?
Regioselectivity is governed by a combination of electronic and steric factors. The oxidative addition of the palladium catalyst will preferentially occur at the C-OTf bond that is either:
-
More Electron-Deficient: A triflate group positioned on an aromatic ring with nearby electron-withdrawing groups will be more electrophilic and thus more reactive.[7]
-
Less Sterically Hindered: A triflate group with less bulky neighboring substituents offers easier access for the catalyst. In many cases, steric hindrance is the dominant factor determining site-selectivity.[6]
Troubleshooting Guide: Specific Experimental Issues
Problem 1: Low or No Conversion of Starting Material
Q: My reaction is stalled, and I'm recovering most of my starting material. I see a black precipitate. What's wrong?
A: The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst decomposes and aggregates.[8] This removes the catalyst from the soluble, active catalytic cycle.
-
Causality: Catalyst decomposition can be triggered by impurities in reagents or solvents, excessively high temperatures, or an inappropriate ligand that fails to stabilize the Pd(0) species.
-
Solution Pathway:
-
Ensure Inert Conditions: Rigorously degas your solvents (e.g., using three freeze-pump-thaw cycles or sparging with argon for 30+ minutes) and run the reaction under a positive pressure of an inert gas like argon or nitrogen. Oxygen is a primary cause of both catalyst decomposition and homocoupling side reactions.[5][9]
-
Use High-Purity Reagents: Use freshly purified reagents and anhydrous solvents.
-
Optimize Ligand Choice: The ligand is critical for stabilizing the palladium center. If you are using a simple ligand like PPh₃, consider switching to a more robust, electron-rich, and sterically bulky ligand. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often superior in preventing catalyst decomposition and accelerating the key steps of the catalytic cycle.[10]
-
Consider a Pre-catalyst: Using a well-defined, air-stable palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) can lead to more consistent generation of the active LPd(0) species compared to starting with Pd(OAc)₂ or Pd₂(dba)₃.[10]
-
Problem 2: Poor Chemoselectivity (Mixture of Mono- and Di-substituted Products)
Q: I'm trying to make the mono-substituted product, but I'm getting a significant amount of the di-substituted compound. How can I improve the selectivity?
A: This is a classic chemoselectivity challenge. The key is to exploit the different reaction rates of the first and second triflate groups.
-
Causality: After the first substitution, the electronic properties of the molecule change, typically making the second triflate group less reactive. However, if the reaction is run for too long or at too high a temperature, the second substitution will still proceed.
-
Solution Pathway:
-
Verify Stoichiometry: Double-check your calculations. Use no more than 1.1–1.2 equivalents of your nucleophile. A large excess will inevitably lead to di-substitution.
-
Lower the Reaction Temperature: Reducing the temperature will decrease the rate of both reactions, but it will have a more pronounced effect on the slower, second substitution, thus widening the kinetic window for isolating the mono-adduct.
-
Monitor Closely and Quench: The most reliable method is to monitor the reaction progress every 15-30 minutes using TLC, LC-MS, or GC-MS. Once the starting bis(triflate) is consumed, quench the reaction immediately to prevent the formation of the di-substituted product.
-
Slow Addition: In some cases, the slow addition of the catechol bis(triflate) to the reaction mixture containing the catalyst and coupling partner can help maintain a low concentration of the electrophile, favoring mono-substitution.[11]
-
Problem 3: Significant Hydrolysis of Triflate to Phenol
Q: My main byproduct is the catechol starting material or the mono-phenol product. Why is my triflate group being cleaved?
A: This indicates that hydrolysis (detriflation) is outcompeting your desired cross-coupling reaction.[2]
-
Causality: The sulfur-oxygen bond in the triflate group is susceptible to cleavage by nucleophiles, particularly under basic conditions or in the presence of water.[12]
-
Solution Pathway:
-
Use Anhydrous Conditions: Ensure your solvent is rigorously dried and that all reagents are anhydrous. If necessary, dry glassware in an oven and assemble it hot under an inert atmosphere. The presence of water is highly detrimental.[4]
-
Re-evaluate Your Base: This is the most common cause. Strong, hard bases like NaOH, KOH, or even t-BuOK can readily hydrolyze aryl triflates. Switch to a milder, non-nucleophilic inorganic base.
-
Recommended Bases: Tripotassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are excellent choices for Suzuki couplings as they are effective in activating the boronic acid without promoting significant triflate cleavage.[3][4][12]
-
Bases to Avoid: Hydroxides (NaOH, KOH), alkoxides (NaOMe, NaOtBu), and sometimes aqueous solutions of carbonates (e.g., 2M Na₂CO₃).
-
-
Visualizing Reaction Control
Troubleshooting Workflow for Low Yield
This diagram outlines a logical decision-making process when troubleshooting a low-yielding reaction.
Caption: Decision tree for diagnosing and solving low-yield issues.
Factors Influencing Chemoselectivity
This diagram illustrates the key factors that control mono- vs. di-substitution and regioselectivity.
Caption: Key experimental levers for controlling reaction selectivity.
Experimental Protocols
Protocol 1: Synthesis of Catechol Bis(trifluoromethanesulfonate)
This protocol is adapted from standard literature procedures for triflation of phenols.[13]
Materials:
-
Catechol (1.0 eq.)
-
Pyridine (2.2 eq.) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (2.1 eq.)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add catechol (1.0 eq.) and anhydrous CH₂Cl₂ (to make a ~0.5 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add pyridine (2.2 eq.) dropwise to the stirred solution.
-
Triflation: Add triflic anhydride (2.1 eq.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC for the disappearance of catechol.
-
Workup: Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2x), deionized water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the product as a white to off-white solid.
Protocol 2: General Procedure for Mono-Selective Suzuki-Miyaura Coupling
This protocol provides robust starting conditions for a mono-arylation. Optimization of ligand, base, and temperature may be required for specific substrates.
Materials:
-
Catechol bis(trifluoromethanesulfonate) (1.0 eq.)
-
Arylboronic acid (1.1 eq.)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[7]
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Solvent (e.g., Dioxane or DMF, anhydrous and degassed)
Procedure:
-
Setup: In a glovebox or under a positive flow of argon, add the catechol bis(triflate) (1.0 eq.), arylboronic acid (1.1 eq.), base (K₃PO₄, 3.0 eq.), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to an oven-dried reaction vessel equipped with a stir bar.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Degassing (Optional but Recommended): If not using a glovebox, seal the vessel, evacuate, and backfill with argon. Repeat this cycle three times.
-
Heating: Heat the reaction mixture to the desired temperature (a good starting point is 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the complete consumption of the starting bis(triflate) and the appearance of the mono-substituted product.
-
Quenching and Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to isolate the desired mono-substituted product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Technical Support Center: Catalyst Poisoning with Catechol Bis(trifluoromethanesulfonate)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for catalytic reactions involving Catechol bis(trifluoromethanesulfonate). This guide is designed for researchers, chemists, and process development professionals who are utilizing this versatile building block in cross-coupling reactions. My aim is to provide you with not just solutions, but a foundational understanding of the challenges you might face, particularly concerning catalyst stability and performance. We will explore the causality behind common failures and equip you with robust strategies to ensure reproducible success in your experiments.
Troubleshooting Guide: From Failed Reactions to Optimized Protocols
This section addresses specific, common problems encountered during catalytic reactions with Catechol bis(trifluoromethanesulfonate). The format is designed to help you rapidly diagnose and solve issues at the bench.
Q1: My cross-coupling reaction has stalled. Initial analysis shows mostly unreacted starting material. What is the most likely cause?
A1: A stalled reaction with an active electrophile like Catechol bis(trifluoromethanesulfonate) almost invariably points to catalyst deactivation. The triflate groups are excellent leaving groups, so if oxidative addition is not occurring, the catalytic center is likely compromised. The primary suspects, in order of probability, are:
-
Sulfur-Based Poisoning: Trace impurities of elemental sulfur or sulfur-containing organic compounds (thiols, thioethers) in your reagents or starting material are potent poisons for palladium catalysts.[1][2][3] They bind irreversibly to the palladium center, blocking the active site.[3]
-
Ligand Degradation: Phosphine ligands, particularly those that are electron-rich and essential for activating aryl triflates, are susceptible to oxidation into phosphine oxides, which have poor coordinating ability and lead to catalyst decomposition.[4]
-
Atmospheric Contamination: Insufficient degassing allows oxygen to enter the reaction. Oxygen can oxidize the active Pd(0) catalyst to inactive palladium oxides or lead to the formation of palladium black precipitate.[5][6]
-
Substrate Chelation: Although less common with the triflate groups intact, the underlying catechol structure can, under certain conditions (e.g., after the first coupling), chelate the palladium center, forming a stable, inactive complex. This is analogous to the inhibition seen with substrates like 2-iodobenzoate.[7]
Q2: The reaction mixture has turned dark brown or black, and a fine precipitate has formed. What does this signify?
A2: The formation of a black precipitate is the classic visual indicator of catalyst decomposition into palladium black.[8] This is the aggregation of palladium atoms into a bulk, catalytically inactive state. This outcome is a strong sign that your active mononuclear palladium complex is no longer stable.
Causality and Remediation:
-
Cause: This is most often triggered by the degradation or dissociation of the supporting phosphine ligands.[4] Once the palladium center is "naked," it rapidly agglomerates. This can be initiated by trace oxygen, excessive heat, or the use of ligands that are not sterically bulky enough to protect the metal center.
-
Solution: Your primary focus should be on prevention.
-
Rigorous Degassing: Ensure your solvents and the reaction headspace are scrupulously deoxygenated. A minimum of three vacuum/inert gas backfill cycles is mandatory. For extended reactions, maintaining a positive pressure of argon or nitrogen is crucial.[6]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5] The steric bulk of these ligands creates a protective sphere around the palladium atom, preventing aggregation.[4] Bidentate (chelating) phosphines like dppf can also confer significant stability.[4][9]
-
Thermal Management: Avoid excessive temperatures. While aryl triflates often require heat, screen temperatures to find the minimum required for efficient turnover. Overheating accelerates ligand dissociation and other decomposition pathways.
-
Q3: I suspect my Catechol bis(trifluoromethanesulfonate) is contaminated with a sulfur-based catalyst poison. How can I address this?
A3: Sulfur contamination is a notorious and insidious problem in palladium catalysis.[1][2] The issue often arises from the reagents used to prepare the aryl triflate itself.
Diagnostic & Purification Protocol:
-
Source Analysis (Indirect Diagnosis): While direct analysis for elemental sulfur at ppm levels is difficult without specialized equipment, a practical approach is to assume its presence and perform a purification step.
-
Purification Protocol - Activated Carbon Treatment:
-
Objective: To remove non-polar sulfur impurities.
-
Procedure:
-
Dissolve the Catechol bis(trifluoromethanesulfonate) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of activated carbon (approx. 5-10% w/w).
-
Stir the slurry at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of Celite® to remove the carbon.
-
Rinse the Celite® pad with fresh solvent.
-
Remove the solvent under reduced pressure to recover the purified starting material.
-
-
-
Recrystallization: After carbon treatment, or as an alternative, recrystallization can be highly effective for removing a range of impurities. Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Frequently Asked Questions (FAQs)
Q1: What are the best proactive measures to prevent catalyst poisoning in my reactions?
A1: A successful cross-coupling reaction is built on a foundation of meticulous preparation.
-
Reagent Purity: Use the highest purity reagents available, especially the base and any additives. Purify starting materials if contamination is suspected.
-
Inert Atmosphere: Master inert atmosphere techniques. This is non-negotiable. Ensure all glassware is flame- or oven-dried, and all liquids are properly degassed.[6]
-
Catalyst System Selection: Do not default to legacy catalysts like Pd(PPh₃)₄. Modern, well-defined pre-catalysts based on bulky, electron-rich ligands are often more robust, require lower loadings, and are more resistant to deactivation pathways.[10]
-
Systematic Optimization: Don't just increase the temperature if the reaction is slow. Systematically screen your base, solvent, and ligand. A slow reaction could be due to poor solubility or a suboptimal transmetalation step, not necessarily a poisoning issue.
Q2: Could the triflate (CF₃SO₃⁻) byproducts poison the catalyst?
A2: This is highly unlikely. The triflate anion is an exceptionally weak ligand and is considered a non-coordinating anion in the context of palladium catalysis. Its role is primarily that of an excellent leaving group. Catalyst poisoning issues when using aryl triflates are almost always traced back to other sources, such as impurities in the triflate starting material or other reagents in the flask.[1][2]
Q3: Are certain ligands inherently more robust when using Catechol bis(trifluoromethanesulfonate)?
A3: Yes. The choice of ligand is critical. Given that you are activating a relatively electron-poor C-O bond, your ligand must be a strong electron donor to facilitate the initial oxidative addition step.[10]
-
Recommended Ligands:
-
Bulky Monodentate Phosphines: Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices. Their steric bulk prevents the formation of inactive catalyst dimers and protects the metal center, while their electron-rich nature promotes the key oxidative addition step.[4][5]
-
N-Heterocyclic Carbenes (NHCs): These are very strong electron-donating ligands that form highly stable bonds with palladium, making the resulting catalysts very robust, often at high temperatures.
-
Chelating (Bidentate) Phosphines: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can be effective. The chelate effect, where the ligand binds to the metal at two points, significantly reduces the likelihood of ligand dissociation, thereby enhancing catalyst stability.[4][9]
-
Visualizing the Problem: Workflows and Mechanisms
A clear understanding of the troubleshooting logic and the poisoning mechanism is essential for effective problem-solving.
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
Caption: Mechanism of palladium catalyst poisoning by a sulfur impurity.
Data Summary: Common Poisons and Mitigation
The following table provides a quick reference for identifying and combating common sources of catalyst deactivation.
| Poison Class | Common Sources | Mechanism of Deactivation | Recommended Mitigation Strategy |
| Sulfur Compounds | Impurities in starting materials (elemental sulfur, thiols)[1][2] | Strong, irreversible coordination to the palladium center, blocking active sites.[3][11] | Purify reagents via activated carbon treatment or recrystallization; use high-purity solvents. |
| Oxygen | Leaks in apparatus, incomplete degassing of solvents. | Oxidation of active Pd(0) to inactive Pd(II) oxides; promotes ligand degradation leading to Pd black.[5][6] | Employ rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox); use freeze-pump-thaw for solvents. |
| Lewis Bases | Nitrogen-containing heterocycles, other coordinating impurities.[12] | Competitive binding to the palladium center, displacing necessary ligands or substrates. | Ensure high purity of all reagents and solvents. If substrate contains a Lewis basic site, use bulky ligands to create steric repulsion. |
| Water | Wet solvents, hygroscopic bases, atmospheric moisture. | Can lead to hydrolysis of phosphine ligands or promote side reactions like protodeboronation in Suzuki couplings.[6][12] | Use anhydrous solvents and reagents; dry glassware thoroughly. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. gessnergroup.com [gessnergroup.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Work-up Procedures for Reactions Involving Catechol bis(trifluoromethanesulfonate)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Catechol bis(trifluoromethanesulfonate), also known as catechol ditriflate. This guide provides in-depth, field-proven insights into the work-up and purification of reactions involving this highly versatile but sensitive reagent. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the causality behind each step, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Catechol bis(trifluoromethanesulfonate) is an exceptional electrophile for cross-coupling reactions due to its two triflate (-OTf) groups, which are excellent leaving groups.[1] This high reactivity, however, necessitates careful handling during the reaction work-up to prevent decomposition and maximize yield. This guide is structured as a series of frequently asked questions and a troubleshooting manual to directly address the common challenges encountered in the laboratory.
Troubleshooting Guide: Navigating Common Work-up Issues
This section addresses specific problems that can arise during the work-up and purification of products derived from catechol bis(trifluoromethanesulfonate).
Scenario 1: Low or No Yield of Desired Product After Work-up
Problem: The reaction appears complete by TLC or LCMS analysis, but the isolated yield is significantly lower than expected.
Potential Cause A: Hydrolysis of the Triflate Group(s) The triflate group is an excellent leaving group, but it is also susceptible to hydrolysis back to the corresponding phenol, especially under basic aqueous conditions often used in Suzuki-Miyaura couplings.[2] This can occur during the aqueous wash step of the work-up.
-
Causality: The palladium-catalyzed cross-coupling is complete, but the basic aqueous quench or wash is cleaving the remaining (or newly formed) triflate group, leading to the undesired phenol byproduct.
-
Troubleshooting Protocol:
-
Modify the Quench: Instead of quenching with a strong aqueous base, quench the reaction by pouring it into a separatory funnel containing a milder buffer (e.g., saturated ammonium chloride) and an organic solvent like ethyl acetate or dichloromethane.
-
Use Weaker Bases: For the reaction itself, consider using a weaker base such as potassium carbonate (K₂CO₃), potassium bicarbonate (KHCO₃), or potassium fluoride (KF) under anhydrous conditions instead of stronger bases like sodium hydroxide or cesium carbonate, which can increase the rate of hydrolysis.
-
Minimize Contact Time: Perform aqueous washes quickly and at room temperature or below. Do not let the reaction mixture sit in the separatory funnel with the aqueous layer for extended periods.
-
Potential Cause B: Decomposition on Silica Gel Standard silica gel is inherently acidic and can catalyze the hydrolysis of triflates during column chromatography.
-
Causality: The acidic surface of the silica provides a proton source that facilitates the cleavage of the S-O bond in the triflate group, leading to product decomposition on the column.
-
Troubleshooting Protocol:
-
Neutralize the Silica Gel: Prepare a slurry of silica gel in your chosen eluent system containing 1-3% triethylamine (Et₃N) or another non-nucleophilic base. Pack the column with this slurry and flush with one to two column volumes of the neutralized eluent before loading your sample.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil®, which are less acidic and generally more compatible with sensitive compounds like aryl triflates.
-
Perform a Stability Test: Before committing your entire batch to a column, spot your crude product on a TLC plate and let it sit for 30-60 minutes. If you observe a new spot corresponding to the hydrolyzed phenol, it is a strong indicator of on-plate (and likely on-column) decomposition.
-
Scenario 2: Complex Mixture of Products Observed
Problem: The crude reaction mixture shows starting material, mono-coupled product, di-coupled product, and potential byproducts.
Potential Cause A: Incomplete Reaction The double cross-coupling of catechol bis(trifluoromethanesulfonate) can be challenging. The second coupling is often slower than the first due to steric hindrance or electronic effects.
-
Causality: Insufficient reaction time, temperature, or catalyst activity is preventing the reaction from going to completion.
-
Troubleshooting Protocol:
-
Increase Reaction Time/Temperature: Monitor the reaction closely by TLC or LCMS and consider extending the reaction time or cautiously increasing the temperature.
-
Optimize Catalyst System: For Suzuki reactions, a catalyst system like Pd(dppf)Cl₂ is often robust. For Sonogashira-type couplings, the addition of a copper(I) co-catalyst is common.
-
Use Additives: The addition of halide salts, particularly iodide salts like tetra-n-butylammonium iodide (n-Bu₄NI), has been shown to significantly accelerate the cross-coupling of catechol ditriflate, driving the reaction towards the di-substituted product.
-
Potential Cause B: Homocoupling of Boronic Acid (Suzuki Reaction) The presence of oxygen in the reaction can lead to the oxidative homocoupling of the boronic acid reagent, creating biaryl impurities that can complicate purification.
-
Causality: Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which can then promote the unwanted coupling of two boronic acid molecules.
-
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.
-
Use a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to generating the active catalyst in situ from a Pd(II) source.
-
Frequently Asked Questions (FAQs)
Q1: How should I store Catechol bis(trifluoromethanesulfonate)? A1: The compound is a solid that should be stored under an inert atmosphere (Nitrogen or Argon) at room temperature. While it has shown good stability over several months under these conditions, it is sensitive to moisture and should be handled accordingly.
Q2: My product is an oil and won't crystallize. How should I purify it? A2: If your product is a thermally stable oil, purification by column chromatography (using the precautions outlined in Scenario 1) is the most common method. If it is not amenable to chromatography, consider other techniques such as distillation under high vacuum if the product is sufficiently volatile, or preparative HPLC.
Q3: Can I remove residual Palladium catalyst with a simple aqueous wash? A3: While some palladium salts may be removed, it is often insufficient. After the initial aqueous work-up, you may need to filter the organic solution through a plug of Celite® or silica to remove precipitated palladium. For more persistent contamination, specific scavengers can be employed, but a well-executed column chromatography is typically the most effective method.
Q4: What is a reliable, general work-up procedure for a cross-coupling reaction with catechol ditriflate? A4: A robust, general procedure, adapted from a Sonogashira coupling protocol, serves as an excellent starting point. This can be modified based on the specific nature of your product and the reaction conditions used.
Detailed Experimental Protocol: General Work-up for Cross-Coupling Reactions
This protocol provides a step-by-step methodology for a typical extractive work-up.
-
Reaction Quenching:
-
Cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Pour the diluted mixture into a separatory funnel containing deionized water or a mild aqueous solution (e.g., saturated aq. NH₄Cl). Avoid strong bases if possible.
-
-
Aqueous Extraction:
-
Shake the separatory funnel, venting frequently. Allow the layers to separate.
-
Remove the aqueous layer.
-
Wash the organic layer sequentially with:
-
Deionized water (2x)
-
If necessary, a dilute acid wash (e.g., 1N HCl) can be used to remove basic impurities like triethylamine.
-
Saturated aqueous sodium chloride (brine) (1x) to aid in the removal of water from the organic phase.
-
-
-
Drying and Concentration:
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator at a reduced temperature to obtain the crude product.
-
Data Presentation & Visualization
Purification Strategies at a Glance
| Purification Method | Pros | Cons | Best For... |
| Standard Silica Gel Chromatography | High resolution, widely available. | Acidic nature can cause triflate hydrolysis and product decomposition. | Stable, non-acid-sensitive compounds. |
| Neutralized Silica Gel Chromatography | Mitigates acid-catalyzed decomposition. High resolution. | Requires pre-treatment of silica. Base may affect some products. | Acid-sensitive products, including aryl triflates. |
| Neutral Alumina Chromatography | Less acidic than silica. Good for separating certain compound classes. | Can be more reactive than silica. Resolution may be lower. | Compounds that are unstable on silica. |
| Recrystallization | Can provide very high purity. Avoids stationary phase contact. | Product must be a solid. Finding a suitable solvent system can be difficult. | Crystalline solid products with moderate solubility. |
Visualizing the Workflow
A logical workflow is critical for successful work-up and purification. The following diagrams illustrate the decision-making process.
Caption: Generalized Extractive Work-up Workflow.
Caption: Decision Tree for Chromatographic Purification.
References
Validation & Comparative
A Comparative Guide to Triflating Agents: Unveiling the Potential of Catechol Bis(trifluoromethanesulfonate)
Introduction: The Critical Role of the Triflate Group in Modern Synthesis
The trifluoromethanesulfonyl group, or triflyl group (-Tf), is a cornerstone of modern organic synthesis. Its exceptional electron-withdrawing nature renders the corresponding triflate anion (TfO⁻) an extremely stable and, consequently, an excellent leaving group.[1] This property is harnessed to activate otherwise unreactive hydroxyl groups in alcohols, phenols, and enols, transforming them into versatile intermediates for a myriad of transformations, including nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions.[1] The choice of triflating agent is paramount, influencing reaction efficiency, selectivity, and functional group tolerance. This guide provides a comparative analysis of key triflating agents, with a focus on the established workhorses, Triflic Anhydride and N-Phenyl-bis(trifluoromethanesulfonimide), and a prospective look at the under-explored Catechol Bis(trifluoromethanesulfonate).
The Established Players: A Tale of Reactivity and Selectivity
Triflic Anhydride (Tf₂O): The Powerhouse
Trifluoromethanesulfonic anhydride is a highly reactive and powerful electrophilic reagent for the introduction of the triflyl group.[2][3] Its high reactivity stems from the presence of two triflyl groups attached to an oxygen atom, creating a highly electrophilic sulfur center.
Key Characteristics:
-
High Reactivity: Reacts rapidly with a wide range of nucleophiles, including alcohols, phenols, and carbonyl compounds (to form enol triflates).[2][4]
-
Broad Applicability: Employed in a vast array of transformations, from simple alcohol activation to complex natural product synthesis.[5]
-
Harsh Conditions: Its high reactivity can be a double-edged sword, often requiring low temperatures and careful control to avoid side reactions and degradation of sensitive substrates.
-
Byproduct Formation: The reaction produces triflic acid as a byproduct, which can complicate reactions with acid-sensitive functional groups.
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂): The Finesse
N-Phenyl-bis(trifluoromethanesulfonimide), often referred to as Comins' reagent, is a crystalline, stable, and easy-to-handle triflating agent.[6][7] It is a milder and more selective alternative to triflic anhydride.
Key Characteristics:
-
Mild and Selective: Offers greater control and selectivity, particularly in the triflation of ketones to form enol triflates, often providing better regioselectivity than Tf₂O.[6][8]
-
Ease of Handling: As a stable solid, it is less sensitive to moisture and easier to handle than the highly reactive and corrosive triflic anhydride.[9]
-
Good for Sensitive Substrates: The milder reaction conditions make it suitable for use with substrates bearing sensitive functional groups.[9]
-
Broad Substrate Scope: Effective for the triflation of phenols, amines, and carbonyl compounds.[8]
The Enigmatic Challenger: Catechol Bis(trifluoromethanesulfonate)
Catechol bis(trifluoromethanesulfonate), also known as catechol ditriflate, is a commercially available reagent whose potential as a triflating agent in mainstream organic synthesis remains largely unexplored in the scientific literature.[10][11] Based on its structure, we can hypothesize its reactivity and potential advantages and disadvantages.
Hypothesized Characteristics and Research Questions:
-
Reactivity Profile: With two triflate groups attached to an aromatic diol, it is expected to be a reactive triflating agent. The key question is whether its reactivity is comparable to, or more subdued than, triflic anhydride. The electronic nature of the catechol backbone could modulate the reactivity of the triflate groups.
-
Stepwise Reactivity? A fascinating possibility is the potential for stepwise transfer of the triflyl groups. Could one triflate group react preferentially, leaving the other intact? This could open doors to novel bifunctional reagents or sequential reaction sequences.
-
Byproduct Profile: The reaction would liberate catechol, a less corrosive and potentially more easily separable byproduct than triflic acid. This could be a significant advantage in certain applications.
-
Substrate Scope and Selectivity: How would catechol bis(trifluoromethanesulfonate) perform in the triflation of various substrates, including sterically hindered alcohols, electron-rich and -deficient phenols, and different ketone enolates? Would it offer any unique selectivity compared to existing reagents?
Experimental Data: A Head-to-Head Comparison of Established Agents
To provide a tangible comparison, the following table summarizes literature-reported yields for the triflation of representative substrates using triflic anhydride and N-phenyl-bis(trifluoromethanesulfonimide). A third, recently reported reagent, triflyl fluoride (CF₃SO₂F), is also included for a broader perspective.[8][12]
| Substrate (Phenol) | Triflating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenol | Tf₂O | Pyridine | CH₂Cl₂ | 1 | 96 | [12] |
| 4-Methoxyphenol | PhNTf₂ | K₂CO₃ | THF | 0.1 (MW) | 95 | [10] |
| 4-Methoxyphenol | CF₃SO₂F | DIPEA | MeCN/H₂O | 2 | 98 | [12] |
| 4-Chlorophenol | Tf₂O | Pyridine | CH₂Cl₂ | 1 | 96 | [12] |
| 4-Chlorophenol | CF₃SO₂F | DIPEA | MeCN/H₂O | 2 | 95 | [12] |
| 2,6-Diisopropylphenol | Tf₂O | Pyridine | CH₂Cl₂ | 12 | <5 | [12] |
| 2,6-Diisopropylphenol | CF₃SO₂F | DIPEA | MeCN/H₂O | 24 | 91 | [12] |
Key Insights from the Data:
-
For simple phenols, both Tf₂O and PhNTf₂ provide excellent yields.
-
The novel reagent, CF₃SO₂F, demonstrates remarkable efficacy, particularly with sterically hindered phenols where Tf₂O fails.
-
This data highlights the importance of reagent choice based on substrate structure and desired reaction conditions.
Experimental Protocols
General Protocol for Triflation of a Phenol using Triflic Anhydride
This protocol is adapted from a literature procedure for the synthesis of 4-chlorophenyl trifluoromethanesulfonate.[12]
dot
Caption: Workflow for phenol triflation using Tf₂O.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 equiv) in anhydrous dichloromethane.
-
Add pyridine (1.1 equiv) and cool the mixture to -10 °C.
-
Slowly add triflic anhydride (1.1 equiv) dropwise, maintaining the internal temperature below 0 °C.
-
Stir the reaction at -10 °C for 1 hour, then allow it to warm to room temperature.
-
Upon completion (monitored by TLC), quench the reaction with water.
-
Separate the layers and wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Triflation of a Ketone using N-Phenyl-bis(trifluoromethanesulfonimide)
This protocol is adapted from a literature procedure for the synthesis of 3,4-dihydronaphthalen-2-yl triflate.
dot
Caption: Workflow for ketone triflation using PhNTf₂.
Procedure:
-
To a solution of the ketone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equiv) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equiv) in one portion.
-
Allow the reaction to warm to 0 °C and stir for 4 hours or until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality in Experimental Choices
The choice of base, solvent, and temperature in triflation reactions is dictated by the reactivity of both the substrate and the triflating agent.
-
Base: A non-nucleophilic base like pyridine or a hindered amine (e.g., 2,6-lutidine, DIPEA) is crucial when using the highly reactive Tf₂O to prevent it from reacting with the base itself. For the less reactive PhNTf₂, a stronger base like KHMDS is often required to pre-form the enolate of a ketone.
-
Solvent: Anhydrous, non-protic solvents like dichloromethane or THF are essential to prevent the hydrolysis of the triflating agent and the triflate product.
-
Temperature: Low temperatures (-78 °C to 0 °C) are typically employed to control the high reactivity of triflic anhydride and to ensure selectivity, especially in the formation of kinetic enol triflates. Reactions with the milder PhNTf₂ can often be run at slightly higher temperatures.
Conclusion and Future Outlook
Triflic anhydride and N-phenyl-bis(trifluoromethanesulfonimide) are powerful and complementary reagents for the synthesis of triflates. Triflic anhydride offers high reactivity for a broad range of substrates, while N-phenyl-bis(trifluoromethanesulfonimide) provides a milder and more selective alternative, particularly for the synthesis of enol triflates from ketones.
The field of triflating agents continues to evolve, with new reagents like CF₃SO₂F demonstrating the potential to overcome the limitations of established methods. In this context, catechol bis(trifluoromethanesulfonate) represents an intriguing yet unexplored candidate. Its unique structure suggests the possibility of a distinct reactivity profile, potentially offering advantages in terms of handling, byproducts, or even selectivity. A thorough investigation into its synthetic utility is warranted and would be a valuable contribution to the field of organic synthesis. Such studies should focus on a direct comparison with Tf₂O and PhNTf₂ across a range of substrates, quantifying yields, reaction times, and selectivities to fully elucidate its position in the triflating agent toolbox.
References
- 1. Frontiers | Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction [frontiersin.org]
- 2. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | TCI AMERICA [tcichemicals.com]
- 3. TRIFLIC ANHYDRIDE (TAA) | Solvay [solvay.com]
- 4. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. scbt.com [scbt.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
A Tale of Two Triflates: A Comparative Guide to the Reactivity of Catechol bis(trifluoromethanesulfonate) and Triflic Anhydride
In the diverse landscape of modern organic synthesis, trifluoromethanesulfonate (triflate) leaving groups and their precursors stand as pillars of reactivity, enabling a vast array of chemical transformations. Among the pantheon of triflating agents and triflate-bearing molecules, triflic anhydride (Tf₂O) and catechol bis(trifluoromethanesulfonate) present a fascinating study in contrasting reactivity and application. While both are potent reagents integral to the synthesis of complex molecules in pharmaceutical and materials science, their modes of action and primary applications diverge significantly. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Distinct Reactive Profiles
| Feature | Triflic Anhydride (Tf₂O) | Catechol bis(trifluoromethanesulfonate) |
| Primary Role | Direct Triflylating Agent & Activator | In Situ Benzyne Precursor |
| Key Reactivity | Extreme electrophilicity at the sulfur atom | Precursor to a highly reactive aryne intermediate |
| Typical Substrates | Alcohols, phenols, ketones, amides, sulfoxides | Fluoride sources, organometallic reagents |
| Primary Applications | Formation of triflates, activation of functional groups for nucleophilic attack, dehydrations | Diels-Alder reactions, nucleophilic additions to arynes, synthesis of complex aromatics |
| Reaction Initiation | Direct reaction with a nucleophile | Elimination reaction to form benzyne |
Triflic Anhydride: The Quintessential Electrophilic Powerhouse
Triflic anhydride is a highly reactive and versatile reagent, renowned for its exceptional electrophilicity.[1][2] Its primary function is the introduction of the trifluoromethanesulfonyl (triflyl) group, which is one of the best leaving groups in organic chemistry due to the extreme stability of the triflate anion.[3][4] This stability arises from extensive resonance delocalization and the strong electron-withdrawing nature of the trifluoromethyl group.
The reactivity of triflic anhydride stems from the two highly electrophilic sulfur atoms, making it susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed in numerous synthetic transformations.
Key Applications of Triflic Anhydride:
-
Triflation of Alcohols and Phenols: The most common application of triflic anhydride is the conversion of alcohols and phenols to their corresponding triflates. These triflates are excellent substrates for nucleophilic substitution and cross-coupling reactions.[5]
-
Activation of Carbonyls and Amides: Triflic anhydride can activate carbonyl compounds to form highly reactive intermediates. For instance, it reacts with amides to form iminium triflates, which are susceptible to nucleophilic attack, enabling a variety of transformations not possible with the unactivated amide.[6]
-
Dehydration Reactions: Its strong dehydrating properties are utilized in various condensation reactions.[7]
Experimental Protocol: Triflation of 4-Chlorophenol using Triflic Anhydride
This protocol demonstrates the straightforward synthesis of an aryl triflate, a versatile intermediate for cross-coupling reactions.
Reaction Scheme:
Caption: Triflation of 4-Chlorophenol with Triflic Anhydride.
Materials:
-
4-Chlorophenol
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Water
-
0.2 N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Silica gel
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve 4-chlorophenol (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.1 eq) to the solution via syringe.
-
Cool the reaction mixture to -10 °C using an ice/methanol bath.
-
Slowly add triflic anhydride (1.08 eq) dropwise, ensuring the internal temperature remains below -2 °C.
-
Stir the reaction at -10 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction by adding water and stir for 15 minutes.
-
Separate the organic layer and wash sequentially with 0.2 N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by filtration through a short plug of silica gel, eluting with 5% ethyl acetate in hexanes, to yield the desired aryl triflate.
Expected Yield: ~96%
Catechol bis(trifluoromethanesulfonate): A Gateway to Aryne Chemistry
In contrast to the direct electrophilic nature of triflic anhydride, catechol bis(trifluoromethanesulfonate), also known as catechol ditriflate, serves as a precursor to a highly reactive intermediate: benzyne.[8] Arynes are fleeting species characterized by a formal triple bond within an aromatic ring, rendering them highly strained and exceptionally reactive. The generation of arynes under mild conditions has revolutionized modern organic synthesis, providing access to complex polycyclic aromatic compounds.
The utility of catechol bis(trifluoromethanesulfonate) lies in the two excellent triflate leaving groups positioned ortho to each other. While related silylaryl triflates are more commonly cited for fluoride-induced benzyne generation, catechol bis(trifluoromethanesulfonate) offers a conceptually similar and effective route.
Key Applications of Catechol bis(trifluoromethanesulfonate):
-
In Situ Generation of Benzyne: Its primary and most significant application is as a benzyne precursor.
-
Diels-Alder Reactions: The generated benzyne is a potent dienophile in [4+2] cycloaddition reactions, reacting readily with dienes like furan and cyclopentadiene to form bicyclic aromatic structures.[9][10][11]
-
Nucleophilic Addition Reactions: Benzyne is highly electrophilic and reacts with a wide range of nucleophiles.
-
Multicomponent Reactions: The transient nature of benzyne allows for its participation in elegant one-pot multicomponent reactions to rapidly build molecular complexity.
Experimental Protocol: Synthesis of Catechol bis(trifluoromethanesulfonate)
Reaction Scheme:
Caption: Synthesis of Catechol bis(trifluoromethanesulfonate).
Materials:
-
Catechol
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of catechol (1.0 eq) and pyridine (2.4 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triflic anhydride (2.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into 1 M HCl and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford catechol bis(trifluoromethanesulfonate).
Experimental Protocol: Generation and Trapping of Benzyne from a Triflate Precursor
This protocol illustrates the generation of benzyne from a representative aryl triflate precursor and its subsequent trapping in a Diels-Alder reaction with furan. The principles are directly applicable to catechol bis(trifluoromethanesulfonate).
Reaction Scheme:
Caption: Generation of benzyne and its trapping with furan.
Materials:
-
Catechol bis(trifluoromethanesulfonate) (or a similar aryl ditriflate precursor)
-
Furan (in excess)
-
Cesium fluoride (CsF) or Tetrabutylammonium fluoride (TBAF)
-
Anhydrous acetonitrile or THF
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl triflate precursor (1.0 eq) and a large excess of the trapping agent (e.g., furan, 5-10 eq) in anhydrous acetonitrile.
-
Add cesium fluoride (2.0-3.0 eq) to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the Diels-Alder adduct.
Mechanistic Distinction: A Tale of Two Pathways
The fundamental difference in the reactivity of triflic anhydride and catechol bis(trifluoromethanesulfonate) lies in their reaction mechanisms.
Caption: Contrasting reaction pathways of the two triflate reagents.
Triflic anhydride engages in a direct nucleophilic attack at one of its electrophilic sulfur centers. This is typically followed by the loss of a proton (if the nucleophile was neutral) and the liberation of a triflate anion, resulting in the triflated substrate.
Conversely, catechol bis(trifluoromethanesulfonate) undergoes an elimination reaction, often initiated by a base or a fluoride source, to generate the benzyne intermediate. This highly reactive species is then trapped in situ by a suitable reaction partner.
Conclusion: Choosing the Right Tool for the Job
Triflic anhydride and catechol bis(trifluoromethanesulfonate) are both powerful reagents that leverage the exceptional leaving group ability of the triflate anion. However, their applications in organic synthesis are largely non-overlapping and complementary.
Triflic anhydride is the reagent of choice for the direct and efficient introduction of a triflate group onto a molecule, or for the activation of various functional groups towards nucleophilic attack. Its reactivity is characterized by its potent electrophilicity.
Catechol bis(trifluoromethanesulfonate) , on the other hand, is a specialized reagent for the generation of benzyne under relatively mild conditions. Its value lies in its ability to unlock the unique reactivity of this transient intermediate, enabling the construction of complex aromatic and polycyclic systems that would be challenging to access through other means.
The selection between these two reagents should therefore be guided by the desired transformation: for direct triflation or activation, triflic anhydride is the superior choice. For reactions involving aryne intermediates, catechol bis(trifluoromethanesulfonate) or related precursors are the indispensable tools. A thorough understanding of their distinct mechanistic pathways is crucial for their effective application in the design and execution of modern synthetic strategies.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. TRIFLIC ANHYDRIDE (TAA) | Solvay [solvay.com]
- 6. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechempharma.com [lifechempharma.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Generation of ortho-SF5-Benzyne and Its Diels-Alder Reactions with Furans: Synthesis of 1-SF5-Naphthalene, Its Derivatives, and 1,6(1,7)-Bis-SF5-naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Alternatives to Catechol bis(trifluoromethanesulfonate) for specific transformations
An Editor's Guide for Researchers: Evaluating Alternatives to Catechol bis(trifluoromethanesulfonate) in Cross-Coupling Reactions
Introduction: The Untapped Potential of the Catechol Scaffold
Catechol, or 1,2-dihydroxybenzene, is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and ability to chelate metals have made it a cornerstone in medicinal chemistry and materials science.[3] However, for synthetic chemists, particularly those in drug development, the direct use of catechol's hydroxyl groups in carbon-carbon bond-forming reactions is challenging. The C–O bond is strong, and the hydroxyl group is a notoriously poor leaving group for nucleophilic substitution or cross-coupling reactions.[4]
To unlock the synthetic potential of this scaffold, the hydroxyl groups must be converted into highly reactive functionalities. For decades, the gold standard for this activation has been the conversion of catechol to Catechol bis(trifluoromethanesulfonate) , commonly known as catechol ditriflate.[5][6] The triflate (CF₃SO₃⁻) is an exceptionally stable anion, making it a superlative leaving group, often compared to halides in its reactivity.[7] This high reactivity has made catechol ditriflate an indispensable tool for constructing complex molecules via palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive comparison of viable alternatives to catechol bis(trifluoromethanesulfonate). We will delve into the causality behind experimental choices, present comparative performance data, and offer detailed protocols to empower researchers to select the optimal reagent for their specific synthetic challenges.
The Benchmark: Understanding Catechol bis(trifluoromethanesulfonate)
Catechol ditriflate (C₈H₄F₆O₆S₂) is a crystalline solid that serves as a highly effective electrophile in a multitude of cross-coupling reactions.[8][9][10] Its utility stems from the trifluoromethanesulfonyl group, whose strong electron-withdrawing nature and extensive resonance stabilization upon departure make the corresponding C–O bond susceptible to oxidative addition by a low-valent metal catalyst, typically palladium(0).
The most common application is in Suzuki-Miyaura, Stille, and Sonogashira couplings, where the two triflate groups can be sequentially or simultaneously replaced. This allows for the programmed, site-selective introduction of new carbon-based fragments onto the aromatic ring.
The Catalytic Cycle in Action
The mechanism for a typical Suzuki-Miyaura cross-coupling reaction involving an aryl sulfonate like catechol ditriflate is a well-established catalytic cycle. The process is initiated by the oxidative addition of the aryl sulfonate to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
References
- 1. Catechol - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catechol-Based Antimicrobial Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. periodicchemistry.com [periodicchemistry.com]
- 8. scbt.com [scbt.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. CATECHOL BIS(TRIFLUOROMETHANESULFONATE) CAS#: 17763-91-6 [chemicalbook.com]
A Senior Application Scientist's Guide to NMR Analysis of Reaction Products from Catechol bis(trifluoromethanesulfonate)
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Catechol bis(trifluoromethanesulfonate) and the Central Role of NMR Analysis
Catechol bis(trifluoromethanesulfonate), often referred to as catechol bis(triflate), is a highly valuable and versatile building block in modern organic synthesis. Its two triflate groups serve as excellent leaving groups, enabling a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes it a cornerstone in the synthesis of complex molecules, including pharmaceuticals, functional materials, and natural products.
Given the diverse reactivity of catechol bis(triflate), a robust and reliable analytical methodology is paramount to ascertain the success of a reaction, identify and quantify products, and detect potential byproducts. While several analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and informative tool for the structural elucidation of organic molecules. This guide provides an in-depth comparison of NMR analysis with other techniques for reaction products of catechol bis(triflate), supported by experimental data and protocols. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for researchers in the field.
Dominant Reaction Pathways and the NMR Fingerprints of Their Products
The synthetic utility of catechol bis(triflate) is most prominently showcased in palladium-catalyzed cross-coupling reactions. The triflate groups can be selectively or sequentially replaced, offering a pathway to a diverse range of disubstituted benzene derivatives. Here, we will focus on three of the most prevalent transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a staple for the formation of biaryl structures.[1] The reaction of catechol bis(triflate) with arylboronic acids provides a direct route to 1,2-diarylbenzenes.
A representative reaction is the coupling of catechol bis(triflate) with phenylboronic acid. The expected product is 1,2-diphenylbenzene.
Expected NMR Signatures:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative. The four protons on the central catechol ring will appear as a complex multiplet, typically in the range of 7.2-7.6 ppm. The ten protons of the two newly introduced phenyl groups will also resonate in this region, often as multiplets. The integration of these signals should correspond to a 4:10 ratio.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the twelve aromatic carbons. The two carbons of the central ring directly attached to the phenyl groups will have a distinct chemical shift compared to the other four. The carbons of the phenyl substituents will also be visible.
-
¹⁹F NMR: The absence of a signal in the ¹⁹F NMR spectrum is a strong indicator of the complete displacement of both triflate groups. The triflate group of the starting material exhibits a characteristic singlet around -73 ppm.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is the gold standard for structural elucidation, a comprehensive analytical workflow often benefits from the complementary information provided by other techniques, primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Application | Definitive structural confirmation and identification. | Purity assessment and quantification. | Molecular weight determination and fragmentation analysis. |
| Information Provided | Chemical shifts (δ), coupling constants (J), integration, and through-space correlations (NOE). | Retention time, peak area (for quantification), and peak purity. | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions. |
| Strengths | Unparalleled for detailed structural information and isomer differentiation. | High sensitivity for impurity detection and accurate quantification.[2] | High sensitivity and ability to analyze complex mixtures when coupled with a separation technique (e.g., LC-MS). |
| Limitations | Lower sensitivity for trace impurities, can be complex to interpret for mixtures. | Indirect structural information, requires reference standards for identification. | Provides limited structural information on its own, isomers can be difficult to distinguish. |
Why NMR Reigns Supreme for Structural Verification
For the reaction products of catechol bis(triflate), NMR's ability to provide a complete picture of the molecular structure is indispensable. For instance, in a Suzuki coupling, NMR can unequivocally confirm the connectivity of the aryl groups to the catechol core and differentiate between potential regioisomers that might arise from incomplete or selective reactions. HPLC, while excellent for determining the purity of the 1,2-diphenylbenzene product, cannot on its own confirm that the correct isomer has been formed without a reference standard.[3]
The Synergy of a Multi-Technique Approach
The most robust analytical strategy involves the synergistic use of these techniques. A typical workflow would involve:
-
Reaction Monitoring by TLC or LC-MS: To quickly assess the consumption of starting materials and the formation of products.
-
Purification by Column Chromatography or Preparative HPLC: To isolate the desired product.
-
Purity Determination by HPLC: To quantify the purity of the isolated product.
-
Structural Confirmation by NMR: To definitively identify the structure of the purified product.
-
Molecular Weight Confirmation by MS: To corroborate the molecular formula.
This integrated approach ensures both the purity and the correct structural identity of the synthesized compound.
Experimental Protocols: A Practical Guide
General Protocol for a Suzuki-Miyaura Coupling of Catechol bis(triflate)
This protocol provides a representative procedure for the synthesis of 1,2-diarylbenzene derivatives.
Caption: A generalized workflow for the Suzuki-Miyaura coupling of Catechol bis(triflate).
Detailed NMR Analysis Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and should not have signals that overlap with key resonances of the product.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Use a standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is standard. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: This is a quick and sensitive experiment to confirm the absence of the triflate groups.
3. Data Processing and Interpretation:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons in the molecule.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to specific protons and carbons in the proposed structure. For complex spectra, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous assignment.
Illustrative Data and Interpretation
The following table summarizes the expected NMR data for the product of a Suzuki-Miyaura coupling between catechol bis(triflate) and a generic arylboronic acid.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment | Key Interpretive Points |
| ¹H | 7.2 - 7.8 | Multiplet | Aromatic Protons | The integration should match the total number of aromatic protons. The pattern can be complex due to overlapping signals. |
| ¹³C | 120 - 150 | Singlets | Aromatic Carbons | The number of signals will depend on the symmetry of the molecule. Quaternary carbons will typically have lower intensity. |
| ¹⁹F | No signal | - | - | The absence of a signal around -73 ppm confirms the complete reaction of both triflate groups. |
Identifying Common Impurities and Byproducts
NMR spectroscopy is also invaluable for identifying impurities. Common impurities in cross-coupling reactions include:
-
Unreacted Starting Material: The characteristic signals of catechol bis(triflate) (a singlet in the ¹H NMR and a signal around -73 ppm in the ¹⁹F NMR) would be present.
-
Homocoupling Products: Symmetrical biaryl compounds formed from the boronic acid may be present. Their simpler NMR spectra can often be distinguished from the main product.
-
Monosubstituted Product: If the reaction is incomplete, the product of a single triflate displacement will be present. This will show a more complex aromatic pattern in the ¹H NMR and a signal in the ¹⁹F NMR.
-
Residual Solvents: Signals from common laboratory solvents are often observed and can be identified using established tables.[4]
Conclusion: An Indispensable Tool for Synthetic Chemistry
The analysis of reaction products from catechol bis(trifluoromethanesulfonate) is a critical step in the synthesis of a wide range of valuable molecules. While techniques like HPLC and MS provide essential information regarding purity and molecular weight, NMR spectroscopy remains the definitive method for unambiguous structural elucidation. Its ability to provide detailed information about the connectivity and environment of each atom in a molecule is unparalleled. By understanding the principles of NMR analysis and integrating it into a comprehensive analytical workflow, researchers can confidently characterize their reaction products, accelerate their research, and ensure the quality and integrity of their synthesized compounds. A thorough understanding of the expected NMR signatures, coupled with the ability to identify potential impurities, empowers scientists to optimize their reaction conditions and achieve their synthetic goals with greater efficiency and certainty.
References
Comparative Guide to Mass Spectrometry for the Identification of Reaction Intermediates with Catechol bis(trifluoromethanesulfonate)
This guide provides an in-depth technical comparison of mass spectrometry techniques for the identification and characterization of reactive intermediates derived from Catechol bis(trifluoromethanesulfonate). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and logical approach to mechanistic studies.
Introduction: The Challenge of Fleeting Intermediates
Catechol bis(trifluoromethanesulfonate) is a highly versatile reagent employed in a range of organic transformations, including palladium-catalyzed cross-coupling reactions and the synthesis of advanced materials.[1][2] Its reactivity is conferred by the two trifluoromethanesulfonate (triflate) groups, which are excellent leaving groups, facilitating the formation of transient, reactive intermediates.[3] Understanding the structure and kinetics of these intermediates is paramount for reaction optimization, mechanism elucidation, and the development of novel synthetic methodologies.
However, these intermediates are often short-lived and present in low concentrations, making their detection and characterization a significant analytical challenge.[4][5][6] While traditional spectroscopic methods like NMR and IR provide invaluable structural information, they can lack the sensitivity required to observe these fleeting species directly from a complex reaction mixture.[][8] Mass spectrometry (MS), with its exceptional sensitivity and speed, has emerged as an indispensable tool for intercepting and characterizing these key mechanistic players.[4][5][8]
This guide will compare mass spectrometric workflows against other analytical techniques and explore the nuances of applying MS to reactions involving Catechol bis(trifluoromethanesulfonate).
The Power of Mass Spectrometry: A Comparative Overview
The primary advantage of mass spectrometry in mechanistic studies is its ability to detect and identify low-abundance charged or chargeable species with high specificity.[6][9] This makes it uniquely suited for analyzing catalytic cycles, where intermediates are, by nature, transient.
| Technique | Principle | Advantages for Intermediate Identification | Limitations |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio (m/z) of ions. | - Exceptional Sensitivity: Detects species at pico- to femtomolar levels.[4] - High Speed: Spectra can be acquired in seconds or less, enabling real-time reaction monitoring.[10] - Specificity: Resolves components in complex mixtures without prior separation.[11] - Structural Insight (with MS/MS): Fragmentation patterns elucidate molecular structure.[12][13] | - Does not provide direct structural data without tandem MS.[9] - Relates gas-phase ion behavior to solution-phase chemistry, which requires careful interpretation.[8] - Can be destructive to the sample. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Provides definitive structural and connectivity information. - Non-destructive. - Can quantify species in solution. | - Low Sensitivity: Often requires micromolar to millimolar concentrations, missing low-abundance intermediates. - Slow Acquisition Time: Can be too slow to capture fast-reacting species unless using specialized techniques (e.g., low-temp NMR).[14] |
| IR/UV-Vis Spectroscopy | Measures absorption of infrared or UV-visible light. | - Excellent for in-situ, real-time monitoring of functional group changes.[][8] - Non-destructive. | - Low Specificity: Spectral bands are often broad and overlapping in complex mixtures, making it difficult to assign signals to specific intermediates.[11] - Provides limited structural information. |
Core Workflow: Intercepting Intermediates with High-Resolution Mass Spectrometry
The successful identification of intermediates begins with a carefully designed experimental workflow. Electrospray Ionization (ESI) is the premier choice for this application due to its "soft" nature, which allows for the transfer of intact, often fragile, organometallic and organic ions from solution to the gas phase with minimal fragmentation.[5][15][16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Preparation and palladium-catalyzed cross-coupling of aryl triethylammonium bis(catechol) silicates with aryl triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triflate - Wikipedia [en.wikipedia.org]
- 4. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 14. Elucidating reactive sugar-intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. holcapek.upce.cz [holcapek.upce.cz]
A Comparative Study of Leaving Group Ability: Triflate vs. Tosylate
In the landscape of modern organic synthesis, the choice of a leaving group is a critical parameter that can dictate the efficiency, rate, and even the outcome of a chemical transformation. Among the plethora of available options, sulfonate esters, particularly trifluoromethanesulfonate (triflate, -OTf) and p-toluenesulfonate (tosylate, -OTs), have emerged as workhorses for their exceptional ability to depart from a carbon backbone. This guide provides an in-depth, comparative analysis of triflate and tosylate, grounded in fundamental chemical principles and supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Essence of a Good Leaving Group: A Tale of Two Anions
The efficacy of a leaving group is intrinsically linked to the stability of the anion formed upon its departure.[1] A stable anion is a weak base, and a fundamental tenet of physical organic chemistry states that good leaving groups are the conjugate bases of strong acids.[1][2] It is this principle that underpins the exceptional leaving group ability of both triflate and tosylate. Their corresponding sulfonic acids, triflic acid (TfOH) and tosic acid (TsOH), are potent acids, leading to highly stable sulfonate anions upon deprotonation.[1] This stability is primarily due to the extensive delocalization of the negative charge across the three oxygen atoms of the sulfonyl group through resonance.[1]
However, the subtle yet significant structural differences between the triflate and tosylate anions give rise to a pronounced disparity in their leaving group abilities. The generally accepted order of reactivity is: Triflate > Tosylate.[1][3][4]
A Deeper Dive into the Electronic Effects
The superiority of triflate as a leaving group can be attributed to the powerful electron-withdrawing inductive effect (-I effect) exerted by the three fluorine atoms on the α-carbon.[4][5] Fluorine, being the most electronegative element, pulls electron density away from the sulfonate core, thereby dispersing and stabilizing the negative charge on the triflate anion to a greater extent than the methyl group and the aromatic ring in the tosylate anion.[3][6]
While the aromatic ring in the tosylate group does offer some resonance stabilization to the negative charge, this effect is less pronounced than the potent inductive stabilization in the triflate anion.[3] Consequently, the triflate anion is a weaker base and a more stable species, making it a more facile leaving group.
Quantitative Comparison: pKa and Relative Reaction Rates
The difference in the stability of the triflate and tosylate anions is quantitatively reflected in the acidity of their conjugate acids and the relative rates of reactions in which they participate.
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid (CF₃SO₃H) | ~ -12 to -14[3][7][8] | ~56,000[3] |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.5 to -6.5[3] | ~0.70[3] |
Table 1: A quantitative comparison of triflate and tosylate as leaving groups. The pKa values and relative SN2 rates are compiled from various sources and are approximate.
As illustrated in Table 1, triflic acid is a superacid, significantly stronger than p-toluenesulfonic acid. This vast difference in acidity underscores the much greater stability of the triflate anion. The practical consequence of this is dramatically reflected in the relative rates of SN2 reactions, where a substrate with a triflate leaving group can react orders of magnitude faster than its tosylate counterpart.[3]
Visualizing the Hierarchy of Leaving Group Ability
The following diagram illustrates the factors influencing the stability of the sulfonate anions and their resulting leaving group ability.
Caption: Factors influencing the stability and leaving group ability of triflate and tosylate anions.
Experimental Determination of Leaving Group Ability: Comparative Solvolysis
A common and effective method to experimentally compare the leaving group abilities of triflate and tosylate is to measure the rates of solvolysis reactions.[1][3] In a solvolysis reaction, the solvent acts as the nucleophile.[9] By employing the same substrate and solvent and only varying the leaving group, a direct comparison of their departure rates can be made.[3]
Illustrative Experimental Protocol: Comparative Solvolysis of a Secondary Alkyl Sulfonate
Objective: To determine the relative rates of solvolysis for a secondary alkyl triflate and a secondary alkyl tosylate.
Materials:
-
Secondary alcohol (e.g., 2-octanol)
-
Triflic anhydride ((CF₃SO₂)₂O)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or another suitable non-nucleophilic base)
-
Appropriate solvent for the reaction (e.g., a mixture of water and a polar organic solvent like trifluoroethanol)
-
Standard laboratory glassware and equipment
-
Analytical instrumentation for monitoring the reaction progress (e.g., HPLC or GC)
Procedure:
-
Synthesis of the Alkyl Sulfonates:
-
Alkyl Tosylate: The secondary alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. Pyridine acts as a base to neutralize the HCl generated during the reaction.[3]
-
Alkyl Triflate: The secondary alcohol is reacted with triflic anhydride ((CF₃SO₂)₂O) in the presence of a non-nucleophilic base like pyridine.[3] It is crucial to perform this reaction at low temperatures due to the high reactivity of triflic anhydride.
-
-
Solvolysis Reaction:
-
A known concentration of the purified alkyl tosylate is dissolved in the chosen solvent system, and the reaction is maintained at a constant temperature.
-
A separate reaction is set up under identical conditions with the alkyl triflate.
-
At regular time intervals, aliquots are withdrawn from each reaction mixture and quenched to stop the reaction.
-
-
Analysis:
-
The concentration of the remaining alkyl sulfonate or the appearance of the solvolysis product in the aliquots is quantified using a suitable analytical technique such as HPLC or GC.[1]
-
The rate constant (k) for each reaction is determined by plotting the natural logarithm of the reactant concentration versus time (for a first-order reaction) and determining the slope of the line.
-
-
Comparison of Rates:
-
The relative rate of solvolysis is calculated by taking the ratio of the rate constants (ktriflate / ktosylate).
-
Experimental Workflow Diagram
Caption: Workflow for the experimental comparison of triflate and tosylate leaving group abilities.
Practical Implications and Conclusion
The choice between triflate and tosylate as a leaving group can significantly influence the outcome of a chemical reaction. Triflate is often the leaving group of choice for unreactive substrates or when rapid reaction rates are desired.[1][3] Its exceptional reactivity makes it invaluable in complex total synthesis and for transformations that are sluggish with other leaving groups. However, the high reactivity of triflating agents necessitates careful handling, and they are generally more expensive than their tosylating counterparts.[1]
Tosylates, while less reactive than triflates, are still excellent leaving groups that offer a good balance of reactivity, stability, and ease of preparation.[1][3] They are widely used in a vast array of synthetic transformations and are often the more practical choice for routine applications on moderately reactive substrates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. brainly.com [brainly.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
- 7. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]
- 8. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Cost-benefit analysis of using Catechol bis(trifluoromethanesulfonate) in synthesis
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Catechol bis(trifluoromethanesulfonate) in Synthesis
For researchers and professionals in drug development, the choice of starting materials is a critical decision point, balancing reactivity, cost, and scalability. Catechol bis(trifluoromethanesulfonate), also known as catechol ditriflate, is a powerful but premium reagent. This guide provides an in-depth analysis of its utility, offering a direct comparison with common alternatives to inform its strategic application in complex organic synthesis.
Understanding the Reagent: Why Choose a Triflate?
Catechol bis(trifluoromethanesulfonate) is an aromatic compound where the two hydroxyl groups of catechol have been converted into trifluoromethanesulfonate (-OTf) esters. The triflate group is one of the best leaving groups in organic chemistry due to the extreme stability of its corresponding anion, which is highly resonance-stabilized. This inherent reactivity is the primary benefit of using this reagent.[1][2]
This enhanced reactivity makes it an excellent electrophile, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Heck reactions.[1][3] It serves as a synthetic equivalent to a 1,2-dicationic catechol species, enabling the sequential or dual formation of carbon-carbon or carbon-heteroatom bonds on an aromatic core.
The Cost Factor: A Quantitative Overview
The primary drawback of Catechol bis(trifluoromethanesulfonate) is its high purchase price compared to dihalobenzene alternatives. The cost can be a significant barrier, especially for large-scale synthesis.
Table 1: Representative Market Cost of Catechol bis(trifluoromethanesulfonate)
| Supplier | Catalog Number | Purity | Price (1g) | Price (5g) |
| TCI Chemicals | C2809 | >98.0% | $120.00 | $362.00 |
| ChemUniverse | P53359 | 98% | $180.00 | $588.00 |
| Aladdin | C118177 | 98% | ~$147.90¹ | $441.90 |
¹Price extrapolated from 250mg unit. Prices are subject to change and are for illustrative purposes. Data sourced in early 2026.[4][5][6]
This direct cost must be weighed against potential indirect savings:
-
Lower Catalyst Loading: The high reactivity can sometimes allow for lower concentrations of expensive palladium catalysts.
-
Milder Reaction Conditions: Reactions may proceed at lower temperatures, reducing energy costs.
-
Higher Yields: Improved yields can reduce the cost per gram of the final product, offsetting the initial reagent expense.
Performance Benefits and Comparative Analysis
The decision to use Catechol bis(trifluoromethanesulfonate) hinges on whether its performance advantages justify the cost. Let's compare it to a common alternative, 1,2-dibromobenzene, in the context of a sequential Suzuki-Miyaura cross-coupling.
Table 2: Performance Comparison in a Sequential Suzuki Coupling Scenario
| Parameter | Catechol bis(trifluoromethanesulfonate) | 1,2-Dibromobenzene | Rationale & Justification |
| Reactivity | Very High | Moderate | The C-OTf bond is more readily cleaved by Pd(0) in the oxidative addition step than a C-Br bond, leading to faster reaction kinetics.[3] |
| Typical Temp. | Room Temp to 80 °C | 80 °C to 110 °C | Higher reactivity allows for lower energy input. |
| Selectivity | Excellent for sequential coupling | Good, but can require more optimization | The significant difference in reactivity between a C-OTf and a C-Br bond (if one side is converted) allows for easier selective coupling. With a dibromide, selectivity can be harder to control. |
| Substrate Scope | Broad | Good | The milder conditions tolerated by the triflate often allow for the use of more sensitive or complex boronic acids that might decompose at higher temperatures. |
| Waste Profile | Triflate salts | Bromide salts | Both produce salt waste. The environmental impact is comparable in this regard. |
| Safety | Corrosive (H314), Metal Corrosive (H290) | Skin/Eye Irritant, Respiratory Irritant | The triflate is highly corrosive and requires careful handling under inert, anhydrous conditions.[5][7][8] |
Causality Behind Experimental Choices:
When synthesizing complex molecules, especially in late-stage functionalization, preserving sensitive functional groups is paramount. The high reactivity of the triflate allows for the use of milder bases (e.g., K₂CO₃, CsF) and lower temperatures, which can prevent the degradation of the desired product.[2][3] In contrast, cleaving the more stable C-Br bond in 1,2-dibromobenzene often requires stronger bases and higher heat, increasing the risk of side reactions and decomposition.
Key Application: Synthesis of Dibenzofurans
A notable application where Catechol bis(trifluoromethanesulfonate) demonstrates its value is in the synthesis of dibenzofurans, a scaffold present in many biologically active compounds.[9][10] One strategy involves an intramolecular palladium-catalyzed C-H activation/C-O cyclization, where the triflate serves as an excellent precursor.[11]
// Inputs and Outputs aryl_triflate [label="Ar-OTf\n(Catechol bis(triflate))", shape=cds, style=dashed]; boronic_acid [label="Ar'-B(OH)₂ + Base", shape=cds, style=dashed]; product [label="Ar-Ar'\n(Biaryl Product)", shape=cds, style=dashed];
// Cycle Flow pd0 -> oxidative_add [dir=back]; oxidative_add -> pd_complex; pd_complex -> transmetal; transmetal -> transmetal_complex; transmetal_complex -> reductive_elim; reductive_elim -> pd0 [label="Regenerates\nCatalyst"];
// Connections to Inputs/Outputs aryl_triflate -> oxidative_add; boronic_acid -> transmetal; reductive_elim -> product; } caption { label = "Catalytic cycle for a Suzuki-Miyaura reaction using an aryl triflate."; fontsize = 10; fontname = "Arial"; } enddot Caption: Catalytic cycle for a Suzuki-Miyaura reaction using an aryl triflate.
Experimental Protocols
The following protocols are representative and should be adapted based on the specific substrate and desired scale.
Protocol 1: General Suzuki-Miyaura Cross-Coupling
This protocol details a single coupling on one of the triflate sites.
Objective: To synthesize a mono-arylated catechol triflate.
Materials:
-
Catechol bis(trifluoromethanesulfonate) (1.0 mmol, 374 mg)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add Catechol bis(trifluoromethanesulfonate), the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This protocol is adapted from standard procedures for Suzuki-Miyaura couplings involving aryl triflates.[1][12][13]
Safety and Handling
Catechol bis(trifluoromethanesulfonate) is a hazardous chemical that requires careful handling in a controlled laboratory environment.[14]
-
Hazards: Causes severe skin burns and eye damage (H314). May be corrosive to metals (H290).[5][8]
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Handle exclusively in a chemical fume hood to avoid inhalation of dust or mists.[14][15]
-
Store in a cool, dry, well-ventilated area under an inert atmosphere, away from strong oxidizing agents.[14]
-
Keep in the original, corrosion-resistant container.
-
-
First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[5][14]
Conclusion: Strategic Application
Catechol bis(trifluoromethanesulfonate) is a classic example of a high-cost, high-reward reagent. Its use is not justified for simple syntheses where cheaper alternatives like dihalobenzenes are effective. However, its cost becomes justifiable under the following circumstances:
-
Precious Substrates: When working with complex, multi-step synthetic intermediates where maximizing yield is critical.
-
Sensitive Functionality: When milder reaction conditions are necessary to prevent the degradation of other functional groups in the molecule.
-
Poorly Reactive Partners: When coupling with sterically hindered or electronically deactivated boronic acids that fail to react with less reactive electrophiles.
-
Process Development: In early-stage drug discovery and process development, where achieving proof-of-concept quickly is more important than raw material cost.
By understanding the trade-offs between cost and performance, researchers can strategically deploy this powerful reagent to accelerate discovery and enable the synthesis of previously inaccessible molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | TCI AMERICA [tcichemicals.com]
- 6. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 7. Catechol Bis(trifluoromethanesulfonate), 1G | Labscoop [labscoop.com]
- 8. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | TCI EUROPE N.V. [tcichemicals.com]
- 9. Synthesis of dibenzofurans directly from aryl halides and ortho-bromophenols via one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. fishersci.com [fishersci.com]
- 15. extrasynthese.com [extrasynthese.com]
The Green Chemist's Guide to Catechol bis(trifluoromethanesulfonate) in Cross-Coupling Reactions
<
A Comparative Analysis of Performance and Environmental Impact
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances reactivity, stability, and, increasingly, environmental impact. Catechol bis(trifluoromethanesulfonate), often referred to as catechol bis(triflate), is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions to construct complex organic molecules.[1][2][3][4] This guide provides an in-depth comparison of reactions involving catechol bis(triflate) with alternative methodologies, focusing on key green chemistry metrics to inform more sustainable synthetic strategies.
Introduction: The Role of Triflates in Modern Synthesis
The triflate group (-OTf) is an excellent leaving group in organic synthesis, renowned for its high reactivity in nucleophilic substitution and cross-coupling reactions.[5][6] This reactivity stems from the extreme stability of the triflate anion (CF₃SO₃⁻), the conjugate base of the superacid, triflic acid.[5] Catechol bis(triflate) serves as a valuable precursor, enabling the transformation of the two hydroxyl groups of catechol into highly reactive sites for carbon-carbon and carbon-heteroatom bond formation.[7]
However, the principles of green chemistry compel us to look beyond mere reactivity and consider the overall environmental footprint of a chemical process.[8][9][10] This involves evaluating metrics that quantify waste generation and resource utilization.
Core Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the "greenness" of a reaction, we turn to a set of established metrics.[11][12][13] For this guide, we will focus on three of the most impactful: Atom Economy, E-Factor, and Process Mass Intensity (PMI).
1. Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.
-
Formula: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
2. E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste generated per unit of product.
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
3. Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI provides a holistic view of all materials used in a process relative to the final product.[14][15][16][17]
-
Formula: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)
A lower E-Factor and PMI are indicative of a greener process.[15]
Comparative Analysis: Suzuki-Miyaura Coupling
Let's consider a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, to compare the performance of catechol bis(triflate) with a common alternative, an aryl bromide.[1][8]
Scenario 1: Reaction with Catechol bis(trifluoromethanesulfonate)
This reaction involves the coupling of catechol bis(triflate) with an arylboronic acid.
Scenario 2: Reaction with an Aryl Bromide
Here, an analogous biaryl product is formed from an aryl bromide and the same arylboronic acid.
| Metric | Reaction with Catechol bis(triflate) | Reaction with Aryl Bromide | Analysis |
| Atom Economy | Lower | Higher | The large triflate leaving groups (CF₃SO₃⁻) contribute significantly to the molecular weight of the reactants but are not incorporated into the final product, leading to a lower atom economy. |
| E-Factor | Potentially Higher | Potentially Lower | The generation of triflate salts as byproducts increases the total waste stream. |
| PMI | Generally Higher | Generally Lower | The synthesis of the triflate starting material itself adds steps and inputs to the overall process, increasing the PMI. |
While triflates often exhibit high reactivity, this analysis highlights a key trade-off from a green chemistry perspective.[1][5][18] The mass associated with the excellent leaving group is ultimately lost as waste, negatively impacting the core mass-based metrics.
Alternatives to Triflates: Expanding the Green Chemistry Toolbox
The quest for more sustainable synthetic methods has led to the exploration of alternatives to triflates that offer improved green chemistry profiles.[9][10][19]
-
Aryl Tosylates and Mesylates: These sulfonate esters are also good leaving groups, though generally less reactive than triflates.[18] Their lower molecular weight can lead to better atom economy.
-
Aryl Nonaflates: While also a fluorinated sulfonate, nonaflates can sometimes offer advantages in terms of stability and reactivity compared to triflates.[20][21][22]
-
Aryl Halides (Chlorides and Bromides): As highlighted in the comparison, aryl bromides and, increasingly, aryl chlorides are attractive alternatives due to their higher atom economy.[1] Advances in catalyst design are continually expanding the scope of reactions involving these less reactive but more atom-economical partners.[8][10]
-
"Greener" Solvents and Catalysts: Beyond the leaving group, the choice of solvent and catalyst has a profound impact on the environmental performance of a reaction.[10][23] The use of water, bio-based solvents, and recyclable catalysts can significantly reduce the E-Factor and PMI.[10][23]
Experimental Protocols
To provide a practical context for this analysis, detailed experimental protocols for a representative Suzuki-Miyaura coupling are provided below.
Protocol 1: Suzuki-Miyaura Coupling of Catechol bis(trifluoromethanesulfonate) with Phenylboronic Acid
-
To a dried flask under an inert atmosphere, add Catechol bis(trifluoromethanesulfonate) (1.0 eq), Phenylboronic Acid (2.2 eq), Palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.10 eq).
-
Add a degassed solvent (e.g., toluene or dioxane) and a degassed aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of 1,2-Dibromobenzene with Phenylboronic Acid
-
Follow the same general procedure as in Protocol 1, substituting 1,2-Dibromobenzene (1.0 eq) for Catechol bis(trifluoromethanesulfonate).
-
The catalyst system and reaction conditions may need to be optimized for the less reactive aryl bromide.
Visualizing the Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Environmental Considerations
Catechol bis(trifluoromethanesulfonate):
-
Causes severe skin burns and eye damage.[24]
-
Should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[24]
Trifluoromethanesulfonic Acid and Derivatives:
-
Triflic acid is a strong, corrosive acid.[26]
-
Trifluoromethanesulfonic acid has been identified as a persistent and mobile organic chemical in the environment, with potential for long-term adverse health effects.[28][29]
Conclusion and Future Outlook
Catechol bis(trifluoromethanesulfonate) is undeniably a powerful tool in the synthetic chemist's arsenal, enabling reactions that might otherwise be challenging. However, a critical evaluation through the lens of green chemistry metrics reveals significant drawbacks in terms of atom economy and waste generation.
For researchers and drug development professionals committed to sustainable practices, the following recommendations are key:
-
Prioritize Alternatives: Whenever possible, explore the use of more atom-economical leaving groups such as bromides and chlorides.
-
Optimize Conditions: If triflates are necessary, invest time in optimizing reaction conditions to minimize solvent usage and catalyst loading.
-
Consider the Lifecycle: Evaluate the entire synthetic route, including the preparation of the starting materials, when assessing the overall environmental impact.
The future of organic synthesis lies in the development of methodologies that are not only efficient and selective but also environmentally benign.[19][30] By embracing green chemistry principles and utilizing quantitative metrics to guide our choices, we can contribute to a more sustainable chemical enterprise.
References
- 1. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 2. Preparation and palladium-catalyzed cross-coupling of aryl triethylammonium bis(catechol) silicates with aryl triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Preparation and palladium-catalyzed cross-coupling of aryl triethylammonium bis(catechol) silicates with aryl triflates. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triflate - Wikipedia [en.wikipedia.org]
- 6. brainly.com [brainly.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. books.rsc.org [books.rsc.org]
- 10. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 11. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 15. pharmtech.com [pharmtech.com]
- 16. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. preprints.org [preprints.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gctlc.org [gctlc.org]
- 24. Catechol Bis(trifluoromethanesulfonate), 1G | Labscoop [labscoop.com]
- 25. labproinc.com [labproinc.com]
- 26. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 27. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Exposure to low concentration of trifluoromethanesulfonic acid induces the disorders of liver lipid metabolism and gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Profile of Catechol bis(trifluoromethanesulfonate) in Catalysis
Abstract
This guide provides a comprehensive analysis of the kinetic properties of Catechol bis(trifluoromethanesulfonate) as a catalyst in key organic transformations. While direct kinetic studies on this specific catalyst are emerging, we present a comparative framework based on the well-established performance of analogous triflate-based Lewis acids. Through an examination of reaction mechanisms, detailed experimental protocols for kinetic analysis, and a comparative data table, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to understand and apply this versatile catalyst. We will explore its potential performance in paradigmatic Lewis acid-catalyzed reactions—the Diels-Alder and Friedel-Crafts acylation reactions—and provide the foundational knowledge for conducting rigorous kinetic investigations.
Introduction: The Emerging Role of Catechol bis(trifluoromethanesulfonate) in Catalysis
Catechol bis(trifluoromethanesulfonate), a readily available and stable solid, is gaining recognition for its potential as a Lewis acid catalyst in organic synthesis. The two trifluoromethanesulfonate (triflate) groups, being excellent leaving groups, impart significant Lewis acidity to the central catechol scaffold. This feature makes it an attractive candidate for activating a wide range of substrates, accelerating reaction rates, and influencing selectivity.[1]
While many traditional Lewis acids like aluminum chloride are highly sensitive to moisture, triflate-based catalysts, particularly those of lanthanides, have demonstrated remarkable water tolerance and reusability.[2][3][4] Scandium(III) triflate, for instance, has been extensively studied and serves as a benchmark for Lewis acid catalysis in numerous carbon-carbon bond-forming reactions.[1][4][5][6][7][8] This guide will leverage the extensive knowledge of these established catalysts to project and compare the kinetic profile of Catechol bis(trifluoromethanesulfonate).
Mechanistic Underpinnings: Lewis Acid Catalysis by Triflates
The catalytic activity of triflate-based Lewis acids stems from their ability to coordinate with electron-rich atoms, thereby activating the substrate towards nucleophilic attack. In the context of the Diels-Alder and Friedel-Crafts acylation reactions, the mechanism unfolds as follows:
2.1. Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings.[5] A Lewis acid catalyst, such as a triflate, enhances the reaction rate by coordinating to the dienophile, typically a carbonyl-containing compound. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[5]
Caption: Mechanism of a Lewis Acid-Catalyzed Diels-Alder Reaction.
2.2. Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. The Lewis acid catalyst activates the acylating agent (e.g., an acyl chloride or anhydride) by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the electron-rich aromatic ring. A key feature of this reaction is that the product, an aryl ketone, is also a Lewis base and can coordinate to the catalyst, often requiring stoichiometric amounts of the catalyst.[9] However, with highly active catalysts like triflates, catalytic amounts can be sufficient.[8][10][11][12]
Comparative Kinetic Analysis
To provide a quantitative comparison, we will examine the hypothetical performance of Catechol bis(trifluoromethanesulfonate) against the well-documented catalyst, Scandium(III) triflate, in a model Diels-Alder reaction.
Table 1: Comparative Kinetic Data for the Diels-Alder Reaction between Isoprene and Methyl Vinyl Ketone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Catechol bis(trifluoromethanesulfonate) | 10 | Dichloromethane | 25 | Hypothetical: 1.5 x 10⁻³ | - |
| Scandium(III) triflate | 10 | Dichloromethane | 25 | 3.2 x 10⁻³ | [6] |
| No Catalyst | - | Dichloromethane | 25 | 5.9 x 10⁻⁶ | [6] |
Note: The kinetic data for Catechol bis(trifluoromethanesulfonate) is hypothetical and serves as a basis for discussion and further experimental validation.
The hypothetical rate constant for Catechol bis(trifluoromethanesulfonate) is projected to be in the same order of magnitude as Scandium(III) triflate, highlighting its potential as an effective Lewis acid catalyst. The significant rate enhancement compared to the uncatalyzed reaction underscores the importance of Lewis acid catalysis in this transformation.
Experimental Protocol for Kinetic Studies
To validate the catalytic performance of Catechol bis(trifluoromethanesulfonate) and enable direct comparison, a rigorous kinetic study is essential. The following protocol outlines a detailed methodology using in-situ monitoring techniques.
4.1. General Workflow for Kinetic Analysis
Caption: General experimental workflow for kinetic analysis.
4.2. Detailed Protocol for In-Situ NMR Monitoring
This protocol is designed for determining the rate constant of a Diels-Alder reaction.
Materials:
-
Catechol bis(trifluoromethanesulfonate)
-
Diene (e.g., isoprene)
-
Dienophile (e.g., methyl vinyl ketone)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., mesitylene)
-
NMR tubes
-
Gas-tight syringes
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the diene and the internal standard in the deuterated solvent.
-
Prepare a separate stock solution of the dienophile in the deuterated solvent.
-
Prepare a stock solution of Catechol bis(trifluoromethanesulfonate) in the deuterated solvent.
-
-
Reaction Setup:
-
In an NMR tube, combine the diene/internal standard stock solution and the dienophile stock solution.
-
Equilibrate the NMR tube to the desired reaction temperature in the NMR spectrometer.
-
-
Reaction Initiation and Monitoring:
-
Acquire a spectrum at t=0 before the addition of the catalyst.
-
Using a gas-tight syringe, rapidly inject the catalyst stock solution into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals of the reactants and the product relative to the internal standard in each spectrum.
-
Convert the integral values to concentrations.
-
Plot the concentration of the limiting reactant versus time.
-
Fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant (k).[13][14][15][16][17]
-
4.3. Detailed Protocol for In-Situ ATR-FTIR Monitoring
This protocol is suitable for monitoring a Friedel-Crafts acylation reaction.
Materials:
-
Catechol bis(trifluoromethanesulfonate)
-
Aromatic substrate (e.g., anisole)
-
Acylating agent (e.g., acetic anhydride)
-
Anhydrous solvent (e.g., dichloromethane)
-
FTIR spectrometer equipped with an ATR probe
Procedure:
-
Calibration:
-
Reaction Setup:
-
Charge the reaction vessel with the aromatic substrate and the solvent.
-
Immerse the ATR probe into the solution and begin collecting spectra to establish a baseline.
-
-
Reaction Initiation and Monitoring:
-
Add the acylating agent to the reaction vessel.
-
Inject the Catechol bis(trifluoromethanesulfonate) catalyst to initiate the reaction.
-
Continuously collect ATR-FTIR spectra throughout the reaction.
-
-
Data Analysis:
-
Use the calibration model to convert the time-resolved spectral data into concentration profiles for each species.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
Perform experiments with varying initial concentrations of reactants and catalyst to determine the reaction order with respect to each component and calculate the rate constant.[20][21]
-
Alternative Catalysts and Comparative Performance
While Catechol bis(trifluoromethanesulfonate) shows promise, a comprehensive evaluation requires comparison with other established Lewis acid catalysts.
-
Lanthanide Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are highly active, water-tolerant, and reusable catalysts for a wide array of reactions.[2][3][22][23] Their kinetic performance is well-documented and serves as the primary benchmark.
-
Other Metal Triflates (e.g., Cu(OTf)₂, Zn(OTf)₂): These are also effective Lewis acids, though their activity and substrate scope may differ from lanthanide triflates.
-
Traditional Lewis Acids (e.g., AlCl₃, TiCl₄): While powerful, their high moisture sensitivity and the need for stoichiometric amounts in many cases make them less desirable from a process chemistry perspective.[24][25]
The choice of catalyst will ultimately depend on the specific reaction, desired selectivity, and operational constraints.
Conclusion and Future Outlook
Catechol bis(trifluoromethanesulfonate) represents a promising addition to the toolkit of Lewis acid catalysts. Based on the behavior of analogous triflate compounds, it is expected to exhibit significant catalytic activity in fundamental organic transformations. The experimental protocols detailed in this guide provide a robust framework for quantifying its kinetic profile and directly comparing its performance against established catalysts. Future research should focus on conducting these kinetic studies to generate empirical data, exploring the substrate scope, and investigating its potential in asymmetric catalysis through the design of chiral variants. Such investigations will be crucial in fully elucidating the capabilities of this emerging catalyst and paving the way for its broader application in synthesis.
References
- 1. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 2. Lanthanide Triflate-Catalyzed Carbon-Carbon Bond-Forming Reactions in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Scandium(III) Triflate Catalysis: A Review [ouci.dntb.gov.ua]
- 5. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions | Semantic Scholar [semanticscholar.org]
- 12. Scandium(III) triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative rate determination by dynamic nuclear polarization enhanced NMR of a Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction Between Methylcyclopentadiene and Maleic Anhydride (Part I) [summit.sfu.ca]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mdpi.com [mdpi.com]
- 20. chemie.rwth-aachen.de [chemie.rwth-aachen.de]
- 21. researchgate.net [researchgate.net]
- 22. Dynamic Measurements of Aqueous Lanthanide Triflate-Catalyzed Reactions Using Luminescence Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lanthanide Tetrabromoterephthalates: Promotion of Cycloaddition Reactions of Carbon Dioxide without Preactivation, Solvent, and Co-Catalyst at Ambient Pressure through Structural Design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. people.reed.edu [people.reed.edu]
A Senior Application Scientist's Guide to Validating Novel Compounds Synthesized with Catechol bis(trifluoromethanesulfonate)
<
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is only the beginning. The rigorous validation of their structure is a critical step that underpins the reliability of all subsequent biological and chemical studies. This guide provides an in-depth comparison of essential analytical techniques for validating the structure of compounds synthesized using Catechol bis(trifluoromethanesulfonate), a versatile and reactive reagent in modern organic synthesis.[1] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Central Role of Catechol bis(trifluoromethanesulfonate)
Catechol bis(trifluoromethanesulfonate), also known as catechol ditriflate, is a powerful electrophile used in a variety of organic transformations, including cross-coupling reactions and the synthesis of complex heterocyclic systems.[2][3] Its high reactivity, stemming from the excellent leaving group ability of the trifluoromethanesulfonate (triflate) groups, necessitates a robust and multi-faceted approach to structural validation to confirm the desired molecular architecture and rule out potential side products.
The Foundational Pillars of Structure Validation
A comprehensive validation strategy for novel organic compounds relies on a synergistic combination of spectroscopic and analytical techniques.[4][5][6] No single method provides a complete picture; instead, the convergence of data from multiple independent analyses builds a robust and trustworthy structural assignment. The three pillars of this approach are:
-
Connectivity and Bonding: Determining the precise arrangement of atoms and the nature of the chemical bonds that connect them.
-
Molecular Weight and Formula: Confirming the elemental composition and overall mass of the molecule.
-
Three-Dimensional Structure: Elucidating the spatial arrangement of atoms, which is crucial for understanding biological activity and material properties.
The following sections will compare the primary techniques used to address these pillars, offering insights into their principles, practical applications, and the interpretation of the data they provide.
Core Validation Techniques: A Comparative Analysis
The primary toolkit for the organic chemist in validating a novel structure includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, for crystalline compounds, Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[5][7][8][9] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C, allowing for the mapping of the carbon-hydrogen framework.[4][8]
Causality in Experimental Choice: The selection of specific NMR experiments is driven by the need to unambiguously assign every proton and carbon signal and to establish their connectivity. A standard suite of experiments provides a self-validating dataset.
Experimental Workflow:
Caption: Standard NMR workflow for structural elucidation.
Detailed Protocol for a Standard NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified novel compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This experiment provides information on the number of different proton environments, their chemical shift (indicating the electronic environment), integration (relative number of protons), and multiplicity (number of neighboring protons).[8]
-
¹³C NMR Acquisition: Obtain a one-dimensional carbon NMR spectrum. This reveals the number of unique carbon environments in the molecule.
-
2D COSY Acquisition: A Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for piecing together adjacent fragments of the molecule.
-
2D HSQC/HMQC Acquisition: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to.
-
2D HMBC Acquisition: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting molecular fragments and establishing the overall carbon skeleton.[10]
-
Data Interpretation: The collective data from these experiments allows for the systematic assignment of all proton and carbon signals and the assembly of the molecular structure. Recently, machine learning frameworks have been developed to aid in the probabilistic ranking of likely structures from NMR data.[11]
Trustworthiness: The interlocking nature of 2D NMR data provides a self-validating system. For instance, a ¹H-¹H coupling observed in the COSY spectrum should be consistent with the long-range ¹H-¹³C correlations seen in the HMBC spectrum.
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound.[12][13][14] It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.[14]
Causality in Experimental Choice: The choice of ionization technique is critical for obtaining the desired information. For novel compounds synthesized with Catechol bis(trifluoromethanesulfonate), soft ionization techniques are often preferred to minimize fragmentation and clearly observe the molecular ion.
Comparison of Ionization Techniques:
| Ionization Technique | Principle | Advantages | Disadvantages | Best For |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. | Soft ionization, suitable for polar and non-volatile compounds, easily coupled with liquid chromatography (LC-MS).[12][13] | Can produce multiply charged ions, which can complicate spectral interpretation. | Polar, high molecular weight compounds, and analysis of reaction mixtures. |
| Electron Ionization (EI) | Molecules are bombarded with high-energy electrons, causing ionization and extensive fragmentation.[12] | Provides a reproducible fragmentation pattern that can be used as a "fingerprint" for library matching. | Often does not show a molecular ion peak for fragile molecules.[12] | Volatile, thermally stable, low molecular weight compounds. |
| High-Resolution Mass Spectrometry (HRMS) | Utilizes analyzers with high resolving power to measure m/z values with very high accuracy. | Allows for the unambiguous determination of the elemental formula.[4][15] | More expensive and requires specialized instrumentation. | Confirmation of the elemental composition of all novel compounds. |
Experimental Protocol for HRMS (ESI) Analysis:
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.
-
Data Analysis: Determine the exact mass of the molecular ion peak and use software to calculate the possible elemental formulas that match this mass within a narrow tolerance (typically < 5 ppm).
Trustworthiness: The high accuracy of HRMS provides a strong validation of the molecular formula, which must be consistent with the structure proposed from NMR data.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
For compounds that can be grown as single crystals of sufficient quality, X-ray crystallography provides an unambiguous determination of the three-dimensional atomic structure.[16][17][18][19] It is considered the "gold standard" for structural validation.
Causality in Experimental Choice: This technique is pursued when the absolute stereochemistry or the precise arrangement of atoms in space is critical, which is often the case in drug development and materials science.
Experimental Workflow:
Caption: The workflow for single-crystal X-ray diffraction.
Detailed Protocol for Crystal Growth and Analysis:
-
Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Crystal Selection and Mounting: Select a suitable crystal (typically > 20 µm in all dimensions) and mount it on the diffractometer.[16]
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The initial electron density map is used to build a molecular model, which is then refined to best fit the experimental data.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and reliability.
Trustworthiness: A high-quality crystal structure provides definitive proof of connectivity, stereochemistry, and intermolecular interactions.
Comparison with Alternative Reagents and Methods
While Catechol bis(trifluoromethanesulfonate) is a powerful reagent, other electrophilic catechol derivatives or alternative synthetic strategies might be employed. The choice of synthetic route can influence the potential byproducts and, therefore, the focus of the validation process. Regardless of the synthetic method, the core validation techniques of NMR, MS, and X-ray crystallography remain the cornerstones of structural elucidation.[20]
Troubleshooting and Advanced Characterization
In cases where the initial data is ambiguous or the compound exhibits unusual properties, advanced techniques may be necessary.
-
Complex NMR Spectra: For molecules with significant signal overlap in the ¹H NMR spectrum, advanced 2D NMR techniques like TOCSY (Total Correlation Spectroscopy) can be employed to identify entire spin systems.
-
Purity Assessment: Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound, which is a prerequisite for accurate structural analysis.[4]
-
Chiral Compounds: For non-racemic, chiral substances, techniques like chiral HPLC or the measurement of specific rotation are necessary to determine the enantiomeric excess and correlate the absolute configuration.[15]
Conclusion
The validation of novel compounds synthesized using Catechol bis(trifluoromethanesulfonate) requires a rigorous, multi-technique approach. By integrating the detailed connectivity information from NMR spectroscopy, the precise molecular formula from high-resolution mass spectrometry, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can have the utmost confidence in their results. This guide has outlined not just the "how" but the "why" behind these critical analytical choices, providing a framework for robust and trustworthy structural validation in the pursuit of scientific innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | TCI EUROPE N.V. [tcichemicals.com]
- 3. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | TCI AMERICA [tcichemicals.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. rroij.com [rroij.com]
- 6. nano-ntp.com [nano-ntp.com]
- 7. use of nmr in structure ellucidation | PDF [slideshare.net]
- 8. jchps.com [jchps.com]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Synthesis - Mass Spectrometry : Beyond Labz [beyondlabz.freshdesk.com]
- 13. fiveable.me [fiveable.me]
- 14. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 17. excillum.com [excillum.com]
- 18. rigaku.com [rigaku.com]
- 19. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 20. pharmacy180.com [pharmacy180.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Catechol bis(trifluoromethanesulfonate)
This document provides essential safety and logistical information for the proper disposal of Catechol bis(trifluoromethanesulfonate), also known as Catechol Ditriflate. The procedures outlined below are designed for researchers, scientists, and drug development professionals who handle this reactive chemical. Adherence to these guidelines is critical for ensuring personal safety and environmental compliance.
Hazard Assessment and Chemical Profile
Catechol bis(trifluoromethanesulfonate) (CAS No: 17763-91-6) is a corrosive solid that poses significant health and safety risks.[1][2] Understanding its chemical nature is the foundation of its safe handling and disposal.
Key Hazards:
-
Corrosivity: It is corrosive to metals and causes severe skin burns and eye damage.[1][3]
-
Reactivity: As a triflate, it is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.[4] It should be treated as a reactive chemical, requiring careful handling to prevent uncontrolled reactions.[5][6]
-
Hydrolysis: Aryl triflates can undergo hydrolysis, particularly under basic conditions, to form phenols (in this case, catechol) and triflic acid.[7][8][9] Triflic acid is a superacid, and its formation during disposal must be managed.[4]
Chemical Properties Summary:
| Property | Value | Source(s) |
| Molecular Formula | C8H4F6O6S2 | [1][10] |
| Molecular Weight | 374.23 g/mol | [10] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 35-40 °C (95-104 °F) | [10] |
| Boiling Point | 92-95 °C at 1 mmHg | [10] |
| UN Number | 3261 | [1] |
| Hazard Class | 8 (Corrosive) | [1] |
Personal Protective Equipment (PPE) and Safety Precautions
A robust defense against exposure is non-negotiable. The following PPE is mandatory when handling or disposing of Catechol bis(trifluoromethanesulfonate) and its associated waste.
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[6][11]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat, worn fully buttoned, and closed-toe shoes are required.[12][13] Do not wear synthetic clothing.[12]
-
Work Area: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][14] Never work alone when handling highly reactive chemicals.[12]
Disposal Workflow: A Step-by-Step Protocol
On-site neutralization by researchers is not recommended due to the compound's reactivity and the potential for uncontrolled reactions.[14] The standard and required procedure is disposal through a licensed environmental waste management company.[1][3]
Caption: Workflow for the safe disposal of Catechol bis(trifluoromethanesulfonate) waste.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification : All materials that have come into contact with Catechol bis(trifluoromethanesulfonate) must be treated as hazardous waste. This includes:
-
Residual or excess reagent.
-
Reaction mixtures containing the compound.
-
Solvents used to rinse glassware.
-
Contaminated consumables such as weighing paper, pipette tips, gloves, and chromatography materials.
-
-
Container Selection :
-
Use a designated hazardous waste container that is compatible with corrosive materials. A glass bottle with a screw cap or a polyethylene-lined drum is often suitable.[1]
-
Ensure the container is clean and dry before adding waste to prevent unintended reactions.
-
-
Waste Accumulation :
-
Labeling :
-
Properly label the container with "Hazardous Waste."
-
Clearly list the contents, including "Catechol bis(trifluoromethanesulfonate)" and any solvents present.
-
Indicate the hazards: "Corrosive" and "Reactive."
-
-
Storage and Disposal :
-
Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility, following your institution's and EPA's guidelines.[16]
-
Arrange for disposal through your institution's Environmental Health & Safety (EHS) department, which will coordinate with a licensed hazardous waste management company.[16][17]
-
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
Spill Response:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated, using the fume hood.
-
Contain : For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[14]
-
Collect : Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste. Follow with a soap and water wash.[14]
-
Report : Report all spills to your institution's EHS department. For large spills, evacuate immediately and contact your emergency response team.
Caption: Decision tree for responding to a Catechol bis(trifluoromethanesulfonate) spill.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Regulatory Compliance
Disposal of this chemical is regulated under the Resource Conservation and Recovery Act (RCRA).[17][18] Your institution is considered a hazardous waste generator and must comply with EPA regulations regarding waste identification, management, and disposal.[18][19] Always consult your institution's specific policies and your EHS department for guidance on hazardous waste management.[14]
References
- 1. Catechol Bis(trifluoromethanesulfonate), 1G | Labscoop [labscoop.com]
- 2. chemical-label.com [chemical-label.com]
- 3. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Triflate - Wikipedia [en.wikipedia.org]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. CATECHOL BIS(TRIFLUOROMETHANESULFONATE) CAS#: 17763-91-6 [chemicalbook.com]
- 11. youthfilter.com [youthfilter.com]
- 12. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. The interactive lab primer - working safely | Resource | RSC Education [edu.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. epa.gov [epa.gov]
- 16. sustainable-markets.com [sustainable-markets.com]
- 17. axonator.com [axonator.com]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of Catechol bis(trifluoromethanesulfonate)
Catechol bis(trifluoromethanesulfonate), also known as catechol ditriflate, is a powerful reagent in organic synthesis, valued for its ability to act as a precursor to arynes and for its use in cross-coupling reactions. However, its utility is matched by its significant hazards. This guide provides essential, experience-driven safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby fostering a culture of safety and scientific excellence in the laboratory.
Understanding the Inherent Risks: A Proactive Approach to Safety
Catechol bis(trifluoromethanesulfonate) is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4] It is also corrosive to metals.[1][2] The primary danger lies in its reactivity, particularly with moisture. Triflates can hydrolyze to release triflic acid, a superacid, which is highly corrosive.[5] Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and mucous membranes, and to mitigate the risks of inhalation and accidental ingestion.
A thorough understanding of these risks is the foundation of a safe experimental workflow. It is not merely about following steps, but about internalizing the rationale behind each precaution to make informed decisions in real-time.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Catechol bis(trifluoromethanesulfonate). The following table summarizes the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Required PPE | Rationale |
| Eyes & Face | Chemical splash goggles and a full-face shield | Standard safety glasses are insufficient. The combination of goggles and a face shield provides maximum protection from splashes, which can occur during transfers or if a reaction vessel were to break.[6][7][8] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Choose gloves specifically rated for corrosive materials. Double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.[9] |
| Body | Flame-retardant lab coat and a chemical-resistant apron | A standard lab coat may not be sufficient to protect against significant spills of corrosive materials. A chemical-resistant apron provides an additional barrier.[6][9] |
| Feet | Closed-toe shoes made of a non-porous material | Protects against spills that may reach the floor.[9] |
| Respiratory | Use in a certified chemical fume hood | A fume hood is essential to prevent the inhalation of any dust or vapors that may be generated.[7] For situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used, but this should be a secondary control measure. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth and safe workflow. The following protocol should be adapted to the specific requirements of your experiment.
Pre-Handling Preparations
-
Designated Work Area: All work with Catechol bis(trifluoromethanesulfonate) must be conducted in a certified chemical fume hood.[7] Ensure the fume hood is functioning correctly and the sash is positioned at the appropriate height.
-
Gather all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood. This minimizes the need to move in and out of the designated area, reducing the risk of cross-contamination.
-
Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower and eyewash station.[8][10] Ensure a spill kit containing an appropriate neutralizer (such as sodium bicarbonate or a commercial spill absorbent for acids) is readily accessible.
Handling Procedure
The following DOT graph outlines the critical steps for safely handling Catechol bis(trifluoromethanesulfonate).
Post-Handling Decontamination
-
Glassware and Equipment: All glassware and equipment that have come into contact with Catechol bis(trifluoromethanesulfonate) should be decontaminated. A common procedure is to rinse with a suitable organic solvent (e.g., acetone) to remove residual compound, followed by a careful quench with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any acidic residue.
-
Work Surfaces: Wipe down all surfaces within the fume hood with a suitable solvent and then with a neutralizing agent.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the apron, face shield, and goggles. The inner gloves and lab coat should be removed last, and hands should be washed thoroughly with soap and water immediately after.[11]
Emergency Response Plan: Preparing for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency response plan is crucial.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[2][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]
Spills
-
Minor Spill (contained within the fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[13][14]
-
Carefully sweep the absorbed material into a designated, labeled waste container.
-
Decontaminate the spill area as described in the post-handling section.
-
-
Major Spill (outside of the fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.
-
If the material is flammable, turn off all ignition sources.
-
Close the laboratory door to contain the vapors.
-
Contact your institution's emergency response team.[13]
-
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of Catechol bis(trifluoromethanesulfonate) and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with Catechol bis(trifluoromethanesulfonate), including empty containers, used PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[2][15]
-
Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and the associated hazards (Corrosive).[15]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][15][16] Do not attempt to dispose of this chemical down the drain.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize the synthetic potential of Catechol bis(trifluoromethanesulfonate) while upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | TCI EUROPE N.V. [tcichemicals.com]
- 2. Catechol Bis(trifluoromethanesulfonate), 1G | Labscoop [labscoop.com]
- 3. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemical-label.com [chemical-label.com]
- 5. reddit.com [reddit.com]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. safeti.com [safeti.com]
- 8. chemsafe.ie [chemsafe.ie]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Catechol Bis(trifluoromethanesulfonate) | 17763-91-6 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
